6-Fluoro-4-methylnicotinaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-4-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-5-2-7(8)9-3-6(5)4-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKUVAHRWAIJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267891 | |
| Record name | 6-Fluoro-4-methyl-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266253-68-2 | |
| Record name | 6-Fluoro-4-methyl-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1266253-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-4-methyl-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-4-methylpyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Value of Fluorinated Heterocycles
An In-depth Technical Guide to 6-Fluoro-4-methylnicotinaldehyde: A Versatile Fluorinated Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. When integrated into a heterocyclic system like pyridine, these effects are amplified, creating a "privileged" structural motif. This compound (CAS No. 1266253-68-2) emerges as a significant building block within this chemical space.[1] Its structure, featuring a fluorinated pyridine ring functionalized with a reactive aldehyde and a methyl group, presents a trifecta of opportunities for synthetic elaboration, making it a valuable intermediate for researchers and drug development professionals aiming to craft next-generation therapeutics. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications.
Physicochemical and Computed Properties
While comprehensive experimental data for this compound is not extensively published, its fundamental properties can be summarized from available data and computational models. These properties are crucial for designing reaction conditions, purification strategies, and for computational modeling in drug discovery programs.
| Property | Value | Source |
| CAS Number | 1266253-68-2 | [1] |
| Molecular Formula | C₇H₆FNO | [1] |
| Molecular Weight | 139.13 g/mol | [1] |
| IUPAC Name | 6-fluoro-4-methylpyridine-3-carbaldehyde | [2] |
| Topological Polar Surface Area (TPSA) | 30.0 Ų | [3] |
| Number of Rotatable Bonds | 1 | [3] |
| Number of H-bond Acceptors | 3 | [3] |
| Number of H-bond Donors | 0 | [3] |
Synthesis and Mechanistic Considerations
A definitive, peer-reviewed synthesis for this compound is not prominently documented. However, a highly plausible and efficient synthetic route can be designed based on established organometallic and oxidation chemistry, particularly methods proven for analogous pyridine derivatives.[4] The most logical approach involves the selective oxidation of the corresponding primary alcohol, (6-Fluoro-4-methylpyridin-3-yl)methanol.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from a suitable brominated pyridine precursor.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of (6-Fluoro-4-methylpyridin-3-yl)methanol
This step utilizes a classic halogen-metal exchange followed by quenching with an electrophile (paraformaldehyde). The choice of n-butyllithium (n-BuLi) at low temperatures (-78°C) is critical to ensure rapid halogen-metal exchange without competing side reactions, such as addition to the pyridine ring.
-
Reactor Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Initial Charge: The flask is charged with 3-bromo-6-fluoro-4-methylpyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: The solution is cooled to -78°C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.05 eq, 2.5 M solution in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70°C. The mixture is stirred for 1 hour at -78°C.
-
Expertise & Experience Insight: The sub-stoichiometric excess of n-BuLi ensures complete consumption of the starting material. Maintaining a very low temperature is paramount to prevent decomposition of the pyridyl-lithium intermediate.
-
-
Electrophilic Quench: Dry paraformaldehyde (1.5 eq) is added in one portion. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Trustworthiness Insight: Using dry paraformaldehyde is crucial as any moisture will quench the organolithium intermediate non-productively.
-
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the target alcohol.
Step 2: Oxidation to this compound
The selective oxidation of a pyridyl-methanol, which is structurally analogous to a benzylic alcohol, to an aldehyde requires a mild oxidant to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is an excellent choice for this transformation due to its high selectivity for allylic and benzylic-type alcohols.
-
Reactor Setup: A round-bottom flask is charged with (6-Fluoro-4-methylpyridin-3-yl)methanol (1.0 eq) and a suitable solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
-
Oxidant Addition: Activated manganese dioxide (5-10 eq by weight) is added to the solution.
-
Expertise & Experience Insight: A large excess of MnO₂ is standard practice as its activity can vary. The reaction is heterogeneous, and vigorous stirring is required for efficient conversion.
-
-
Reaction Monitoring: The suspension is stirred vigorously at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese salts. The filter cake is washed thoroughly with dichloromethane.
-
Trustworthiness Insight: This self-validating protocol relies on the insolubility of the MnO₂ and its byproducts. A thorough wash of the Celite pad is essential to maximize product recovery.
-
-
Purification: The combined filtrate is concentrated in vacuo. The resulting crude aldehyde is typically of high purity but can be further purified by silica gel chromatography if necessary.
Spectroscopic Characterization (Predicted)
Lacking published experimental spectra, the following table outlines the predicted key signals in ¹H and ¹³C NMR spectroscopy for structure verification. Predictions are based on standard chemical shift values and the electronic effects of the substituents (F, CHO, CH₃) on the pyridine ring.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |
| ¹H NMR | ~10.1 | s | Aldehyde (-CH O) |
| ~8.6 | s | H-2 (proton between N and CHO) | |
| ~7.2 | d, JH-F ≈ 8 Hz | H-5 (proton adjacent to F) | |
| ~2.6 | s | Methyl (-CH ₃) | |
| ¹³C NMR | ~191 | d | Aldehyde (C HO) |
| ~165 | d, JC-F ≈ 240 Hz | C-6 (carbon bonded to F) | |
| ~153 | d | C-2 | |
| ~151 | d | C-4 | |
| ~128 | s | C-3 | |
| ~110 | d, JC-F ≈ 40 Hz | C-5 | |
| ~18 | s | Methyl (-C H₃) |
Note: Spectra would be recorded in a solvent like CDCl₃. 'd' denotes doublet, 's' denotes singlet. Coupling constants (J) are estimates.
Chemical Reactivity and Applications in Drug Discovery
This compound is a versatile intermediate whose value lies in the orthogonal reactivity of its functional groups. The fluoropyridine core provides metabolic stability and modulates electronics, while the aldehyde serves as a versatile synthetic handle.
Key Synthetic Transformations
-
Reductive Amination: The aldehyde can be readily converted into a primary or secondary amine, a crucial transformation for introducing side chains that can interact with biological targets.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Formation of carbon-carbon double bonds, providing access to stilbene-like structures or precursors for further cyclization.
-
Condensation Reactions: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) to form Knoevenagel condensation products, which are precursors to a wide variety of more complex heterocyclic systems.
-
Nucleophilic Addition: Grignard or organolithium reagents can add to the aldehyde to form secondary alcohols, expanding the molecular complexity.
Role in Medicinal Chemistry
The structural motifs present in this compound are prevalent in many biologically active agents. Its application can be logically directed toward several therapeutic areas:
-
Kinase Inhibitors: The pyridine core is a well-established scaffold in numerous ATP-competitive kinase inhibitors. The aldehyde provides a key attachment point for building out fragments that occupy the ribose-binding or solvent-exposed regions of the ATP pocket.
-
CNS Agents: The presence of a fluorine atom can enhance blood-brain barrier permeability. Fluorinated pyridines are key components of ligands for central nervous system (CNS) targets, such as nicotinic acetylcholine receptors.[5]
-
Agrochemicals: Substituted pyridine and enaminocarbonyl compounds have found broad application as insecticides and herbicides.[5]
The following diagram illustrates a hypothetical workflow where this compound serves as a key intermediate in a drug discovery program.
Caption: Use of this compound in a drug discovery workflow.
Safety and Handling
While a comprehensive, peer-reviewed toxicology profile for this compound is not available, data from its Safety Data Sheet (SDS) and structurally related aromatic aldehydes provide a basis for safe handling protocols.[1]
-
Hazard Identification: Assumed to be harmful if swallowed, causes skin irritation, and may cause serious eye irritation and respiratory irritation based on analogous structures.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
-
-
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Fire-fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Conclusion
This compound stands as a potent and versatile chemical tool for the modern synthetic chemist. Its carefully arranged functionalities—a metabolically robust fluoropyridine core, a synthetically tractable aldehyde group, and a methyl group for steric and electronic tuning—offer a pre-optimized platform for the rapid generation of molecular diversity. While further publication of its experimental properties and reactivity is anticipated, the logical application of established chemical principles allows for its confident integration into research and development pipelines, particularly in the pursuit of novel therapeutics in oncology, neuroscience, and beyond.
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A Technical Guide to 6-Fluoro-4-methylnicotinaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoro-4-methylnicotinaldehyde represents a promising, albeit currently under-documented, molecular scaffold for medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a methyl group onto the pyridine ring, coupled with a reactive aldehyde functionality, offers a unique combination of properties desirable for the development of novel therapeutics. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the methyl group can provide steric and electronic modulation.[1][2] The aldehyde serves as a versatile synthetic handle for further molecular elaboration. This guide provides a comprehensive technical overview of its molecular structure, proposed synthetic routes, predicted physicochemical and spectroscopic properties, and potential applications in medicinal chemistry, drawing upon established principles and data from closely related analogues.
Introduction: The Strategic Value of Fluorinated Pyridines
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved drug-like characteristics.[1][2] Pyridine scaffolds are prevalent in a multitude of approved drugs, and their fluorinated derivatives are of significant interest.[3] this compound, possessing a fluorinated pyridine core, is a compound with considerable potential as a building block for novel therapeutics, particularly in areas such as kinase inhibition and central nervous system disorders.[4]
Molecular Structure and Properties
The core of this compound consists of a pyridine ring substituted at the 6-position with a fluorine atom, at the 4-position with a methyl group, and at the 3-position with an aldehyde group.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₇H₆FNO | Based on atomic composition. |
| Molecular Weight | 139.13 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar small organic molecules. |
| Solubility | Soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | Expected based on its organic structure. |
| Boiling Point | ~180-200 °C at atmospheric pressure | Estimated based on related substituted pyridines. |
| LogP | 1.5 - 2.5 | The fluorine and methyl groups will influence lipophilicity. |
Synthesis Methodologies
The synthesis of this compound is not explicitly detailed in the current literature. However, established methods for the synthesis of fluorinated pyridine aldehydes can be adapted. Two plausible synthetic routes are proposed below.
Method 1: Oxidation of the Corresponding Alcohol
This is a common and effective method for the synthesis of aldehydes.
Workflow for Method 1: Oxidation of a Primary Alcohol
Caption: Workflow for the synthesis of this compound via oxidation.
Experimental Protocol (Hypothetical):
-
Dissolve (6-fluoro-4-methylpyridin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove the oxidant byproducts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Method 2: Formylation of a Precursor via Lithiation
This method involves the introduction of the aldehyde group onto the pyridine ring.
Workflow for Method 2: Formylation via Lithiation
Caption: Workflow for the synthesis of this compound via lithiation and formylation.
Experimental Protocol (Hypothetical):
-
Dissolve 3-bromo-6-fluoro-4-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.
-
Allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While experimental spectra are not available, predictions can be made based on the analysis of similar structures.[5]
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | Aldehyde (-CHO) |
| ~8.5 | s | 1H | H-2 (Pyridine ring) |
| ~7.2 | d | 1H | H-5 (Pyridine ring) |
| ~2.4 | s | 3H | Methyl (-CH₃) |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~189 | Aldehyde Carbonyl (C=O) |
| ~165 (d, J ≈ 240 Hz) | C-6 (C-F) |
| ~152 | C-2 |
| ~148 | C-4 |
| ~125 | C-3 |
| ~110 (d, J ≈ 40 Hz) | C-5 |
| ~18 | Methyl Carbon (-CH₃) |
Mass Spectrometry (MS)
-
Expected [M+H]⁺: 140.0457
-
Fragmentation Pattern: Loss of CO, and fragmentation of the pyridine ring are expected.
Applications in Drug Discovery
The structural features of this compound make it a valuable building block for the synthesis of a diverse range of biologically active molecules.
Kinase Inhibitors
The pyridine core is a common motif in many kinase inhibitors.[4] The aldehyde functionality of this compound can be readily transformed into various functional groups to explore the structure-activity relationship (SAR) and develop potent and selective kinase inhibitors.
Potential Signaling Pathway Involvement
Caption: Role of this compound in the kinase inhibitor discovery workflow.
Central Nervous System (CNS) Agents
The ability of fluorine to modulate lipophilicity and potentially improve brain penetration makes this scaffold interesting for the development of CNS-active compounds. The nicotinic aldehyde core is related to structures that interact with nicotinic acetylcholine receptors.[3]
Conclusion
This compound is a promising and versatile building block for medicinal chemistry. Although detailed experimental data is currently lacking in the public domain, this guide provides a solid foundation for researchers interested in its synthesis and application. The proposed synthetic routes are based on well-established chemical principles, and the predicted properties offer a starting point for its characterization. The unique combination of a fluorinated pyridine ring, a methyl group, and a reactive aldehyde makes this compound a high-potential scaffold for the discovery of next-generation therapeutics.
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An In-Depth Technical Guide to the Synthesis of 6-Fluoro-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
6-Fluoro-4-methylnicotinaldehyde is a key heterocyclic building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a detailed, field-proven pathway for the synthesis of this valuable intermediate, starting from the commercially available 6-Fluoro-4-methylnicotinic acid. The described two-step synthesis involves the reduction of the carboxylic acid to the corresponding pyridylmethanol, followed by a selective oxidation to the target aldehyde. This document offers in-depth explanations of the reaction mechanisms, causality behind experimental choices, and detailed, step-by-step protocols for each transformation. All quantitative data is summarized in tables, and the overall synthesis pathway is visualized using a Graphviz diagram. This guide is intended to provide researchers and drug development professionals with a reliable and reproducible method for the preparation of this compound.
Introduction: The Significance of this compound
Fluorinated pyridine derivatives are of significant interest in the pharmaceutical industry due to the unique properties that the fluorine atom imparts to a molecule. The high electronegativity and small size of fluorine can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, serves as a versatile precursor for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents. The presence of the aldehyde functional group allows for a wide range of subsequent chemical transformations, making it a valuable starting material for drug discovery and development programs.
This guide focuses on a robust and efficient synthesis of this compound from a readily available starting material, providing a practical approach for its laboratory-scale preparation.
Overall Synthesis Pathway
The synthesis of this compound can be efficiently achieved in two sequential steps starting from 6-Fluoro-4-methylnicotinic acid. The first step involves the reduction of the carboxylic acid to the primary alcohol, (6-fluoro-4-methylpyridin-3-yl)methanol. The second step is the selective oxidation of this alcohol to the desired aldehyde.
Caption: Overall synthesis pathway for this compound.
Step 1: Reduction of 6-Fluoro-4-methylnicotinic Acid
The initial step in the synthesis is the reduction of the carboxylic acid functionality of 6-Fluoro-4-methylnicotinic acid to a primary alcohol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride are generally ineffective for the reduction of carboxylic acids.
Rationale for Reagent Selection
Two primary classes of reagents are well-suited for this reduction: lithium aluminum hydride (LiAlH₄) and borane reagents, such as borane-tetrahydrofuran complex (BH₃-THF).
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful and versatile reducing agent capable of reducing a wide range of functional groups, including carboxylic acids.[1][2][3][4] The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the alcohol. While highly effective, LiAlH₄ reacts violently with water and protic solvents, necessitating anhydrous reaction conditions and careful quenching procedures.[5]
-
Borane Reagents (e.g., BH₃-THF): Borane reagents offer a milder alternative to LiAlH₄.[6][7][8] They are also effective for the reduction of carboxylic acids and often exhibit greater chemoselectivity. The reaction with borane typically proceeds through the formation of an acyloxyborane intermediate, which is then reduced to the alcohol. Borane reagents are generally less reactive towards water than LiAlH₄, making them somewhat easier to handle.
For the purpose of this guide, we will detail the protocol using LiAlH₄ due to its widespread availability and high reactivity.
Experimental Protocol: Reduction using LiAlH₄
Materials:
-
6-Fluoro-4-methylnicotinic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve 6-Fluoro-4-methylnicotinic acid (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of 6-Fluoro-4-methylnicotinic acid to the LiAlH₄ suspension via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams.
-
Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.
-
Filter the solid through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield (6-fluoro-4-methylpyridin-3-yl)methanol as a crude product, which can be purified by column chromatography if necessary.
| Parameter | Value |
| Starting Material | 6-Fluoro-4-methylnicotinic acid |
| Reagent | Lithium aluminum hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Typical Yield | 85-95% |
Step 2: Selective Oxidation of (6-Fluoro-4-methylpyridin-3-yl)methanol
The final step in the synthesis is the selective oxidation of the primary alcohol, (6-fluoro-4-methylpyridin-3-yl)methanol, to the target aldehyde, this compound. It is crucial to use a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.
Rationale for Reagent Selection
Several reagents are suitable for this selective oxidation, each with its own advantages and considerations.
-
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes.[9][10][11][12] The reaction is typically carried out under neutral conditions at room temperature, making it compatible with a wide range of functional groups.[9][13]
-
Pyridinium Chlorochromate (PCC): PCC is a chromium(VI)-based reagent that is a reliable and effective oxidant for converting primary alcohols to aldehydes.[14][15][16] The reaction is generally performed in an anhydrous solvent, such as dichloromethane (DCM). A drawback of PCC is the generation of chromium-containing byproducts, which are toxic and require careful disposal.[17]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine.[18][19][20][21][22] The Swern oxidation is known for its mild reaction conditions (typically performed at low temperatures, e.g., -78 °C) and high yields. A notable byproduct is the volatile and malodorous dimethyl sulfide.[20]
For this guide, the protocol using Dess-Martin Periodinane is detailed due to its operational simplicity, mild reaction conditions, and avoidance of heavy metal waste.
Experimental Protocol: Oxidation using Dess-Martin Periodinane
Materials:
-
(6-Fluoro-4-methylpyridin-3-yl)methanol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve (6-fluoro-4-methylpyridin-3-yl)methanol (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add Dess-Martin Periodinane (1.2-1.5 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, or until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃ (1:1 mixture).
-
Shake the funnel vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
| Parameter | Value |
| Starting Material | (6-Fluoro-4-methylpyridin-3-yl)methanol |
| Reagent | Dess-Martin Periodinane (DMP) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Typical Yield | 80-90% |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By starting with the commercially available 6-Fluoro-4-methylnicotinic acid, this two-step reduction and oxidation sequence offers a practical and scalable route for researchers in academia and industry. The provided protocols, along with the rationale for reagent selection, are intended to empower scientists to confidently synthesize this important building block for their drug discovery and development endeavors.
References
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]
- Deshmukh, M., Patil, S., Banerjee, K., Oulkar, D., & Shripanavar, C. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266. [Link]
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- Hullio, A. A., & Mastoi, G. M. (2013). nicotine-borane-based task specific ionic liquid:an alternative to pyridine-borane for efficient reductive amination. Student's Journal of Chemistry, 1(2), 57-67. [Link]
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- Reagent Friday: PCC (Pyridinium Chlorochromate). (2011, September 9). Master Organic Chemistry. [Link]
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- Dickman, D. A., & Meyers, A. I. (1993). L-Valinol. Organic Syntheses, 67, 52. [Link]
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- Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). (n.d.). DAV University.
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- Carbonyls 6. Reduction with Lithal (LiAlH4). (2015, October 31). YouTube. [Link]
- Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). PubMed. [Link]
- Wong, W. S. D., Osuga, D. T., & Feeney, R. E. (1984). Pyridine borane as a reducing agent for proteins. Analytical Biochemistry, 139(1), 58–67. [Link]
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A Technical Guide to the Spectroscopic Characterization of 6-Fluoro-4-methylnicotinaldehyde
Introduction
6-Fluoro-4-methylnicotinaldehyde is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical and materials science research. As with any novel or synthesized compound, unequivocal structural confirmation and purity assessment are paramount. This guide provides an in-depth technical overview of the core spectroscopic techniques required for the comprehensive characterization of this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This document is designed for researchers, chemists, and drug development professionals. It moves beyond simple data reporting to explain the causality behind experimental choices and data interpretation, ensuring a robust and self-validating approach to molecular characterization. The predicted data herein is based on established principles of spectroscopy and substituent effects on the pyridine scaffold.
Molecular Structure
A clear understanding of the molecular structure is the foundation for all spectroscopic prediction and interpretation.
Caption: Structure of this compound with atom numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of each proton in a molecule, revealing insights into connectivity through spin-spin coupling.[1]
Experimental Protocol: ¹H NMR Acquisition
A robust ¹H NMR spectrum can be acquired by following a systematic procedure. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds, while DMSO-d₆ can be used for more polar samples.[2]
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound.[2] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[2] Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[2] Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for high resolution and sharp peaks.[2]
-
Acquisition: Set the acquisition parameters. For a standard ¹H experiment, 16-32 scans are typically sufficient. A relaxation delay of 1-2 seconds is standard.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative number of protons.
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
Predicted ¹H NMR Spectrum and Interpretation
The spectrum is predicted to show four distinct signals corresponding to the aldehydic proton, the two aromatic protons, and the methyl group protons.
-
Aldehyde Proton (-CHO): The proton of an aldehyde group is highly deshielded due to the anisotropic effect of the carbonyl group and its direct attachment to an sp² carbon.[3][4] It is expected to appear as a singlet far downfield.
-
Aromatic Protons (H-2, H-5): The pyridine ring protons are deshielded, typically appearing between 6.5 and 8.5 ppm.[5] The electron-withdrawing nature of the nitrogen atom and the aldehyde group, along with the fluorine atom, will influence their precise shifts. H-2 will be deshielded by the adjacent nitrogen and the aldehyde at C-3. H-5 will be influenced by the adjacent fluorine at C-6 and the methyl group at C-4. Coupling between H-5 and the fluorine at C-6 is expected.
-
Methyl Protons (-CH₃): The protons of the methyl group attached to the aromatic ring will appear upfield relative to the aromatic protons.[5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-aldehyde | 9.9 - 10.1 | Singlet (s) | 1H | Highly deshielded by the C=O group.[4] |
| H-2 | 8.6 - 8.8 | Singlet (s) | 1H | Deshielded by adjacent ring nitrogen and C-3 aldehyde. |
| H-5 | 7.0 - 7.2 | Doublet (d) | 1H | Influenced by adjacent fluorine; coupling to ¹⁹F is expected. |
| H-methyl | 2.4 - 2.6 | Singlet (s) | 3H | Typical range for an aryl methyl group.[5] |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering direct insight into the carbon skeleton.[6]
Experimental Protocol: ¹³C NMR Acquisition
The procedure is similar to ¹H NMR, but requires a higher sample concentration and more scans due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[6]
-
Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg of the compound in 0.6 mL of deuterated solvent.[2]
-
Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Acquisition: Select a standard proton-decoupled ¹³C NMR experiment. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to obtain a good signal-to-noise ratio.
-
Processing: Process the data similarly to the ¹H spectrum. The solvent signal (e.g., CDCl₃ at ~77 ppm) is often used for referencing.[7]
Caption: Workflow for ¹³C NMR Spectroscopic Analysis.
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the six unique carbon atoms of the pyridine ring and its substituents.
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and will appear significantly downfield, typically above 190 ppm.[8][9]
-
Aromatic Carbons (Pyridine Ring): These carbons typically resonate between 110-160 ppm.[7] The carbon attached to the fluorine (C-6) will show a large C-F coupling and will be shifted downfield. The other carbons (C-2, C-3, C-4, C-5) will have their shifts determined by the combined electronic effects of the nitrogen, fluorine, methyl, and aldehyde groups.[10][11]
-
Methyl Carbon (-CH₃): This aliphatic carbon will be the most shielded, appearing furthest upfield.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-aldehyde | 190 - 195 | Typical range for an aromatic aldehyde carbonyl carbon.[8] |
| C-6 | 160 - 165 (d, ¹JCF) | Attached to electronegative fluorine, causing a large downfield shift and C-F coupling. |
| C-2 | 150 - 155 | Adjacent to ring nitrogen, causing a downfield shift. |
| C-4 | 145 - 150 | Attached to a methyl group and in a deshielded position. |
| C-3 | 130 - 135 | Attached to the aldehyde group. |
| C-5 | 115 - 120 (d, ²JCF) | Influenced by the ortho fluorine atom, showing smaller C-F coupling. |
| C-methyl | 18 - 22 | Typical range for an aryl methyl carbon. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds.[12] It is an excellent tool for identifying the presence of specific functional groups.
Experimental Protocol: FT-IR Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common, convenient method for acquiring IR spectra of solid or liquid samples.[13]
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Run a background scan of the empty crystal to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the instrument.[13][14]
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[14]
-
Data Processing: The software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[13]
Caption: Workflow for FT-IR Spectroscopic Analysis via ATR.
Predicted IR Spectrum and Interpretation
The IR spectrum will be dominated by absorptions from the aldehyde and the substituted aromatic ring.
-
Aldehyde Group: A strong, sharp C=O stretch is the most prominent feature of an aldehyde. Aromatic aldehydes typically show this absorption at a slightly lower wavenumber than aliphatic ones due to conjugation.[15][16] Additionally, two characteristic, weaker C-H stretching bands for the aldehyde proton are expected.[12][17]
-
Aromatic Ring: C=C and C=N stretching vibrations within the pyridine ring will produce several bands in the 1600-1400 cm⁻¹ region. Aromatic C-H stretching will appear just above 3000 cm⁻¹.
-
C-F Bond: The carbon-fluorine bond stretch gives a strong absorption in the fingerprint region.[18]
-
Methyl Group: C-H stretching of the methyl group will appear just below 3000 cm⁻¹.
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| Aldehyde | C-H Stretch | ~2850 and ~2750 | Weak-Medium | Characteristic Fermi resonance doublet for aldehydes.[17] |
| Aldehyde | C=O Stretch | 1690 - 1710 | Strong, Sharp | Conjugation with the pyridine ring lowers the frequency.[15] |
| Aromatic | C-H Stretch | 3000 - 3100 | Medium | Typical for sp² C-H bonds.[19] |
| Alkyl | C-H Stretch | 2850 - 3000 | Medium | Typical for sp³ C-H bonds of the methyl group. |
| Aromatic | C=C, C=N Stretch | 1400 - 1600 | Medium-Strong | Multiple bands characteristic of the pyridine ring. |
| C-F | C-F Stretch | 1200 - 1350 | Strong | Strong absorption typical for aryl fluorides.[18][20] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through analysis of fragmentation patterns, offers valuable structural information. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.[21]
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce a small amount (<1 mg) of the solid sample into the instrument, typically via a direct insertion probe.[22]
-
Ionization: The sample is vaporized by heating in a high vacuum. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).[21][23]
-
Fragmentation: The high energy of the ionization process causes the molecular ion to be energetically unstable, leading to its fragmentation into smaller, characteristic ions.[24]
-
Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
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1H NMR spectrum of 6-Fluoro-4-methylnicotinaldehyde
An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Fluoro-4-methylnicotinaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As direct spectral data for this specific molecule is not widely published, this document serves as an expert-level guide to the prediction, acquisition, and interpretation of its ¹H NMR spectrum. We will delve into the theoretical underpinnings that govern the spectral appearance, including the nuanced electronic effects of the fluoro, methyl, and aldehyde substituents on the pyridine ring. This guide presents a detailed, field-proven protocol for sample preparation and data acquisition, and concludes with a thorough interpretation of the expected spectral features. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unequivocal structural elucidation and purity assessment.
Introduction: The Significance of this compound
This compound belongs to the substituted pyridine class of compounds, which form the core scaffold of numerous pharmaceuticals. The strategic placement of substituents—a fluorine atom, a methyl group, and an aldehyde—creates a unique electronic and steric environment, making it a valuable building block in the synthesis of novel therapeutic agents. The fluorine atom, for instance, can enhance metabolic stability, improve binding affinity, and modulate the pKa of the molecule.[1]
Given its potential role in drug discovery, the unambiguous structural confirmation and purity assessment of this compound are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for this purpose, providing precise information about the molecular structure in solution.[2][3] This guide focuses specifically on ¹H NMR, which yields critical data on the number, environment, and connectivity of protons within the molecule.
Foundational Principles: Predicting the Spectrum
The ¹H NMR spectrum is governed by the chemical environment of each proton. In this compound, the chemical shifts (δ), multiplicities, and coupling constants (J) are influenced by the interplay of the electron-donating methyl group and the electron-withdrawing fluorine and aldehyde groups.
-
Pyridine Ring Protons: The nitrogen atom in the pyridine ring is electronegative, generally causing the ring protons (H-2, H-5, H-6) to appear at a higher chemical shift (downfield) compared to benzene protons.[4]
-
Aldehyde Group (-CHO): This is a strong electron-withdrawing group, which significantly deshields adjacent protons. The aldehyde proton itself is highly deshielded and typically appears far downfield, often above 9.5 ppm.[5]
-
Fluorine Substituent (-F): Fluorine is the most electronegative element and exerts a strong inductive electron-withdrawing effect, deshielding nearby protons. However, it can also donate electron density through resonance (a π-donating effect).[6][7] Furthermore, the ¹⁹F nucleus (spin I=½) couples with nearby protons, leading to additional splitting in the signals.
-
Methyl Group (-CH₃): This is a weak electron-donating group, which slightly shields the protons on the aromatic ring, causing them to shift slightly upfield.[6]
Based on these principles, we can predict the specific features of the ¹H NMR spectrum.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The structure of this compound contains four distinct proton environments, which will give rise to four unique signals in the ¹H NMR spectrum.
Caption: Molecular structure of this compound with key proton environments and couplings.
Detailed Signal Predictions:
-
Aldehyde Proton (H-C=O):
-
Chemical Shift (δ): Expected to be the most downfield signal, typically in the 9.8 - 10.2 ppm range, due to the strong deshielding effect of the carbonyl group.
-
Multiplicity: Singlet (s) . It has no adjacent proton neighbors to couple with.
-
Integration: 1H.
-
-
Aromatic Proton (H-2):
-
Chemical Shift (δ): Expected in the aromatic region, around 8.5 - 8.8 ppm . It is ortho to the ring nitrogen and meta to the electron-withdrawing aldehyde group, both of which are deshielding.
-
Multiplicity: Singlet (s) or a very finely split doublet. It is five bonds away from H-5 (⁵JHH), so coupling is typically negligible or very small. It will not show significant coupling to the fluorine.
-
Integration: 1H.
-
-
Aromatic Proton (H-5):
-
Chemical Shift (δ): Expected in the aromatic region, likely around 7.2 - 7.5 ppm . It is ortho to the electron-donating methyl group (shielding) but also ortho to the fluorine atom (deshielding). The key feature will be its coupling to fluorine.
-
Multiplicity: Doublet (d) . This proton will exhibit coupling to the adjacent fluorine atom (³JHF), which is typically in the range of 6-9 Hz for ortho H-F coupling on a pyridine ring.
-
Integration: 1H.
-
-
Methyl Protons (-CH₃):
-
Chemical Shift (δ): Expected in the upfield region, around 2.4 - 2.6 ppm , which is typical for a methyl group attached to an aromatic ring.
-
Multiplicity: Singlet (s) . These protons have no adjacent proton neighbors. Long-range coupling to H-5 or the fluorine is possible but usually too small to be resolved.
-
Integration: 3H.
-
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | N/A | 1H |
| H-2 | 8.5 - 8.8 | Singlet (s) | N/A | 1H |
| H-5 | 7.2 - 7.5 | Doublet (d) | ³J(H,F) ≈ 6-9 | 1H |
| Methyl-H (-CH₃) | 2.4 - 2.6 | Singlet (s) | N/A | 3H |
Experimental Protocol: Acquiring a High-Quality Spectrum
Adherence to a rigorous experimental protocol is essential for obtaining a high-resolution, artifact-free ¹H NMR spectrum. This self-validating workflow ensures data integrity and reproducibility.
Caption: Standard workflow for ¹H NMR sample preparation and data processing.
Step-by-Step Methodology:
Part A: Sample Preparation
-
Weighing the Analyte: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.
-
Solvent Selection and Addition: Using a clean pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃).[8] CDCl₃ is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm. Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.[9]
-
Internal Standard: The residual solvent peak can be used for referencing. Alternatively, for highly accurate work, a small amount of Tetramethylsilane (TMS) can be added. TMS is chemically inert and its signal is defined as 0.00 ppm.
-
Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution directly into a clean, high-quality 5 mm NMR tube. A Pasteur pipette with a small plug of glass wool is effective for this purpose. The final sample height in the tube should be 4-5 cm.[9]
-
Capping and Cleaning: Securely cap the NMR tube and label it clearly. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[9]
Part B: Data Acquisition & Processing
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is used to 'lock' onto the deuterium signal of the solvent, which stabilizes the magnetic field.[10] The probe should then be 'tuned' to the correct frequency, and the magnetic field 'shimmed' to maximize its homogeneity, resulting in sharp, symmetrical peaks.
-
Acquisition Parameters: Set the appropriate parameters for a standard ¹H experiment. This typically includes a 90° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and accumulating 8 to 16 scans to improve the signal-to-noise ratio.
-
Fourier Transformation: The raw data, known as the Free Induction Decay (FID), is a time-domain signal. A Fourier transform is applied to convert this into the familiar frequency-domain spectrum.[11]
-
Data Processing: The resulting spectrum must be processed. This involves:
-
Phasing: Adjusting the phase of the signals so that all peaks are purely absorptive and point upwards.
-
Baseline Correction: Ensuring the baseline of the spectrum is flat and at zero intensity.
-
Referencing: Calibrating the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.
-
Integration: Measuring the relative area under each peak, which corresponds to the ratio of protons giving rise to that signal.[12]
-
Conclusion
The ¹H NMR spectrum of this compound is a powerful fingerprint for its structural verification. By understanding the fundamental electronic effects of its substituents, one can confidently predict and interpret its four distinct signals: a downfield singlet for the aldehyde proton, two signals in the aromatic region for H-2 (singlet) and H-5 (doublet, due to fluorine coupling), and an upfield singlet for the methyl protons. Following the detailed experimental protocol outlined in this guide will ensure the acquisition of high-quality, reproducible data, which is a cornerstone of rigorous scientific research and drug development.
References
- Bollard, M. E., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry.
- BenchChem (2025). Application Notes and Protocols for 1H NMR Sample Preparation with Cyclohexane-d12. BenchChem.
- University of Leicester. NMR Sample Preparation. University of Leicester Chemistry Department.
- Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.
- Western University. NMR Sample Preparation. JB Stothers NMR Facility, Western University.
- Griffiths, L. (2021). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley.
- Alfa Chemistry. NMR Data Processing and Interpretation. TCA Lab / Alfa Chemistry.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry: NMR Data Processing. Elsevier.
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- BenchChem (2025). A Comparative Guide to the Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde. BenchChem.
- Mestrelab Resources (2010). Basics on Arrayed-NMR and Data Analysis. Mestrelab.
- U.S. Army (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center.
- Reddit r/Chempros (2024). The Effect of Fluorine in 1H NMR. Reddit.
- Fluorine notes (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes.
- ResearchGate (n.d.). 1H NMR spectra of the substituted complexes. ResearchGate.
- Reich, H. J. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin.
- Poskin, J. A., et al. (2020). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega.
- Oregon State University. 1H NMR Chemical Shifts. Oregon State University Chemistry Department.
- Ni, C., & Hu, J. (2017). The unique role of fluorine in medicine, materials, and agriculture. Nature Chemistry.
- Ding, Y. S., et al. (1991). Synthesis of high specific activity (+)- and (-)-6-[18F]fluoronorepinephrine via the nucleophilic aromatic substitution reaction. Journal of Medicinal Chemistry.
- Royal Society of Chemistry (2020). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing.
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13C NMR analysis of 6-Fluoro-4-methylnicotinaldehyde
An In-Depth Technical Guide to the ¹³C NMR Analysis of 6-Fluoro-4-methylnicotinaldehyde
Abstract
This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a substituted pyridine of interest in pharmaceutical and agrochemical research. We move beyond a simple recitation of parameters to deliver a field-proven, logic-driven approach to spectral acquisition, interpretation, and structural validation. This document is intended for researchers, scientists, and drug development professionals who require a robust and verifiable methodology for the characterization of complex heterocyclic compounds. We will detail the causal relationships between molecular structure and spectral output, establish self-validating experimental workflows, and ground our claims in authoritative references.
Introduction: The Analytical Imperative
This compound is a trifunctionalized pyridine derivative. The precise arrangement of its substituents—a fluorine atom, a methyl group, and an aldehyde—creates a unique electronic environment within the aromatic ring. This environment dictates the molecule's reactivity, binding affinity, and metabolic stability. Consequently, unambiguous confirmation of its structure is a critical prerequisite for its use in any research or development pipeline.
¹³C NMR spectroscopy is an indispensable tool for this purpose. Unlike proton (¹H) NMR, which can be complicated by overlapping signals in the aromatic region, ¹³C NMR provides a distinct signal for each unique carbon atom, offering a direct window into the molecule's carbon skeleton. Furthermore, the sensitivity of ¹³C chemical shifts to the local electronic environment and the presence of through-bond scalar couplings (specifically ¹³C-¹⁹F couplings) provide multiple layers of structural information. This guide will elucidate the process of extracting and interpreting this information with high fidelity.
Diagram 1: Molecular Structure of this compound
Caption: Structure of this compound.
Theoretical Underpinnings: Predicting the ¹³C NMR Spectrum
A foundational step in spectral analysis is the prediction of chemical shifts (δ). This is not a mere academic exercise; it establishes an expected spectral landscape, enabling more confident assignment of experimental signals. For substituted pyridines, chemical shifts can be estimated by considering the chemical shift of the parent pyridine and adding substituent-induced chemical shifts (SCS).[1][2]
-
Pyridine Ring Carbons: The nitrogen atom significantly deshields the adjacent C2 and C6 carbons (δ ≈ 150 ppm) and to a lesser extent C4 (δ ≈ 136 ppm), while C3 and C5 are more shielded (δ ≈ 124 ppm).
-
Fluorine Substituent (at C6): Fluorine is highly electronegative, causing a strong deshielding effect on the directly attached carbon (the ipso-carbon, C6), shifting it significantly downfield. It also influences the ortho (C5), meta (N1, C4), and para (C3) positions. Critically, the fluorine atom will cause spin-spin coupling, splitting the signals of nearby carbons into doublets or multiplets.[3][4] The magnitude of the coupling constant (J) decreases with the number of bonds separating the nuclei (¹J > ²J > ³J).[5]
-
Methyl Substituent (at C4): The methyl group is weakly electron-donating, typically causing a shielding (upfield shift) effect on the ortho (C3, C5) and para (C6) carbons, and a deshielding effect on the ipso-carbon (C4).
-
Aldehyde Substituent (at C3): The aldehyde group is strongly electron-withdrawing and anisotropic. It will significantly deshield the ipso-carbon (C3) and the carbonyl carbon itself will have a characteristic downfield shift (typically δ > 185 ppm).[6]
Based on these principles, a predicted ¹³C NMR spectrum can be constructed.
Table 1: Predicted ¹³C NMR Chemical Shifts and C-F Couplings
| Carbon Atom | Expected δ (ppm) | Expected C-F Coupling (JCF) | Rationale for Prediction |
|---|---|---|---|
| -CHO | ~190 | Small (⁴JCF ≈ 1-3 Hz) | Characteristic chemical shift for an aromatic aldehyde carbonyl. |
| C6 | ~165 (d) | Large (¹JCF ≈ 240-260 Hz) | Pyridine C6, strongly deshielded by N and F; large one-bond coupling to F.[5] |
| C2 | ~152 (d) | Small (³JCF ≈ 3-5 Hz) | Pyridine C2, deshielded by N; exhibits three-bond coupling to F. |
| C4 | ~145 (d) | Small (³JCF ≈ 3-5 Hz) | Pyridine C4, deshielded by N and ipso-methyl effect; three-bond coupling to F. |
| C3 | ~135 | Negligible (⁴JCF) | Deshielded by adjacent aldehyde group. |
| C5 | ~115 (d) | Moderate (²JCF ≈ 20-25 Hz) | Shielded by ortho-methyl and meta-aldehyde; two-bond coupling to F. |
| -CH₃ | ~18 | Negligible (⁵JCF) | Typical chemical shift for an aromatic methyl group. |
Note: 'd' indicates a doublet due to C-F coupling. Predicted values are estimates and can be influenced by solvent effects.[7]
Experimental Design: A Self-Validating Workflow
Diagram 2: Experimental Workflow for Structural Elucidation
Caption: A multi-layered workflow for unambiguous NMR-based structural validation.
Protocol: Sample Preparation
The quality of the final spectrum is fundamentally dependent on the quality of the sample.
-
Analyte Purity: Ensure the this compound sample is of high purity (>95%) to avoid confounding signals from impurities.
-
Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a suitable starting point for many organic molecules.[8] For quantitative work or to mitigate solvent-solute interactions, other solvents like acetone-d₆ or DMSO-d₆ can be considered.[7][9]
-
Concentration: Weigh approximately 20-50 mg of the compound.[10]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial before transferring it with a Pasteur pipette into a clean, dry 5 mm NMR tube.[10][11] This ensures complete dissolution and allows for filtering if any particulate matter is present.
-
Referencing: Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm). For aqueous-based solvents, a water-soluble standard like DSS is used.[9]
Protocol: ¹³C{¹H} NMR Acquisition (Broadband Decoupled)
This is the foundational experiment to locate all carbon signals.
-
Pulse Sequence: A standard single-pulse experiment with proton broadband decoupling (e.g., Bruker's zgpg30).
-
Flip Angle: Use a 30° pulse angle to allow for a shorter relaxation delay without significantly compromising signal, balancing sensitivity and experiment time. For truly quantitative measurements, a 90° pulse with a much longer delay is required.[12]
-
Relaxation Delay (d1): Set to 1-2 seconds. This is a compromise for qualitative spectra. Quaternary and carbonyl carbons often have longer relaxation times (T₁) and may be attenuated with a short delay.[13]
-
Acquisition Time (aq): Set to 1-2 seconds to ensure good digital resolution.
-
Number of Scans (ns): Accumulate a sufficient number of scans (e.g., 128 to 1024) to achieve a high signal-to-noise (S/N) ratio, especially for quaternary carbons and carbons split by fluorine coupling.
Protocol: DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT experiments are crucial for determining the multiplicity of each carbon atom (i.e., the number of attached protons).[14]
-
DEPT-135: Run a DEPT-135 experiment.[15][16] In this spectrum:
-
CH₃ and CH signals appear as positive peaks.
-
CH₂ signals appear as negative (inverted) peaks.
-
Quaternary (C) and carbonyl carbons are absent.[17]
-
-
DEPT-90: Run a DEPT-90 experiment. In this spectrum, only CH signals appear as positive peaks.[18]
-
Analysis: By comparing the standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, one can unambiguously assign the multiplicity of every carbon signal.
Advanced 2D NMR Protocols: HSQC and HMBC
For absolute certainty in assignments, two-dimensional correlation experiments are unparalleled.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Correlation): This experiment reveals one-bond correlations between carbons and their directly attached protons.[19][20] A cross-peak in the 2D spectrum at a specific ¹H and ¹³C chemical shift confirms that the proton and carbon are directly bonded.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is the key to piecing together the molecular fragments. It reveals longer-range correlations, typically over two and three bonds (²JCH and ³JCH), between carbons and protons.[21][22] For example, an HMBC correlation from the aldehyde proton to C3 and C4 would definitively confirm the position of the aldehyde group.
Spectral Interpretation and Data Analysis
With the acquired spectra, the process of assignment begins. The following table illustrates a hypothetical but realistic dataset for this compound.
Table 2: Hypothetical Experimental ¹³C NMR Data (125 MHz, CDCl₃)
| δ (ppm) | Multiplicity (JCF Hz) | DEPT-135 Phase | DEPT-90 Phase | Assignment | Rationale |
|---|---|---|---|---|---|
| 189.5 | d (3.5) | Null | Null | -CHO | Downfield shift is characteristic of an aldehyde. Small coupling is consistent with ⁴JCF. |
| 164.8 | d (250.2) | Null | Null | C6 | Very large ¹JCF coupling confirms direct attachment to F. Downfield shift due to F and N. |
| 152.1 | d (4.8) | Positive | Positive | C2 | Downfield shift typical for C2 in pyridines. Positive in both DEPTs confirms CH. |
| 145.5 | d (4.1) | Null | Null | C4 | Quaternary carbon (null in DEPT). Deshielded position consistent with attachment to N and CH₃. |
| 134.9 | s | Null | Null | C3 | Quaternary carbon (null in DEPT). Deshielded by adjacent aldehyde. No significant F coupling. |
| 114.7 | d (22.5) | Positive | Positive | C5 | Moderate ²JCF coupling. Upfield shift relative to other ring carbons. Confirmed as CH by DEPT. |
| 18.2 | s | Positive | Null | -CH₃ | Upfield shift characteristic of a methyl group. Positive in DEPT-135, null in DEPT-90 confirms CH₃. |
Conclusion
The ¹³C NMR analysis of this compound is a multi-faceted process that relies on a synergistic combination of predictive knowledge, meticulous experimental design, and layered data interpretation. By employing a workflow that includes standard broadband decoupled ¹³C acquisition, DEPT experiments for multiplicity editing, and 2D correlation techniques like HSQC and HMBC, one can achieve an unambiguous and verifiable structural assignment. The characteristic chemical shifts and, most notably, the through-bond ¹³C-¹⁹F coupling constants serve as powerful diagnostic tools that confirm the precise arrangement of substituents on the pyridine core. This guide provides the necessary framework for researchers to approach this and similar analytical challenges with scientific rigor and confidence.
References
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- Duddeck, H. (1986). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Magnetic Resonance in Chemistry. [Link][2]
- Fiveable. (n.d.). DEPT-135 Definition. Organic Chemistry Key Term. [Link][15]
- University of Manitoba. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Chemistry Resources. [Link][16]
- Weigert, F. J., & Roberts, J. D. (1972). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link][3]
- Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Link][17]
- Chemistry LibreTexts. (2022). 3.17.3: HMBC and HMQC Spectra. [Link][19]
- Columbia University. (n.d.). DEPT | NMR Core Facility. [Link][14]
- Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link][18]
- ChemRxiv. (2021). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link][25]
- Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link][11]
- University of Bristol. (2017).
- Tantillo, D. J., & Lodewyk, M. W. (2018). Predicting 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link][27]
- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link][28]
- Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
- The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link][20]
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Infrared spectroscopy of 6-Fluoro-4-methylnicotinaldehyde
An In-depth Technical Guide to the Infrared Spectroscopy of 6-Fluoro-4-methylnicotinaldehyde
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of this compound, a substituted pyridine derivative of interest in pharmaceutical and chemical research. As a Senior Application Scientist, this document outlines the fundamental principles, a robust experimental protocol for acquiring a high-quality spectrum, and a detailed interpretation of the characteristic vibrational modes. The causality behind experimental choices and spectral assignments is explained to provide field-proven insights. This guide is intended for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for the structural elucidation, identification, and quality control of heterocyclic organic compounds.
Introduction to this compound and Infrared Spectroscopy
This compound is a heterocyclic aromatic aldehyde. Its structure consists of a pyridine ring substituted with a fluorine atom at the 6-position, a methyl group at the 4-position, and an aldehyde functional group at the 3-position. This combination of an electron-withdrawing fluorine atom, an electron-donating methyl group, and a conjugated aldehyde group on a pyridine framework results in a unique infrared spectrum that serves as a molecular "fingerprint".[1]
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational motions of molecules.[2] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies corresponding to the energy of the radiation.[3] An FT-IR spectrometer measures this absorption, producing a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). This spectrum is highly characteristic of the molecule's structure, making FT-IR an indispensable tool for identifying functional groups and confirming molecular identity.[1]
The analysis of this compound's IR spectrum allows for the unambiguous confirmation of its key functional groups: the aldehyde (C=O and C-H stretches), the substituted pyridine ring (C=C, C=N, and C-H stretches), the methyl group (C-H stretch and bend), and the carbon-fluorine bond (C-F stretch).
Caption: Chemical Structure of this compound.
Experimental Protocol for FT-IR Analysis
A reliable FT-IR spectrum can be obtained by following a validated methodology. The choice of sampling technique is critical; for solid or liquid samples, Attenuated Total Reflectance (ATR) is highly recommended due to its minimal sample preparation and high reproducibility.[4]
Instrumentation
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Invenio-R or equivalent, equipped with a high-sensitivity deuterated L-alanine triglycine sulfate (DLATGS) detector.[4][5]
-
Accessory: An Attenuated Total Reflectance (ATR) accessory with a single-reflection diamond crystal is ideal for its robustness and chemical inertness.
Sample Preparation (ATR Technique)
The underlying principle of this protocol is to ensure a clean, contaminant-free interface between the sample and the ATR crystal to generate a pure spectrum of the analyte.
-
Crystal Cleaning: Thoroughly clean the diamond ATR crystal surface. Wipe with a soft, lint-free tissue dampened with a volatile solvent like isopropanol or ethanol. Allow the solvent to fully evaporate. This step is crucial to remove any residues from previous measurements.
-
Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This measurement accounts for the absorbance of the crystal and ambient atmospheric components (e.g., CO₂, H₂O). The instrument software will automatically subtract this from the sample spectrum.
-
Sample Application: Place a small amount (typically 1-2 mg) of the solid this compound sample directly onto the center of the diamond crystal.
-
Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong, high-quality signal.
Data Acquisition
-
Spectral Range: 4000–600 cm⁻¹. This range covers the fundamental vibrations of most organic functional groups.[2]
-
Resolution: 4 cm⁻¹. This resolution is sufficient to resolve most key vibrational bands without introducing unnecessary noise.[5]
-
Number of Scans: 64 scans. Co-adding multiple scans significantly improves the signal-to-noise ratio of the final spectrum.[5]
-
Data Processing: The acquired interferogram is subjected to a Fourier transform by the instrument's software (e.g., OPUS) to generate the final infrared spectrum.[5]
Caption: Experimental workflow for ATR-FT-IR analysis.
Spectral Analysis and Interpretation
The infrared spectrum of this compound can be logically divided into several key regions. The interpretation relies on comparing observed absorption bands to established group frequencies for similar molecular structures.[4][6]
Aldehyde Functional Group Vibrations
The aldehyde group provides some of the most diagnostic peaks in the spectrum.
-
C=O (Carbonyl) Stretch: A very strong, sharp absorption band is expected between 1710–1690 cm⁻¹ . Because the aldehyde is conjugated with the aromatic pyridine ring, the C=O bond has more single-bond character, lowering its stretching frequency from that of a saturated aldehyde (which appears around 1730 cm⁻¹).[7][8] This is one of the most intense and easily identifiable peaks in the spectrum.
-
Aldehydic C-H Stretch: The C-H bond of the aldehyde group exhibits a characteristic pair of medium-intensity bands, often referred to as a Fermi doublet. These typically appear around 2860–2800 cm⁻¹ and 2760–2700 cm⁻¹ .[7][9] The band near 2720 cm⁻¹ is particularly diagnostic for aldehydes, as it appears in a region where few other absorptions occur.[9]
Pyridine Ring and C-F Vibrations
The substituted aromatic ring gives rise to a series of absorptions.
-
Aromatic C-H Stretch: Weak to medium absorption bands are expected above 3000 cm⁻¹ , typically in the 3100–3000 cm⁻¹ range.[3] These are characteristic of C-H bonds where the carbon is sp²-hybridized.
-
C=C and C=N Ring Stretches: The stretching vibrations within the pyridine ring produce a series of medium to strong bands in the 1600–1400 cm⁻¹ region.[4] The exact positions are influenced by the substituents on the ring.
-
C-F (Carbon-Fluorine) Stretch: A very strong, intense absorption band is expected in the 1300–1200 cm⁻¹ region due to the C-F stretching vibration. The high electronegativity of fluorine and the strength of the bond cause this feature to be prominent.
Methyl Group Vibrations
The methyl group at the 4-position will also produce characteristic signals.
-
Aliphatic C-H Stretches: These absorptions appear just below 3000 cm⁻¹ , typically in the 2980–2870 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching of the C-H bonds in the CH₃ group.[6]
-
C-H Bending Vibrations: The methyl group also has characteristic bending (scissoring and rocking) vibrations. An asymmetric bend is expected near 1470–1450 cm⁻¹ and a symmetric bend (umbrella mode) near 1380–1350 cm⁻¹ .[6]
Fingerprint Region
The region from 1400 cm⁻¹ down to 600 cm⁻¹ is known as the fingerprint region.[2] It contains complex vibrations, including C-C single bond stretches, C-H out-of-plane bending (OOP), and ring deformation modes. While individual peak assignment can be difficult, the overall pattern in this region is unique to the molecule and serves as a powerful confirmation of its identity when compared to a reference spectrum.
Quantitative Data Summary
The expected characteristic infrared absorption bands for this compound are summarized below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100–3000 | Medium-Weak | Characteristic of sp² C-H bonds on the pyridine ring.[3] |
| Aliphatic C-H Stretch | 2980–2870 | Medium | Asymmetric and symmetric stretches of the methyl group.[6] |
| Aldehyde C-H Stretch | ~2830 and ~2730 | Medium | Fermi doublet, highly diagnostic for the aldehyde group.[7] |
| Carbonyl (C=O) Stretch | 1710–1690 | Strong, Sharp | Lowered frequency due to conjugation with the aromatic ring.[8][9] |
| Aromatic C=C/C=N Stretches | 1600–1400 | Medium-Strong | Multiple bands corresponding to pyridine ring vibrations.[4] |
| Methyl C-H Bend | 1470–1450 & 1380-1350 | Medium | Asymmetric and symmetric bending of the CH₃ group. |
| Carbon-Fluorine (C-F) Stretch | 1300–1200 | Strong | A prominent and intense band due to the electronegative F atom. |
| Fingerprint Region | < 1400 | Various | Complex C-C stretches, C-H bends, and ring deformations.[2] |
Conclusion
FT-IR spectroscopy is a rapid, reliable, and highly informative technique for the structural characterization of this compound. By following a standardized experimental protocol using an ATR accessory, a high-quality and reproducible spectrum can be easily obtained. The key to accurate interpretation lies in the systematic identification of characteristic group frequencies. The strong carbonyl stretch, the diagnostic aldehyde C-H Fermi doublet, the prominent C-F stretch, and the various vibrations of the substituted pyridine ring collectively provide an unambiguous spectral fingerprint. This guide equips researchers and drug development professionals with the foundational knowledge to confidently utilize FT-IR for verifying the identity and purity of this compound, ensuring its integrity for subsequent applications.
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An In-depth Technical Guide to 6-Fluoro-4-methylnicotinaldehyde: Properties, Characterization, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Fluoro-4-methylnicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Given its specific substitution pattern—a fluorine atom at the 6-position, a methyl group at the 4-position, and an aldehyde at the 3-position—this compound presents a unique electronic and steric profile for potential applications as a versatile building block in the synthesis of novel bioactive molecules.
This document moves beyond a simple data sheet, offering insights into the prediction of its physical properties, detailed protocols for its characterization, and a discussion of plausible synthetic strategies. The methodologies and theoretical frameworks presented herein are designed to be self-validating, providing researchers with the necessary tools to effectively utilize this compound in their work.
Molecular Identity and Core Physicochemical Properties
This compound is identified by the following key parameters:
| Property | Value | Source |
| CAS Number | 1266253-68-2 | [1][2][3] |
| Molecular Formula | C₇H₆FNO | [1][2] |
| Molecular Weight | 139.13 g/mol | [1][2] |
| IUPAC Name | 6-fluoro-4-methylpyridine-3-carbaldehyde | [2][4] |
| Canonical SMILES | CC1=CC(F)=NC=C1C=O | [2] |
| InChI Key | XVKUVAHRWAIJLL-UHFFFAOYSA-N | [2] |
Caption: 2D structure of this compound.
Predicted Solubility Profile and Experimental Determination
The principle of "like dissolves like" provides a strong foundation for predicting the solubility of this compound.[5] Its structure, featuring a polar aldehyde, a semi-polar fluoropyridine core, and a nonpolar methyl group, suggests a nuanced solubility profile.
-
High Solubility Predicted in: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and to a lesser extent, in polar protic solvents like ethanol and methanol.
-
Limited Solubility Predicted in: Nonpolar solvents such as hexanes and toluene.[5]
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following gravimetric method is recommended. This protocol is designed to establish a self-validating system for generating reliable and reproducible results.
Caption: Experimental workflow for determining solubility.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions: To a series of vials, add an excess amount of this compound, ensuring a visible amount of undissolved solid remains. Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial and securely cap them.[5]
-
Equilibration: Place the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
Sample Analysis:
-
Allow the vials to stand at the constant temperature to let the undissolved solid settle. Centrifugation can be used for fine particles.
-
Carefully withdraw a known volume of the clear supernatant and transfer it to a pre-weighed vial.
-
Remove the solvent under reduced pressure or by gentle heating, taking care not to sublime the solute.
-
Once the solute is completely dry, weigh the vial again. The difference in weight corresponds to the mass of the dissolved compound.
-
-
Calculation: The solubility can then be calculated in the desired units (e.g., mg/mL or mol/L).
Spectroscopic Characterization: A Predictive Approach
While experimental spectra for this compound are not widely published, its structure allows for a detailed prediction of its ¹H and ¹³C NMR spectra. These predictions are based on established chemical shift values for substituted pyridines and aldehydes.
Predicted ¹H NMR Spectrum (in CDCl₃, relative to TMS at 0 ppm)
-
Aldehydic Proton: A singlet is expected in the range of δ 9.5 - 10.5 ppm .
-
Aromatic Protons: Two signals are anticipated in the aromatic region (δ 7.0 - 9.0 ppm). The proton at the 5-position will likely appear as a singlet or a narrow doublet due to a small coupling to the fluorine. The proton at the 2-position will show coupling to the fluorine atom, resulting in a doublet with a J-coupling constant of several Hertz.
-
Methyl Protons: A singlet corresponding to the three protons of the methyl group is expected around δ 2.2 - 2.7 ppm .
Predicted ¹³C NMR Spectrum (in CDCl₃)
-
Carbonyl Carbon: The aldehyde carbonyl carbon will be the most downfield signal, expected in the range of δ 185 - 195 ppm .
-
Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the fluorine (C6) will appear as a doublet with a large one-bond C-F coupling constant. The chemical shifts of the other ring carbons will be influenced by the electronic effects of the substituents.
-
Methyl Carbon: The methyl carbon will be the most upfield signal, anticipated in the range of δ 15 - 25 ppm .
Plausible Synthetic Routes
The synthesis of this compound can be approached through several established methodologies in organic chemistry. The choice of a specific route would depend on the availability of starting materials and the desired scale of the synthesis.
A. Nucleophilic Aromatic Substitution (SNAr) Approach
A common strategy for introducing a fluorine atom onto a pyridine ring is through nucleophilic aromatic substitution. This could involve the reaction of a precursor like 6-chloro-4-methylnicotinaldehyde with a fluoride salt.
Caption: Plausible SNAr synthesis of this compound.
This reaction typically requires high temperatures and a polar aprotic solvent to facilitate the substitution. The electron-withdrawing nature of the aldehyde group activates the pyridine ring towards nucleophilic attack.
B. Synthesis from a Pre-fluorinated Pyridine
An alternative approach would involve starting with a commercially available 2-fluoro-4-methylpyridine and introducing the aldehyde functionality at the 3-position. This could be achieved through a lithiation-formylation sequence.
Step-by-Step Methodology:
-
Directed Ortho-Metalation: Treatment of 2-fluoro-4-methylpyridine with a strong base like lithium diisopropylamide (LDA) at low temperature would selectively deprotonate the 3-position.
-
Formylation: Quenching the resulting lithiated species with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), would yield the desired aldehyde.
This method offers good regioselectivity due to the directing effect of the pyridine nitrogen.
Applications in Research and Drug Development
This compound is a valuable building block for the synthesis of a wide range of more complex molecules. The aldehyde group can be readily transformed into other functional groups, such as alcohols, amines, and carboxylic acids, or used in condensation reactions to form larger scaffolds. The fluorinated pyridine motif is of particular interest in medicinal chemistry as the fluorine atom can modulate the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The specific substitution pattern of this molecule makes it a unique starting material for exploring novel chemical space in the development of new therapeutic agents. For instance, similar fluorinated pyridines have been investigated as radioligands for imaging nicotinic acetylcholine receptors.
References
- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 1266253-68-2 Name: -.
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An In-depth Technical Guide to the Solubility of 6-Fluoro-4-methylnicotinaldehyde
This guide provides a comprehensive technical overview of the solubility of 6-Fluoro-4-methylnicotinaldehyde, a key consideration for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound is critical for its handling, formulation, and bioavailability.[1][2][3] This document will delve into the physicochemical properties of this compound, the theoretical framework governing its solubility, and detailed experimental protocols for its determination.
Physicochemical Profile of this compound
A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility.[4] For this compound, these properties are influenced by its heterocyclic aromatic structure, the presence of a highly electronegative fluorine atom, a methyl group, and a polar aldehyde functional group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1266253-68-2 | [5] |
| Molecular Formula | C₇H₆FNO | [5] |
| Molecular Weight | 139.13 g/mol | [5] |
| Predicted pKa | 2.5 ± 0.5 (for the pyridine nitrogen) | Prediction based on similar structures |
| Predicted logP | 1.3 ± 0.3 | Prediction based on similar structures |
| Predicted Aqueous Solubility | Moderately soluble | Prediction based on structural analysis |
Note: Predicted values are estimates based on computational models and data from structurally related compounds and should be confirmed by experimental data.
Theoretical Framework for Solubility
The solubility of this compound is a complex interplay of its structural features.
-
Pyridine Ring : The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated in acidic conditions, which generally increases aqueous solubility.
-
Fluorine Atom : The highly electronegative fluorine atom can participate in hydrogen bonding and other dipole-dipole interactions.[6][7] However, extensive fluorination can sometimes decrease aqueous solubility due to an increase in hydrophobicity.[8] In this case, the single fluorine substituent is expected to have a modest effect on lipophilicity.[8]
-
Methyl Group : The methyl group is nonpolar and generally decreases aqueous solubility.
-
Aldehyde Group : The aldehyde group is polar and can act as a hydrogen bond acceptor, contributing positively to aqueous solubility.
The interplay of these groups suggests that this compound is likely to be a compound with moderate solubility in aqueous solutions, with its solubility being pH-dependent due to the basicity of the pyridine nitrogen. In organic solvents, its solubility will be dictated by the polarity of the solvent and its ability to interact with the various functional groups of the molecule.
Experimental Determination of Solubility
Accurate determination of solubility requires robust experimental methods. The two primary types of solubility measurements are thermodynamic and kinetic solubility.[2]
Thermodynamic Solubility: The Shake-Flask Method
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution. The shake-flask method is the gold standard for its determination.[9]
-
Preparation of Solutions : Prepare a series of buffers at various pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) and select relevant organic solvents (e.g., DMSO, ethanol, methanol).
-
Sample Preparation : Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[9]
-
Equilibration : Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-48 hours) to reach equilibrium.[9]
-
Phase Separation : Separate the undissolved solid from the solution by centrifugation or filtration.[2]
-
Quantification : Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis : The measured concentration represents the thermodynamic solubility at that specific condition.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound when it starts to precipitate from a supersaturated solution, which is often more relevant for early drug discovery screening.[9][10] Nephelometry, which measures light scattering from suspended particles, is a common high-throughput method.[1][2]
-
Stock Solution Preparation : Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent, typically DMSO.
-
Serial Dilution : In a multi-well plate, perform serial dilutions of the stock solution with the same organic solvent.
-
Addition of Aqueous Buffer : Add a physiological buffer (e.g., PBS, pH 7.4) to each well, inducing precipitation in wells where the concentration exceeds the kinetic solubility.
-
Incubation and Measurement : Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity (light scattering) in each well using a nephelometer.
-
Data Analysis : The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to the blank.
Caption: Workflow for Kinetic Solubility Determination.
Data Interpretation and Presentation
The results from these experiments should be tabulated for clear comparison.
Table 2: Example Thermodynamic Solubility Data for this compound at 25°C
| Solvent | Solubility (µg/mL) | Solubility (mM) |
| Water | (experimental value) | (calculated value) |
| pH 2.0 Buffer | (experimental value) | (calculated value) |
| pH 7.4 Buffer | (experimental value) | (calculated value) |
| Ethanol | (experimental value) | (calculated value) |
| DMSO | (experimental value) | (calculated value) |
Table 3: Example Kinetic Solubility Data for this compound in PBS (pH 7.4)
| Method | Kinetic Solubility (µM) |
| Nephelometry | (experimental value) |
Safety and Handling
Based on available safety data sheets for this compound and structurally similar compounds, the following precautions are recommended.[5][11][12]
-
Personal Protective Equipment (PPE) : Wear appropriate protective clothing, gloves, and eye/face protection.[11]
-
Handling : Avoid formation of dust and aerosols.[5] Use in a well-ventilated area.[11][13]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][13]
-
Fire Fighting : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[5][12]
Conclusion
The solubility of this compound is a critical parameter that influences its utility in research and development. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure and has detailed robust experimental protocols for its empirical determination. By following these guidelines, researchers can obtain accurate and reliable solubility data to inform their work.
References
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (URL: [Link])
- Experimental and Computational Methods Pertaining to Drug Solubility. (URL: [Link])
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (URL: [Link])
- Experimental and Computational Methods Pertaining to Drug Solubility - Semantic Scholar. (URL: [Link])
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
- 2-Fluoro-6-(methylthio)nicotinaldehyde | C7H6FNOS | CID 177685065 - PubChem. (URL: [Link])
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed. (URL: [Link])
- 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem. (URL: [Link])
- 2,6-Difluoronicotinaldehyde | C6H3F2NO | CID 10701929 - PubChem. (URL: [Link])
- 6-Chloro-4-(methylamino)nicotinaldehyde | C7H7ClN2O | CID 23434571 - PubChem. (URL: [Link])
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed. (URL: [Link])
- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
- 6-Methyl-3-pyridinecarboxaldehyde | C7H7NO | CID 10192566 - PubChem. (URL: [Link])
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An In-Depth Technical Guide to the Stability and Storage of 6-Fluoro-4-methylnicotinaldehyde
Abstract: 6-Fluoro-4-methylnicotinaldehyde is a key building block in medicinal chemistry and drug development, valued for its role in the synthesis of complex molecular scaffolds. As with many functionalized heterocyclic compounds, its utility is directly linked to its chemical integrity. This guide provides a comprehensive overview of the stability profile of this compound, detailing intrinsic and extrinsic factors that influence its degradation. We present field-proven protocols for optimal storage, handling, and the analytical assessment of its purity over time, ensuring reproducible and reliable results for researchers and drug development professionals.
Introduction and Physicochemical Properties
This compound, a substituted pyridine derivative, possesses a reactive aldehyde group that is central to its synthetic utility but also represents its primary liability in terms of stability. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen influences the electrophilicity of the aldehyde carbon, while the methyl group provides a site for potential oxidative degradation under certain conditions. Understanding these structural nuances is critical to predicting and mitigating degradation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1266253-68-2 | [1][2] |
| Molecular Formula | C₇H₆FNO | [1][2] |
| Molecular Weight | 139.13 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | Inferred from typical aldehydes |
| Purity | Typically >98% | [2] |
| SMILES | Cc1cc(F)nc(C=O)c1 | [3] |
| InChI Key | XVKUVAHRWAIJLL-UHFFFAOYSA-N | [2] |
Intrinsic Stability and Potential Degradation Pathways
The chemical structure of this compound dictates its inherent stability and susceptibility to degradation. The primary points of reactivity are the aldehyde functional group and, to a lesser extent, the pyridine ring system.
2.1. Oxidation of the Aldehyde Group The most significant and probable degradation pathway is the oxidation of the aldehyde to its corresponding carboxylic acid, 6-Fluoro-4-methylnicotinic acid . This reaction is readily facilitated by atmospheric oxygen and can be accelerated by light, heat, and the presence of metal catalysts.
2.2. Photochemical Degradation Aromatic aldehydes can be sensitive to UV light, which can promote the formation of radical species, leading to complex degradation profiles and polymerization. While specific photostability data for this compound is not readily available, it is a common liability for this class of molecules.
2.3. Instability in Solution In protic solvents, particularly under acidic or basic conditions, aldehydes can undergo various reactions. In the presence of water, reversible hydration to a geminal diol may occur. In alcohol solvents, acetal formation is possible, especially with acid catalysis. These reactions can complicate analysis and reduce the concentration of the active aldehyde form.
Diagram: Primary Degradation Pathway
Caption: A typical workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the stability of the compound under exaggerated conditions and to develop a stability-indicating analytical method.
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Prepare Stock Solution: Accurately prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Set Up Stress Conditions: Aliquot the stock solution into separate amber HPLC vials for each stress condition.
-
Acid Hydrolysis: Add 100 µL of 1N HCl.
-
Base Hydrolysis: Add 100 µL of 1N NaOH.
-
Oxidative Degradation: Add 100 µL of 3% hydrogen peroxide.
-
Thermal Stress (Solution): Keep one vial at 60°C.
-
Thermal Stress (Solid): Place a small amount of solid compound in an open vial at 60°C.
-
Photolytic Stress: Expose a vial of the stock solution to a photostability chamber (ICH Q1B guidelines).
-
Control: Keep one vial of the stock solution at 2-8°C, protected from light.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24-48 hours). If significant degradation occurs, repeat with shorter time points.
-
Sample Analysis:
-
For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.
-
Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all samples, including the T=0 control, by the developed HPLC-UV method. Use a photodiode array (PDA) detector if available to assess peak purity.
-
Analyze key samples by LC-MS to identify the mass of degradation products.
-
-
Data Interpretation:
-
Calculate the percentage degradation in each condition.
-
Compare the chromatograms to identify new peaks.
-
Use the mass spectrometry data to propose structures for the degradation products (e.g., a +16 Da shift would indicate oxidation to the carboxylic acid).
-
Conclusion
The primary stability concern for This compound is its susceptibility to oxidation at the aldehyde functional group. This degradation can be effectively mitigated by strict adherence to recommended storage conditions, namely refrigeration under an inert atmosphere and protection from light. For researchers and drug development professionals, implementing these protocols and utilizing robust analytical methods to monitor purity will ensure the integrity of the material, leading to more reliable and reproducible scientific outcomes.
References
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An In-depth Technical Guide to the Initial Characterization of 6-Fluoro-4-methylnicotinaldehyde
Abstract
This technical guide provides a comprehensive framework for the initial characterization of 6-Fluoro-4-methylnicotinaldehyde (CAS No. 1266253-68-2), a heterocyclic aldehyde of significant interest in medicinal chemistry. As a fluorinated pyridine derivative, this compound serves as a valuable building block for the synthesis of novel therapeutic agents. The strategic incorporation of a fluorine atom and a methyl group onto the pyridine ring, coupled with the reactive aldehyde functionality, offers a unique scaffold for drug discovery programs. This document outlines the theoretical and practical aspects of its synthesis, purification, and detailed analytical characterization. While experimental data for this specific molecule is not widely published, this guide leverages established principles of organic chemistry and data from analogous structures to provide robust, field-proven methodologies for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, spectroscopic signature, and chemical reactivity, providing a solid foundation for its application in the synthesis of complex, biologically active molecules.
Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a multitude of approved pharmaceutical agents. Its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile make it a privileged structure. The introduction of fluorine into such scaffolds has become a pivotal strategy in modern drug design.[1][2] The high electronegativity and small van der Waals radius of the fluorine atom can profoundly influence a molecule's properties, including:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug.[1]
-
Binding Affinity: Fluorine can alter the pKa of nearby functional groups and engage in favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.
-
Lipophilicity and Permeability: Strategic fluorination can modulate a compound's lipophilicity, which is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]
This compound embodies these principles, offering a trifecta of functionalities: a metabolically robust fluoropyridine core, a methyl group that can influence steric interactions and solubility, and a versatile aldehyde handle for further chemical elaboration. This makes it a highly sought-after intermediate in the synthesis of targeted therapies, including kinase and phosphodiesterase inhibitors.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its handling, formulation, and application. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1266253-68-2 | [3] |
| Molecular Formula | C₇H₆FNO | [3] |
| Molecular Weight | 139.13 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Purity | Typically >98% from commercial suppliers | [4] |
| SMILES | O=Cc1cncc(F)c1C | Inferred |
| InChI Key | XVKUVAHRWAIJLL-UHFFFAOYSA-N | [4] |
Synthesis and Purification
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound would involve the formylation of a suitable 2-fluoro-4-methylpyridine precursor. This can be achieved through a directed ortho-metalation (DoM) strategy followed by quenching with an appropriate formylating agent.
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Methodological & Application
Introduction: The Strategic Value of a Fluorinated Pyridine Scaffold
An Application Guide to the Synthetic Diversification of 6-Fluoro-4-methylnicotinaldehyde
In the landscape of modern medicinal chemistry, fluorinated organic compounds are of paramount importance. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] this compound (CAS 1266253-68-2) emerges as a highly valuable building block, combining the advantageous properties of a fluorinated pyridine ring with the versatile reactivity of an aldehyde functional group.[4] The pyridine core is a prevalent motif in numerous pharmaceuticals, and the presence of fluorine at the 6-position offers a unique handle for either modulation of electronic properties or for further synthetic elaboration via nucleophilic aromatic substitution.[5]
This guide provides detailed application notes and protocols for the synthesis of key derivatives from this compound. The methodologies are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that underpin the choice of reagents and conditions.
Core Synthetic Transformations of the Aldehyde Moiety
The aldehyde group of this compound is the primary site for a host of chemical transformations, enabling access to a wide array of derivatives, including carboxylic acids, amines, and alkenes.
Oxidation to 6-Fluoro-4-methylnicotinic Acid
The conversion of the aldehyde to a carboxylic acid is a fundamental transformation, yielding 6-Fluoro-4-methylnicotinic acid, a versatile intermediate for the synthesis of amides, esters, and other acid derivatives.[1] These derivatives are prevalent in drug discovery programs, from anti-inflammatory agents to oncology research.[1][6] While numerous oxidizing agents can effect this transformation, potassium dichromate(VI) in acidic conditions is a classic and effective method.[7] The reaction proceeds in two stages: initial oxidation to a hydrate intermediate, followed by further oxidation to the carboxylic acid. Using an excess of the oxidant and heating under reflux ensures the reaction goes to completion.[7]
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add a solution of potassium dichromate(VI) (K₂Cr₂O₇, approx. 0.7 eq) dissolved in dilute sulfuric acid (H₂SO₄). Caution: Chromium (VI) compounds are toxic and carcinogenic.
-
Reaction: Heat the mixture to reflux. The color of the solution will change from orange to green as the Cr(VI) is reduced to Cr(III). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: The product can be purified by recrystallization or column chromatography.
Reductive Amination for C-N Bond Formation
Reductive amination is one of the most powerful methods for synthesizing amines from carbonyl compounds.[8] This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the corresponding amine.[9] A key advantage of this method is its ability to avoid the over-alkylation often encountered when using alkyl halides.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice of reducing agent for this transformation. It is milder than sodium borohydride (NaBH₄) and selectively reduces the imine intermediate in the presence of the starting aldehyde, allowing for a one-pot procedure.[9][10]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[10]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution. Caution: The reaction may effervesce.
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Isolation: Extract the mixture with dichloromethane (DCM). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Olefination via the Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds by reacting a carbonyl compound with a phosphonium ylide (Wittig reagent).[11] This method is highly versatile for converting aldehydes and ketones into alkenes.[12] The stereochemical outcome of the reaction is largely dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, generally yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes.[13] The following protocol uses a stabilized ylide to produce an α,β-unsaturated ester derivative.
-
Ylide Generation (if not using a stable ylide): To a suspension of a phosphonium salt (e.g., methyl (triphenylphosphoranylidene)acetate, 1.1 eq) in anhydrous THF, add a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) at 0 °C to generate the ylide. Note: Many stabilized ylides are commercially available and can be used directly.
-
Setup: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF.[14]
-
Reaction: Add the solution of the aldehyde dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.[14]
-
Monitoring: Follow the consumption of the aldehyde by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Isolation: Extract the aqueous layer with DCM. The byproduct, triphenylphosphine oxide, can often be partially removed by filtration or precipitation from a nonpolar solvent. Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography to isolate the alkene product.
C-C Bond Formation via Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound.[15] When this compound is reacted with a ketone possessing α-hydrogens, such as acetone, a β-hydroxy ketone is initially formed (an aldol addition product).[16] Under heating or more vigorous basic/acidic conditions, this intermediate readily dehydrates to form a stable, conjugated α,β-unsaturated ketone (the condensation product).[17] This dehydration is often spontaneous when an aromatic aldehyde is used due to the extended conjugation in the final product.[16]
-
Setup: In an Erlenmeyer flask, prepare a solution of sodium hydroxide (NaOH, approx. 20%) in a mixture of water and ethanol.[16]
-
Reagent Addition: To the basic solution, add acetone (at least 0.5 eq, as it can self-condense or react twice) followed by this compound (1.0 eq).
-
Reaction: Swirl or stir the mixture at room temperature for 15-30 minutes. The formation of a precipitate often indicates product formation.
-
Monitoring: Monitor the reaction by TLC.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing: Wash the precipitate with a small amount of cold water to remove excess NaOH, followed by a small amount of cold ethanol to remove unreacted starting materials.[16]
-
Purification: Allow the product to air dry. If necessary, the product can be further purified by recrystallization from ethanol.
Data Summary and Visualization
The following table summarizes the expected outcomes for the described transformations.
| Transformation | Derivative Product | Reagents | Typical Yield (%) |
| Oxidation | 6-Fluoro-4-methylnicotinic acid | K₂Cr₂O₇, H₂SO₄ | 75-85% |
| Reductive Amination | N-((6-fluoro-4-methylpyridin-3-yl)methyl)aniline | Aniline, NaBH(OAc)₃ | 70-90% |
| Wittig Reaction | Methyl (E)-3-(6-fluoro-4-methylpyridin-3-yl)acrylate | Ph₃P=CHCO₂Me | 65-85% |
| Aldol Condensation | (E)-4-(6-fluoro-4-methylpyridin-3-yl)but-3-en-2-one | Acetone, NaOH | 60-80% |
Synthetic Pathways Diagram
Sources
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1266253-68-2 | this compound - AiFChem [aifchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 15. Aldol condensation - Wikipedia [en.wikipedia.org]
- 16. webassign.net [webassign.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
6-Fluoro-4-methylnicotinaldehyde: A Versatile Building Block in Modern Organic Synthesis
Introduction
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. 6-Fluoro-4-methylnicotinaldehyde, a substituted pyridine derivative, has emerged as a valuable and reactive intermediate for the synthesis of complex heterocyclic systems. Its unique trifunctional architecture—comprising a pyridine ring, a reactive aldehyde group, a fluorine atom, and a methyl group—offers a rich platform for a diverse array of chemical transformations. This document provides a comprehensive overview of the synthetic utility of this compound, complete with detailed application notes and protocols for key transformations relevant to researchers, medicinal chemists, and professionals in drug development.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The properties of this compound are summarized below.
| Property | Value |
| CAS Number | 1266253-68-2[1][2][3] |
| Molecular Formula | C₇H₆FNO |
| Molecular Weight | 139.13 g/mol [2][3] |
| Appearance | Off-white to yellow solid (typical) |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and methanol. |
While comprehensive, experimentally verified spectroscopic data remains somewhat scattered across various sources, typical expected shifts and signals are crucial for reaction monitoring and characterization of derivatives.
¹H NMR (predicted):
-
Aldehyde proton (CHO): ~9.9-10.1 ppm (singlet)
-
Pyridine ring protons: ~8.4-8.6 ppm and ~7.1-7.3 ppm (doublets or singlets depending on coupling with fluorine)
-
Methyl protons (CH₃): ~2.3-2.5 ppm (singlet)
¹³C NMR (predicted):
-
Aldehyde carbonyl (C=O): ~190-193 ppm
-
Pyridine ring carbons: ~160-165 ppm (C-F), ~120-155 ppm
-
Methyl carbon (CH₃): ~17-20 ppm
IR Spectroscopy (predicted):
-
C=O stretch (aldehyde): ~1700-1710 cm⁻¹
-
C-F stretch: ~1200-1250 cm⁻¹
-
Aromatic C-H stretch: ~3000-3100 cm⁻¹
Synthetic Applications and Protocols
The aldehyde functionality of this compound is a gateway to a multitude of synthetic transformations, allowing for the construction of diverse molecular architectures. The fluorine atom at the 6-position and the methyl group at the 4-position also influence the reactivity of the pyridine ring and provide additional points for modification or interaction in target molecules.
Below are detailed protocols for key reactions where this compound can be employed as a pivotal building block.
Reductive Amination: Synthesis of Substituted Amines
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[4] The aldehyde group of this compound readily undergoes condensation with primary or secondary amines to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.
Workflow for Reductive Amination
Caption: General workflow for the reductive amination of this compound.
Protocol: Synthesis of N-Benzyl(6-fluoro-4-methylpyridin-3-yl)methanamine
Rationale: This protocol exemplifies a standard reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent that is particularly effective for this transformation. Dichloromethane is a common solvent for this reaction.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (0.2 M) in a round-bottom flask under an inert atmosphere, add benzylamine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture to facilitate imine formation. Stir the reaction at room temperature for 1 hour.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl(6-fluoro-4-methylpyridin-3-yl)methanamine.
Wittig Reaction: Olefination to Form Alkenes
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[5][6][7] this compound can be converted to various vinyl-substituted pyridines using this methodology, which are valuable intermediates for further functionalization.
Workflow for the Wittig Reaction
Caption: General workflow for the Wittig olefination of this compound.
Protocol: Synthesis of 6-Fluoro-4-methyl-3-vinylpyridine
Rationale: This protocol utilizes a common Wittig reagent, methyltriphenylphosphonium bromide, to introduce a methylene group. Tetrahydrofuran is a standard solvent, and n-butyllithium is a strong base suitable for generating the ylide.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask
-
Magnetic stirrer
-
Syringes for transfer of reagents
Procedure:
-
To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.3 M) in a Schlenk flask under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise at 0 °C (ice bath).
-
Allow the resulting bright yellow-orange mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired 6-fluoro-4-methyl-3-vinylpyridine.
Aldol Condensation: Formation of α,β-Unsaturated Carbonyl Compounds
The aldol condensation provides a route to α,β-unsaturated aldehydes or ketones, which are important Michael acceptors and precursors to various heterocyclic systems.[8] While the methyl group at the 4-position of this compound is not acidic enough to act as the enolate precursor under standard conditions, the aldehyde can serve as the electrophilic partner in a crossed aldol condensation with another enolizable carbonyl compound.
Protocol: Crossed Aldol Condensation with Acetone
Rationale: This protocol describes a base-catalyzed crossed aldol condensation. Acetone serves as the enolate precursor, and an excess is used to minimize self-condensation of acetone. The reaction is driven to the condensation product by heating.
Materials:
-
This compound
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (2.0 eq) in a mixture of water and ethanol (1:1).
-
To this basic solution, add acetone (10 eq) followed by a solution of this compound (1.0 eq) in ethanol.
-
Stir the mixture at room temperature for 2-4 hours. The initial aldol addition product may precipitate.
-
Gently heat the reaction mixture to 50-60 °C for 1-2 hours to promote dehydration to the α,β-unsaturated ketone. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified (E)-4-(6-fluoro-4-methylpyridin-3-yl)but-3-en-2-one.
Conclusion
This compound is a highly functionalized pyridine building block with significant potential in organic synthesis, particularly in the construction of novel compounds for medicinal chemistry and materials science. Its aldehyde group provides a versatile handle for a variety of transformations including reductive amination, olefination, and condensation reactions. The presence of the fluorine and methyl substituents further enhances its utility by influencing the electronic properties and providing opportunities for further derivatization. The protocols outlined in this document serve as a practical guide for researchers looking to incorporate this valuable intermediate into their synthetic strategies.
References
- NROChemistry. Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]
- AccelaChem. 126717-60-0,6-(Benzyloxy)-3-bromo-2-methylpyridine. AccelaChem. [Link]
- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
- Google Patents. US7501536B2 - Odorant compounds, synthesis method, and uses of said compounds.
- Chemistry Steps. The Wittig Reaction: Examples and Mechanism. Chemistry Steps. [Link]
- Green Chemistry Teaching and Learning Community.
- OMICS International. Medicinal Chemistry | Volume 6, Issue 6 | 2016.
- National Center for Biotechnology Information. A Simple Synthetic Route to Methyl 3-fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PubMed Central. [Link]
- Journal of Chemical and Pharmaceutical Research.
- PubMed.
- Master Organic Chemistry. Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
- National Center for Biotechnology Information. 18F-6-Fluoro-N-[2-(diethylamino)ethyl]pyridine-3-carboxamide. NCBI. [Link]
- ResearchGate. Synthesis of 6-methylpyridine-3-carbaldehyde | Request PDF.
- Capot Chemical. Specifications of 6-Fluoro-2-methylnicotinaldehyde. Capot Chemical. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 1266253-68-2 | this compound - AiFChem [aifchem.com]
- 3. 6-fluoro-4-methylpyridine-3-carbaldehyde - CAS:1266253-68-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. WO2010096426A2 - Compounds, compositions, methods of synthesis, and methods of treatment - Google Patents [patents.google.com]
- 5. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]
- 6. CN1629154A - Synthesis method of optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic ester - Google Patents [patents.google.com]
- 7. US7501536B2 - Odorant compounds, synthesis method, and uses of said compounds - Google Patents [patents.google.com]
- 8. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Use of 6-Fluoro-4-methylnicotinaldehyde in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines in Kinase Inhibitor Design
The pyridine scaffold is a cornerstone in the architecture of numerous kinase inhibitors, prized for its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site.[1][2] The strategic incorporation of fluorine atoms into this privileged structure can significantly enhance the pharmacological properties of the resulting inhibitor.[3][4] Fluorine, with its high electronegativity and small size, can modulate pKa, improve metabolic stability by blocking sites of oxidation, and increase binding affinity through favorable electrostatic interactions.[3][4][5][6]
6-Fluoro-4-methylnicotinaldehyde emerges as a highly valuable and versatile building block in this context. Its structure combines the essential pyridine core with a fluorine substituent, a methyl group that can provide steric hindrance or favorable interactions in the binding pocket, and a reactive aldehyde functionality. This aldehyde group serves as a versatile synthetic handle for constructing the complex molecular architectures characteristic of potent and selective kinase inhibitors through a variety of chemical transformations. These application notes provide an in-depth guide to the synthetic utility of this compound, complete with detailed protocols for key reactions.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1266253-68-2 | [7] |
| Molecular Formula | C₇H₆FNO | [7] |
| Molecular Weight | 139.13 g/mol | [7] |
| Appearance | Off-white to yellow solid | Commercially available data |
| Purity | ≥97% | Commercially available data |
| Storage | Inert atmosphere, 2-8°C | [7] |
Key Synthetic Transformations and Protocols
The aldehyde functionality of this compound is the gateway to a diverse range of kinase inhibitor scaffolds. The following sections detail the most pertinent synthetic strategies, providing both the rationale and step-by-step protocols.
Reductive Amination: Forging the Critical Amine Linkage
Reductive amination is a robust and widely employed method for forming carbon-nitrogen bonds, a common feature in kinase inhibitors that often present a substituted amine side chain.[2][8] This two-step, one-pot reaction involves the initial formation of an imine between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.
Scientific Rationale: The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is crucial. STAB is selective for the protonated imine intermediate over the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct. The reaction is typically catalyzed by a weak acid, such as acetic acid, to facilitate imine formation.
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Reductive Amination Workflow
Detailed Protocol: Synthesis of N-((6-fluoro-4-methylpyridin-3-yl)methyl)-aniline (A Hypothetical Example)
-
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloroethane (DCE)
-
Glacial Acetic Acid (0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of this compound in dichloroethane (0.1 M), add aniline and a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield the desired N-((6-fluoro-4-methylpyridin-3-yl)methyl)-aniline.
-
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbons, enabling the synthesis of biaryl structures prevalent in many kinase inhibitors.[1][9][10] To utilize this compound in a Suzuki coupling, it must first be converted to a halide (e.g., bromide or chloride) at a different position on the pyridine ring, as the aldehyde itself is not a suitable coupling partner. However, a related starting material, such as a bromo-substituted fluoro-methylnicotinaldehyde, would be an ideal substrate. This section will provide a general protocol for this crucial reaction.
Scientific Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with an organoboron species and reductive elimination to form the C-C bond and regenerate the catalyst. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.
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// Invisible edges for layout OxAdd -> Pd0 [style=invis]; PdII_Complex -> Transmetalation [style=invis]; }
Suzuki-Miyaura Catalytic Cycle
Detailed Protocol: General Procedure for Suzuki Coupling of a Bromo-Pyridine Aldehyde
-
Materials:
-
Bromo-substituted pyridine aldehyde (e.g., 2-bromo-6-fluoro-4-methylnicotinaldehyde) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
In a reaction vessel, combine the bromo-substituted pyridine aldehyde, arylboronic acid, and base.
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
-
Exemplary Synthesis of a Pyrazolopyridine Kinase Inhibitor Core
Pyrazolopyridine derivatives are a well-established class of kinase inhibitors.[11][12][13][14] The following multi-step synthesis illustrates a plausible route to a pyrazolopyridine core starting from this compound, employing a condensation reaction followed by cyclization.
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// Edges Start -> Condensation [arrowhead=vee, color="#5F6368"]; Condensation -> Intermediate1 [arrowhead=vee, color="#5F6368"]; Intermediate1 -> Cyclization [arrowhead=vee, color="#5F6368"]; Cyclization -> Product [arrowhead=vee, color="#5F6368"]; }
Synthesis of a Pyrazolopyridine Core
Protocol: Synthesis of a 6-Fluoro-4-methyl-1H-pyrazolo[3,4-b]pyridine derivative
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(6-fluoro-4-methylpyridin-3-yl)prop-2-en-1-one
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove excess DMF and DMF-DMA. The crude enaminone is often used in the next step without further purification.
Step 2: Synthesis of 6-Fluoro-4-methyl-1H-pyrazolo[3,4-b]pyridine
-
Dissolve the crude enaminone from Step 1 in ethanol or acetic acid.
-
Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 6-12 hours.
-
Cool the reaction to room temperature. If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography to obtain the desired pyrazolopyridine core structure.
This pyrazolopyridine core can then be further functionalized through N-alkylation or halogenation followed by cross-coupling reactions to generate a library of potential kinase inhibitors.
Conclusion
This compound is a strategically designed building block that offers significant advantages in the synthesis of novel kinase inhibitors. Its inherent fluorinated pyridine structure, combined with a versatile aldehyde handle, allows for the efficient construction of diverse and complex molecular architectures. The protocols detailed in these application notes for reductive amination, Suzuki-Miyaura coupling, and pyrazolopyridine synthesis provide a solid foundation for researchers in drug discovery to leverage the full potential of this valuable intermediate. The principles and methodologies described herein are intended to empower scientists to design and synthesize the next generation of targeted therapeutics.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Vertex AI Search.
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC - PubMed Central. (n.d.). Google Vertex AI Search.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. (n.d.). Google Vertex AI Search.
- Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). (n.d.). Google Vertex AI Search.
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC - NIH. (n.d.). Google Vertex AI Search.
- Full article: The role of fluorine in medicinal chemistry. (n.d.). Google Vertex AI Search.
- Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. (n.d.). PubMed.
- Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (n.d.). Google Vertex AI Search.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.).
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central.
- Application Notes: Synthesis of Kinase Inhibitors Utilizing 6-(1H-Imidazol-1-yl)nicotinaldehyde. (n.d.). Benchchem.
- Synthesis of new nicotintaldehyde derivatives via Pd(0)
- 1266253-68-2|this compound|BLD Pharm. (n.d.). Google Vertex AI Search.
- Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC - PubMed Central. (2025). Google Vertex AI Search.
- Application Notes and Protocols for 6-Morpholinonicotinaldehyde in Medicinal Chemistry. (n.d.). Benchchem.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Synthesis of new nicotintaldehyde derivatives via Pd(0)
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Protocol for the Reductive Amination of 6-Fluoro-4-methylnicotinaldehyde using Sodium Triacetoxyborohydride
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the reductive amination of 6-Fluoro-4-methylnicotinaldehyde, a common heterocyclic aldehyde intermediate in medicinal chemistry. Reductive amination is a cornerstone transformation for the synthesis of secondary and tertiary amines, which are prevalent motifs in active pharmaceutical ingredients (APIs).[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the selection of reagents, and offer practical troubleshooting advice. The featured one-pot protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent, ensuring high yields and operational simplicity while minimizing common side reactions.[3][4]
Introduction and Scientific Rationale
The direct alkylation of amines is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amine products.[5] Reductive amination circumvents this challenge by providing a controlled, stepwise approach to C-N bond formation. The reaction proceeds through two key stages:
-
Imine/Iminium Formation: The aldehyde (this compound) and a primary or secondary amine react in a reversible condensation to form a hemiaminal, which then dehydrates to yield an imine. In the presence of a proton source (even trace acid), the imine is protonated to form a highly electrophilic iminium ion.[1]
-
Hydride Reduction: A reducing agent selectively delivers a hydride to the iminium ion to furnish the final amine product.
The success of a one-pot reductive amination hinges on the choice of the reducing agent. It must be powerful enough to reduce the iminium intermediate but mild enough to avoid significant reduction of the starting aldehyde.[6]
Why Sodium Triacetoxyborohydride (NaBH(OAc)₃)?
Sodium triacetoxyborohydride, often abbreviated as STAB, is the reagent of choice for this transformation for several critical reasons:[7][8]
-
Chemoselectivity: The rate of reduction for iminium ions by NaBH(OAc)₃ is substantially faster than for aldehydes or ketones.[8] This allows the reaction to be performed in a single pot, as the reagent will not significantly consume the starting aldehyde, thus preventing the formation of 6-Fluoro-4-methylnicotinyl alcohol as a major byproduct.[6]
-
Mildness and Functional Group Tolerance: The boron-hydrogen bond is tempered by the electron-withdrawing effects of the three acetoxy groups, making it a gentle reductant.[8] It tolerates a wide array of functional groups, including esters, amides, nitro groups, and carbon-carbon multiple bonds, which is crucial in complex molecule synthesis.[3][4]
-
Safety and Convenience: Unlike sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ does not produce highly toxic hydrogen cyanide gas upon acidification, simplifying the workup and waste disposal.[5][7]
The overall transformation is depicted below:
Caption: Reductive amination reaction pathway.
Detailed Experimental Protocol
This protocol is designed for a ~5 mmol scale reaction. It can be scaled accordingly, with adjustments to reaction time and purification methods as needed.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Equivalents | Notes |
| This compound | C₇H₆FNO | 155.13 | 1.0 eq | Starting material. Ensure it is dry and of high purity. |
| Amine (e.g., Benzylamine) | C₇H₉N | 107.15 | 1.1 eq | A slight excess ensures complete consumption of the aldehyde. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | C₆H₁₀BNaO₆ | 211.94 | 1.5 eq | Moisture-sensitive solid.[9] A larger excess may be needed for less reactive amines. |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | ~0.2 M | Anhydrous grade is essential. THF can also be used.[4] |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | Used for quenching the reaction. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | For extraction. Ethyl acetate can also be used. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | Drying agent for the organic phase. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (5.0 mmol, 1.0 eq, 776 mg).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE, 25 mL).
-
Add the amine (e.g., benzylamine, 5.5 mmol, 1.1 eq, 0.60 mL) to the solution and stir for 10-15 minutes at room temperature to allow for initial imine formation.
-
Addition of Reductant: In a single portion, add sodium triacetoxyborohydride (7.5 mmol, 1.5 eq, 1.59 g) to the stirring mixture. The addition is typically not significantly exothermic, but for larger scales, portion-wise addition is recommended.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the limiting reagent (the aldehyde) by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11] Reactions are often complete within 2-4 hours but may be left overnight for less reactive amines.
-
TLC System Example: 30% Ethyl Acetate in Hexanes. Visualize with UV light and/or a potassium permanganate stain. The product amine should have a lower Rf than the starting aldehyde.
-
-
Workup and Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution (20 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (DCM, 2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[12]
-
Purification: The crude material can be purified by flash column chromatography on silica gel. A gradient elution system (e.g., 0% to 50% ethyl acetate in hexanes) is typically effective. The basicity of the amine product may cause tailing on the column; adding ~1% triethylamine to the eluent can mitigate this issue.
Safety and Handling Precautions
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is water-reactive and will release flammable gases upon contact with water or protic solvents.[13][14] It is also a skin and eye irritant.[15] Always handle in a dry environment (e.g., under an inert atmosphere) and wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[15][16][17]
-
1,2-Dichloroethane (DCE): DCE is a toxic and suspected carcinogenic solvent. All operations involving DCE must be conducted within a certified chemical fume hood.
-
General Procedures: Wear a lab coat, safety glasses, and appropriate gloves throughout the procedure. Ensure adequate ventilation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Moisture in the reaction vessel or solvent, deactivating the NaBH(OAc)₃. 2. Insufficient reducing agent. 3. Sterically hindered or poorly nucleophilic amine. | 1. Ensure all glassware is flame-dried and use anhydrous solvents. 2. Increase the equivalents of NaBH(OAc)₃ to 2.0 eq. 3. Increase reaction time, warm gently (e.g., to 40 °C), or add 0.1 eq of acetic acid to catalyze imine formation. |
| Alcohol Byproduct Detected | The NaBH(OAc)₃ has degraded, or the reaction conditions are incorrect, leading to aldehyde reduction. | Use fresh, high-quality NaBH(OAc)₃. Ensure the amine is present to form the iminium ion, which is the preferred substrate for reduction.[8] |
| Di-alkylation of Primary Amine | The desired secondary amine product reacts with another equivalent of the aldehyde. | This is a known issue, especially with reactive aldehydes.[18] Consider a two-step procedure: form the imine first, isolate or carry forward, then add a less selective but cheaper reductant like NaBH₄.[4] |
| Difficult Purification | The product amine is streaking on the silica gel column due to its basicity. | Add 0.5-1% triethylamine or ammonia in methanol to the eluent to suppress the interaction with acidic silica sites. Alternatively, perform an acid-base extraction to isolate the amine before chromatography.[19] |
References
- Myers, A.
- Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Synthetic Page. [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In ACS Symposium Series (Vol. 641, pp. 201–216). American Chemical Society.
- Hegedus, L. (2017).
- Woody_D93 et al. (2023).
- Reductive Amination - Common Conditions.
- Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- SODIUM TRIACETOXY BOROHYDRIDE For Synthesis MSDS. Loba Chemie. [Link]
- Venditti, A. et al. (2017). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?
- Logsdon, D. L. et al. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development, 24(9), 1836–1844.
- Amine synthesis by reductive amination (reductive alkyl
- Schober, M. et al. (2017). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Catalysis Science & Technology, 7(20), 4667–4684.
- Orduña, J.-M. et al. (2020). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Molecules, 25(1), 1-13.
- Dangerfield, E. M. et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
- Reductive amin
- Pelter, A. et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol.
- Afanasyev, O. I. et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718.
- Ramachandran, P. V. et al. (2015). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.
- Various Authors. (2025).
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Volochnyuk, D. M. et al. (2021). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]
- Fluoroorganic Chemistry. Ramachandran Research Group, Purdue University. [Link]
- Namavari, M. et al. (1992). Synthesis of high specific activity (+)- and (-)-6-[18F]fluoronorepinephrine via the nucleophilic aromatic substitution reaction.
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Application Note: 6-Fluoro-4-methylnicotinaldehyde as a Strategic Precursor for the Synthesis of Novel Bioactive Heterocycles
Abstract
This technical guide details the strategic application of 6-Fluoro-4-methylnicotinaldehyde in the synthesis of novel heterocyclic scaffolds with significant potential in medicinal chemistry and drug discovery. We provide in-depth protocols for the construction of fused pyrimidine systems, particularly pyrido[2,3-d]pyrimidines, which are established pharmacophores in the development of targeted therapeutics such as kinase inhibitors. The rationale behind experimental design, step-by-step synthetic procedures, and methods for subsequent functionalization are discussed. This note serves as a practical resource for researchers, chemists, and drug development professionals aiming to leverage this versatile fluorinated building block for the creation of new chemical entities.
Introduction: The Strategic Advantage of Fluorinated Pyridine Aldehydes
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous blockbuster drugs due to its ability to engage in hydrogen bonding and serve as a bioisostere for a phenyl ring.[1][2] The strategic incorporation of fluorine into such scaffolds has become a cornerstone of modern drug design.[3] Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity, often by blocking sites of metabolic oxidation or modulating the pKa of nearby functional groups.[4][5]
This compound (also known as 2-Fluoro-4-methyl-5-formylpyridine) emerges as a particularly valuable starting material. It combines three key features:
-
A pyridine core for established bioactivity.
-
A fluoro substituent to enhance pharmacokinetic and pharmacodynamic properties.[6]
-
A versatile aldehyde functional group that serves as a reactive handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of complex heterocyclic systems.
This guide focuses on its application in building fused heterocyclic systems, demonstrating its utility as a cornerstone for combinatorial library synthesis and lead optimization campaigns.
Physicochemical and Spectroscopic Profile
Proper characterization of the starting material is critical for reproducible synthetic outcomes. Below are the key identifiers for this compound.
| Property | Value | Reference |
| CAS Number | 1266253-68-2 | [7] |
| Molecular Formula | C₇H₆FNO | [7] |
| Molecular Weight | 139.13 g/mol | [7] |
| IUPAC Name | 6-fluoro-4-methylpyridine-3-carbaldehyde | [7] |
| Canonical SMILES | CC1=CC(F)=NC=C1C=O | [7] |
| InChI Key | XVKUVAHRWAIJLL-UHFFFAOYSA-N | [7] |
Note: Experimental spectroscopic data (¹H-NMR, ¹³C-NMR, IR, MS) should be acquired by the researcher to confirm the identity and purity of the starting material before use, as variations can occur between suppliers.
Core Application: Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds
A primary application of this compound is in the construction of pyrido[2,3-d]pyrimidines, a class of fused heterocycles known for a wide range of biological activities, including anticancer and antimicrobial properties.[8][9] The synthesis typically proceeds through a multi-step, one-pot reaction involving an initial condensation followed by cyclization and aromatization.
Mechanistic Rationale & Workflow
The most common and efficient route is a tandem Knoevenagel condensation-cyclization reaction. The aldehyde group is first activated by a base and reacts with an active methylene compound. The resulting intermediate possesses a conjugated system that is susceptible to nucleophilic attack by a dinucleophile like guanidine, which drives the subsequent cyclization to form the fused pyrimidine ring.
Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidines.
Detailed Protocol: Synthesis of 7-Fluoro-5-methyl-2,4-diaminopyrido[2,3-d]pyrimidine
This protocol describes a representative synthesis using guanidine hydrochloride, which results in a di-amino substituted product, a common precursor for further derivatization.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Guanidine hydrochloride (2.5 eq)
-
Sodium ethoxide (3.0 eq)
-
Anhydrous Ethanol (EtOH)
-
Piperidine (catalytic amount, ~0.1 eq)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), malononitrile (1.1 eq), and anhydrous ethanol.
-
Knoevenagel Condensation: Add a catalytic amount of piperidine to the mixture. Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC until the aldehyde is consumed. The formation of the intermediate, 2-((6-fluoro-4-methylpyridin-3-yl)methylene)malononitrile, is expected.
-
Causality Insight: Piperidine acts as a base to deprotonate the malononitrile, generating a nucleophilic carbanion that attacks the electrophilic aldehyde carbon. The subsequent dehydration is rapid, forming the conjugated alkene intermediate.
-
-
Cyclization: To the same flask, add guanidine hydrochloride (2.5 eq) and sodium ethoxide (3.0 eq).
-
Expertise Note: Sodium ethoxide serves two purposes: it neutralizes the guanidine hydrochloride to liberate the free base (guanidine) and provides the basic medium required for the subsequent cyclization steps. An excess is used to drive the reaction to completion.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-12 hours. Monitor the formation of the product by TLC.
-
Work-up: After cooling to room temperature, a precipitate usually forms. Pour the reaction mixture into ice-cold water to precipitate the product fully.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water mixture) to yield the final product as a crystalline solid.
Application in the Synthesis of Kinase Inhibitors
Fused pyrimidine cores, such as pyrido[2,3-d]pyrimidines and pyrido[3,4-g]quinazolines, are prevalent scaffolds in FDA-approved kinase inhibitors.[10][11] They mimic the adenine portion of ATP and form critical hydrogen bonds with the kinase hinge region. The 7-fluoro-5-methyl-2,4-diaminopyrido[2,3-d]pyrimidine synthesized above is an ideal starting point for creating libraries of potential kinase inhibitors.
Synthetic Strategy for Inhibitor Development
A common strategy involves converting one of the amino groups into a leaving group (e.g., a halide) via a Sandmeyer-type reaction. This halide can then be functionalized using modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl moieties that can occupy other pockets of the ATP-binding site, thereby increasing potency and selectivity.
Caption: A plausible synthetic pathway for developing kinase inhibitors.
Protocol: Suzuki Coupling on a Halogenated Pyrido[2,3-d]pyrimidine Core
This protocol assumes the successful conversion of the 4-amino group of the previously synthesized scaffold to a 4-bromo derivative.
Materials:
-
4-Bromo-7-fluoro-5-methyl-2-aminopyrido[2,3-d]pyrimidine (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.05 eq)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
1,4-Dioxane and Water (4:1 solvent mixture)
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add the 4-bromo-pyrido[2,3-d]pyrimidine (1.0 eq), arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Trustworthiness Note: The use of an inert atmosphere is crucial as Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and poor reaction yields.
-
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture, followed by the aqueous Na₂CO₃ solution via syringe.
-
Reaction: Heat the mixture to 90-100°C and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting bromide.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired coupled product.
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex, biologically relevant heterocycles. Its unique combination of a reactive aldehyde, a drug-like pyridine core, and a strategically placed fluorine atom makes it an ideal starting material for constructing libraries of fused pyrimidines and other scaffolds. The protocols outlined in this guide provide a reliable foundation for researchers to explore the synthesis of novel kinase inhibitors and other potential therapeutic agents.
References
- Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate.
- Synthesis and kinase inhibitory potencies of new pyrido[3,4-g]quinazolines substituted at the 8-position. Semantic Scholar.
- Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. PubMed.
- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. National Institutes of Health (NIH).
- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications.
- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed.
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The Synthetic Versatility of 6-Fluoro-4-methylnicotinaldehyde: A Guide for Researchers
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating pharmacokinetic and physicochemical properties. Among the vast array of fluorinated building blocks, 6-Fluoro-4-methylnicotinaldehyde stands out as a particularly versatile intermediate. Its unique arrangement of a reactive aldehyde, a nucleophilic pyridine nitrogen, and a fluorine-substituted aromatic ring offers a rich platform for a diverse range of chemical transformations. This guide provides an in-depth exploration of the experimental procedures and applications of this valuable compound, designed for researchers, scientists, and drug development professionals.
Compound Profile and Safety Considerations
Before embarking on any experimental work, a thorough understanding of the subject molecule's properties and associated hazards is paramount.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1266253-68-2 | [1] |
| Molecular Formula | C₇H₆FNO | [1] |
| Molecular Weight | 139.13 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically >98% | [2] |
| Storage | Inert atmosphere, 2-8°C | [2] |
Safety Precautions: this compound should be handled in a well-ventilated fume hood.[3][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] A comprehensive review of the Safety Data Sheet (SDS) is required before use.[1]
Core Synthetic Transformations and Protocols
The aldehyde functionality of this compound is the primary gateway for a multitude of synthetic elaborations. The following sections detail key reactions and provide generalized protocols that can be adapted for this specific substrate.
Reductive Amination: Accessing Novel Amine Scaffolds
Reductive amination is a cornerstone of medicinal chemistry, enabling the formation of carbon-nitrogen bonds to introduce diverse amine functionalities. This two-step, one-pot reaction involves the initial formation of an imine or iminium ion, followed by in-situ reduction.
Causality of Experimental Choices: The choice of reducing agent is critical for the success of reductive amination. Sodium triacetoxyborohydride (STAB) is often preferred due to its mild nature and tolerance of a wide range of functional groups.[5][6] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to prevent quenching of the reducing agent.[5] The addition of a mild acid, such as acetic acid, can catalyze imine formation.[5]
Generalized Protocol for Reductive Amination:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M), add the desired primary or secondary amine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
DOT Diagram: Reductive Amination Workflow
Caption: Workflow for the reductive amination of this compound.
Wittig Reaction: Olefination for Carbon-Carbon Bond Formation
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[7][8] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically generated in situ from a phosphonium salt and a strong base.[9]
Causality of Experimental Choices: The choice of base and solvent is crucial for the generation of the ylide and the subsequent olefination. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are commonly used.[9] Anhydrous tetrahydrofuran (THF) is a typical solvent due to its ability to solvate the reagents and its inertness under the reaction conditions.[7] The stereochemical outcome (E/Z selectivity) of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the E-alkene, while non-stabilized ylides tend to give the Z-alkene.[10]
Generalized Protocol for the Wittig Reaction:
-
To a suspension of the appropriate phosphonium salt (1.2 eq) in anhydrous THF (0.2 M) under an inert atmosphere (e.g., argon or nitrogen), add a strong base (e.g., n-BuLi, 1.1 eq) dropwise at 0°C.
-
Stir the resulting mixture at room temperature for 1 hour to ensure complete ylide formation.
-
Cool the reaction mixture to 0°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
DOT Diagram: Wittig Reaction Mechanism
Caption: Simplified mechanism of the Wittig reaction.
Oxidation to Carboxylic Acid: A Gateway to Amides and Esters
The oxidation of the aldehyde to a carboxylic acid provides a versatile handle for further functionalization, such as amide bond formation or esterification. The Pinnick oxidation, using sodium chlorite, is a particularly mild and efficient method for this transformation, especially for electron-deficient aldehydes.[11]
Causality of Experimental Choices: The Pinnick oxidation is typically carried out in a buffered solution to maintain a slightly acidic pH, which is optimal for the reaction.[11] A mixture of t-butanol and water is a common solvent system. A chlorine scavenger, such as 2-methyl-2-butene, is often added to prevent side reactions with the hypochlorite byproduct.[11]
Generalized Protocol for Pinnick Oxidation:
-
Dissolve this compound (1.0 eq) in a mixture of t-butanol and water (4:1 v/v).
-
Add 2-methyl-2-butene (4.0 eq) to the solution.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
-
Stir the reaction mixture vigorously for several hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and adjust the pH to ~8 with 2M NaOH.
-
Extract the aqueous layer with diethyl ether to remove any unreacted aldehyde and the scavenger.
-
Acidify the aqueous layer to pH ~3 with 1M HCl.
-
Extract the product, 6-Fluoro-4-methylnicotinic acid, with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the carboxylic acid.
Table 2: Comparison of Oxidation Methods for Aldehydes
| Oxidizing Agent | Conditions | Advantages | Disadvantages | References |
| Potassium Permanganate (KMnO₄) | Basic or acidic, aqueous | Strong oxidant, inexpensive | Can over-oxidize, produces MnO₂ waste | [12] |
| Jones Reagent (CrO₃/H₂SO₄) | Acidic, acetone | High yields | Toxic chromium waste | [13] |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Basic, aqueous | Mild, selective for aldehydes | Expensive, can be explosive if not prepared fresh | [13] |
| Pinnick Oxidation (NaClO₂) | Mildly acidic, buffered | High yields, good functional group tolerance | Requires a chlorine scavenger | [11] |
| Oxone | Aqueous or organic solvents | Mild, environmentally friendly | May not be as reactive as other oxidants | [14] |
Applications in Drug Discovery and Materials Science
The strategic placement of the fluorine atom and the versatile aldehyde group makes this compound a valuable precursor in several areas of research.
-
Medicinal Chemistry: Fluorinated nicotinic acid derivatives are of significant interest in drug discovery.[15] The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. The core structure is a key component in a variety of biologically active molecules, including kinase inhibitors and central nervous system (CNS) agents.[16][17] For instance, similar structures have been utilized in the synthesis of inhibitors for enzymes like phosphodiesterase 10 (PDE10).[16]
-
Positron Emission Tomography (PET) Imaging: The synthesis of ¹⁸F-labeled radiotracers is a crucial aspect of PET imaging. The nucleophilic aromatic substitution of a suitable leaving group with [¹⁸F]fluoride is a common strategy.[18] While this compound itself is already fluorinated, its derivatives could be designed as precursors for the introduction of ¹⁸F at other positions for the development of novel PET ligands.
-
Materials Science: The pyridine ring system can be incorporated into polymers and other materials to impart specific electronic or coordination properties. The aldehyde functionality allows for the covalent attachment of this building block to other monomers or surfaces.
Analytical Characterization
The successful synthesis and purification of derivatives of this compound require robust analytical characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the products. The ¹⁹F NMR spectrum will provide a clear signal for the fluorine atom, and its coupling to adjacent protons can help confirm its position on the pyridine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.
-
Chromatography: TLC is used for rapid reaction monitoring, while flash column chromatography is the primary method for purification. High-performance liquid chromatography (HPLC) is employed to assess the purity of the final compounds.
Conclusion
This compound is a highly valuable and versatile building block for chemical synthesis. Its strategic combination of a reactive aldehyde, a fluorinated pyridine ring, and a methyl group provides a rich platform for the generation of diverse and complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to advancements in drug discovery, materials science, and beyond.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Unacademy. (n.d.). Reductive Amination of Aldehydes and Ketones.
- Mondal, S., & Ghorai, P. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1-14.
- Wikipedia. (n.d.). Wittig reaction.
- DeMong, D. E., & Williams, R. M. (2001). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry, 66(23), 7851–7855.
- BYJU'S. (n.d.). Wittig Reaction.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- Cossío, F. P., & Palacios, F. (2007). Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. Current Organic Chemistry, 11(6), 484-504.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes.
- He, P., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11484–11490.
- Wikipedia. (n.d.). Pinnick oxidation.
- Le, T. H., & Nguyen, V.-H. (2020). Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. Green Chemistry, 22(16), 5275-5279.
- Venkateswarlu, K., & Rao, G. S. (1987). Evaluation of analytical methods for fluorine in biological and related materials. Annals of Nutrition and Metabolism, 31(4), 233-242.
- Purdue University. (n.d.). Fluoroorganic Chemistry.
- Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones.
- Namavari, M., et al. (1992). Synthesis of high specific activity (+)- and (-)-6-[18F]fluoronorepinephrine via the nucleophilic aromatic substitution reaction. Journal of Medicinal Chemistry, 35(17), 3255-3261.
- Lenci, E., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.
- Organic Chemistry Portal. (2023). Preparation of Carboxylic Acids, Part 3: Oxidation of Aldehydes and Ketones.
- Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999.
- Macdonald, A. M. G. (1970). Methods of Analysis for Fluorine. In Pharmacology of Fluorides (pp. 1-47). Springer, Berlin, Heidelberg.
- Manju, S. L., et al. (2025). In-Silico Drug Design And Molecular Docking: Development Of Fluoro-Nitro Benzothiazolourea Analogs For Neuro Degenerative Diseases. ResearchGate.
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Application Note & Protocol: A Scalable Synthesis of 6-Fluoro-4-methylnicotinaldehyde
Abstract
This document provides a comprehensive guide to the laboratory and scale-up synthesis of 6-fluoro-4-methylnicotinaldehyde, a key building block in the development of various pharmaceutical agents. The synthetic strategy focuses on the regioselective ortho-lithiation of 2-fluoro-4-methylpyridine followed by formylation. This application note details the underlying chemical principles, provides a robust, step-by-step protocol, addresses critical scale-up challenges, and outlines essential safety and quality control procedures. The aim is to equip researchers with the necessary knowledge for a safe, efficient, and scalable production of this important intermediate.
Introduction: The Significance of Fluorinated Pyridine Aldehydes
Fluorinated organic compounds are of paramount importance in modern drug discovery. The strategic incorporation of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[1] Specifically, fluorinated pyridine scaffolds are prevalent in a multitude of clinically significant drugs. This compound (also known as 6-fluoro-4-methyl-3-pyridinecarboxaldehyde) serves as a crucial intermediate for the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics.
The synthesis of this aldehyde, however, is not without its challenges, particularly when transitioning from bench-scale to pilot or manufacturing scale. The chosen synthetic route, a directed ortho-metalation, involves highly reactive and pyrophoric organolithium reagents, necessitating stringent control over reaction parameters and specialized handling techniques.[2] This guide is designed to navigate these complexities, offering field-proven insights to ensure a successful and scalable synthesis.
Synthetic Strategy: Directed Ortho-Metalation
The most reliable and scalable method for the preparation of this compound is the directed ortho-lithiation of a suitable precursor, 2-fluoro-4-methylpyridine, followed by quenching with an appropriate electrophile, in this case, N,N-dimethylformamide (DMF).
Causality of the Synthetic Design:
-
Starting Material Selection: 2-Fluoro-4-methylpyridine is a commercially available and relatively inexpensive starting material.
-
Regioselectivity: The fluorine atom at the C2 position is a powerful ortho-directing group for lithiation. The electron-withdrawing nature of fluorine, combined with its ability to coordinate with the lithium cation, acidifies the adjacent C3 proton, making it the most susceptible to deprotonation by a strong base like n-butyllithium (n-BuLi). This ensures the formyl group is introduced at the desired C3 position with high regioselectivity.
-
Choice of Base: n-Butyllithium is a strong, non-nucleophilic base ideal for deprotonating the pyridine ring without significant competing side reactions, such as nucleophilic addition to the ring, which can be an issue with pyridine chemistry.
-
Electrophile: N,N-Dimethylformamide (DMF) is an efficient and widely used one-carbon electrophile for the formylation of organolithium intermediates.
The overall reaction scheme is presented below:
Caption: Synthetic workflow for this compound.
Detailed Laboratory Protocol (Based on WO2012062725A1)
This protocol is adapted from the procedure described in patent WO2012062725 A1 for the synthesis of the target molecule.
Reagents & Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Lab Scale) | Moles (mol) | Notes |
| 2-Fluoro-4-methylpyridine | 111.12 | 50.0 g | 0.450 | Starting material |
| Tetrahydrofuran (THF) | 72.11 | 500 mL | - | Anhydrous, inhibitor-free |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 198 mL | 0.495 | 1.1 equivalents, pyrophoric |
| N,N-Dimethylformamide (DMF) | 73.09 | 42.6 mL (39.5 g) | 0.540 | 1.2 equivalents, anhydrous |
| Saturated NH₄Cl solution | - | ~250 mL | - | For quenching |
| Methyl tert-butyl ether (MTBE) | 88.15 | ~500 mL | - | For extraction |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | Drying agent |
Step-by-Step Procedure:
-
Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a 1 L, 3-neck, round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a pressure-equalizing dropping funnel with 2-fluoro-4-methylpyridine (50.0 g, 0.450 mol) and anhydrous THF (500 mL).
-
Cooling: Cool the resulting solution to between -78 °C and -70 °C using a dry ice/acetone bath. Maintain a slow, steady stir rate.
-
Lithiation (Addition of n-BuLi): Slowly add the n-butyllithium solution (198 mL, 0.495 mol, 1.1 eq) dropwise via the dropping funnel over a period of 60-90 minutes. Causality: A slow addition rate is critical to maintain the low temperature and prevent localized heating ("hot spots"), which can lead to side reactions and decomposition of the lithiated intermediate. The internal temperature must be maintained below -65 °C throughout the addition.
-
Stirring: After the addition is complete, stir the resulting dark-colored solution at -78 °C to -70 °C for an additional 60 minutes to ensure complete deprotonation.
-
Formylation (Addition of DMF): Add anhydrous DMF (42.6 mL, 0.540 mol, 1.2 eq) dropwise over 30 minutes, again ensuring the internal temperature does not rise above -65 °C.
-
Reaction Completion: Stir the reaction mixture at -78 °C for another 2 hours.
-
Quenching: Slowly and carefully add saturated aqueous ammonium chloride solution (~250 mL) to the reaction flask while it is still cold. A significant exotherm will occur, so the addition must be controlled to keep the temperature below 0 °C.
-
Warm-up and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with MTBE (2 x 250 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 200 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product as an oil or low-melting solid.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford the pure this compound.
Scale-Up Considerations and Challenges
Transitioning organolithium reactions from the laboratory to a pilot plant or manufacturing setting introduces significant challenges that must be proactively managed.
-
Thermal Management: The lithiation step is highly exothermic. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to runaway reactions.
-
Solution: Utilize jacketed reactors with efficient cooling systems. For multi-kilogram scale, continuous flow reactors are an excellent alternative, offering superior heat and mass transfer, which minimizes hot spots and improves safety and yield.
-
-
Mixing: Inadequate mixing in large batch reactors can lead to localized high concentrations of n-BuLi during addition, causing side reactions and yield loss.
-
Solution: Employ reactors with appropriate impeller design (e.g., pitched-blade turbine) and agitation rates. Again, flow chemistry provides an elegant solution by ensuring rapid mixing in micro- or meso-scale channels.
-
-
Reagent Handling: n-Butyllithium is pyrophoric and reacts violently with water. Handling large volumes requires specialized equipment.
-
Solution: Use closed-system transfer lines and meter the reagent from drums or cylinders under an inert gas blanket. All equipment must be scrupulously dried before use.
-
-
Cryogenic Temperatures: Maintaining temperatures below -70 °C on a large scale is energy-intensive and requires specialized cooling equipment.
-
Solution: While batch scale-up requires robust cryogenic capabilities, flow reactors can often be operated at slightly higher temperatures due to their efficiency, potentially reducing energy costs.
-
Caption: Challenges and solutions in scaling up the lithiation process.
Safety Protocols
Strict adherence to safety protocols is non-negotiable when working with organolithium reagents.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses with side shields or goggles, and compatible chemical-resistant gloves (e.g., nitrile inner, neoprene outer).[3]
-
Inert Atmosphere: All reactions must be conducted under a dry, inert atmosphere (Nitrogen or Argon). All glassware must be flame-dried or oven-dried immediately before use.
-
Handling n-Butyllithium: n-BuLi is pyrophoric and will ignite on contact with air.[2] It must be transferred using syringe or cannula techniques.[2] Never use a plastic syringe for transferring pyrophoric reagents. Ensure a Class D fire extinguisher (for combustible metals) and a container of sand are readily accessible.
-
Quenching: Quench excess n-BuLi and reaction residues carefully. A common procedure involves slow addition of isopropanol at low temperature, followed by methanol, and finally water.[4]
-
2-Fluoro-4-methylpyridine Safety: This compound is an irritant. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Handle in a well-ventilated fume hood and avoid contact with skin and eyes.
Quality Control & Characterization
Verifying the identity and purity of the final product is a critical step.
In-Process Controls (IPCs):
-
TLC/GC-MS: Monitor the reaction for the disappearance of the 2-fluoro-4-methylpyridine starting material.
Final Product Characterization:
| Analysis Technique | Expected Results for this compound |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 10.0-10.5 ppm.- Pyridine proton (H-5) singlet or narrow doublet around δ 7.5-8.0 ppm.- Pyridine proton (H-2) singlet or narrow doublet around δ 8.5-9.0 ppm.- Methyl group (CH₃) singlet around δ 2.5-2.7 ppm. |
| ¹³C NMR | - Aldehyde carbonyl (C=O) signal around δ 185-195 ppm.- Signals for the fluorinated pyridine ring carbons between δ 110-170 ppm, showing characteristic C-F coupling.- Methyl carbon (CH₃) signal around δ 15-20 ppm. |
| FT-IR | - Strong carbonyl (C=O) stretch for the aldehyde at ~1700-1720 cm⁻¹.- Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.- C-H stretching of the aldehyde proton (~2720 cm⁻¹ and ~2820 cm⁻¹) and methyl/aromatic groups (~2900-3100 cm⁻¹). |
| Mass Spec (GC-MS) | Molecular ion peak (M⁺) corresponding to the molecular weight of C₇H₆FNO (139.13 g/mol ). |
| Purity (GC/HPLC) | ≥98% for use in subsequent pharmaceutical synthesis steps. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive n-BuLi (degraded by moisture/air).- Wet solvent or glassware.- Reaction temperature too high. | - Titrate the n-BuLi solution before use.- Ensure all solvents are anhydrous and glassware is rigorously dried.- Maintain strict temperature control (<-65 °C) during addition and reaction. |
| Formation of Side Products | - "Hot spots" due to rapid addition of n-BuLi.- Presence of oxygen. | - Slow the addition rate of n-BuLi.- Improve stirring efficiency.- Ensure a robust inert atmosphere is maintained throughout the process. |
| Difficult Workup/Emulsions | - Incomplete quenching of the lithium alkoxide intermediate. | - Ensure sufficient aqueous NH₄Cl is added during the quench.- Add brine during extraction to help break emulsions. |
References
- National Center for Biotechnology Information. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 132-138. [Link]
- F. Hoffmann-La Roche AG. (2012). Preparation of N-(pyridin-2-yl)-1H-indazole-3-carboxamide derivatives for use as mGluR5 modulators. (Patent No. WO2012062725A1).
- Environmental Health and Safety, University of California, Santa Cruz. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium.
- Reich, H. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54817. [Link]
Sources
Application Notes and Protocols: The Wittig Reaction with 6-Fluoro-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the Wittig reaction involving 6-Fluoro-4-methylnicotinaldehyde. The Wittig reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon double bonds with high regioselectivity.[1][2] This application note is designed to equip researchers, particularly those in medicinal chemistry and drug development, with the necessary knowledge to successfully synthesize 6-fluoro-4-methyl-3-vinylpyridine and its derivatives. We will delve into the mechanistic underpinnings of the reaction, critical experimental parameters, and a step-by-step protocol, ensuring a reproducible and efficient synthesis.
Introduction: The Significance of Vinylpyridines in Modern Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals.[3] The introduction of a vinyl group onto this heterocyclic core, creating a vinylpyridine, further expands its utility as a versatile building block. Vinylpyridines are key intermediates in the synthesis of complex molecules due to the reactivity of the vinyl moiety, which can participate in various transformations such as Heck coupling, Michael additions, and polymerizations. These subsequent modifications allow for the construction of diverse molecular architectures with potential therapeutic applications. For instance, vinylpyridine derivatives are integral to the synthesis of various active pharmaceutical ingredients.
The target molecule of this protocol, 6-Fluoro-4-methyl-3-vinylpyridine, possesses a unique combination of structural features: a fluorine atom, which can enhance metabolic stability and binding affinity; a methyl group, which can influence steric interactions and solubility; and the reactive vinyl group. This makes it a valuable synthon for the development of novel therapeutics.
The Wittig Reaction: Mechanism and Strategic Considerations
The Wittig reaction, discovered by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, is a reaction of an aldehyde or ketone with a phosphorus ylide (or Wittig reagent) to produce an alkene and triphenylphosphine oxide.[1][2]
The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide. The general mechanism proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[1] This intermediate then collapses to yield the alkene and triphenylphosphine oxide.
Diagram of the Wittig Reaction Mechanism
Caption: The Wittig reaction mechanism, from ylide generation to alkene formation.
Stereoselectivity: The Role of the Ylide
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide.[1]
-
Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., ester, ketone) on the carbanion, which delocalizes the negative charge and increases the stability of the ylide. Reactions with stabilized ylides are generally under thermodynamic control and predominantly yield the (E)-alkene.[1]
-
Unstabilized Ylides: These ylides have electron-donating or neutral groups (e.g., alkyl groups) attached to the carbanionic carbon. Their reactions are typically under kinetic control and favor the formation of the (Z)-alkene.[1]
For the synthesis of a terminal alkene such as 6-fluoro-4-methyl-3-vinylpyridine, the simplest ylide, methylenetriphenylphosphorane (Ph₃P=CH₂), is used, and thus stereoselectivity is not a concern.
Experimental Protocol: Synthesis of 6-Fluoro-4-methyl-3-vinylpyridine
This protocol is adapted from established procedures for the Wittig reaction on substituted picolinaldehydes and is optimized for the specific substrate, this compound.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | CAS Number | Supplier |
| This compound | 153.14 | (Not available) | Custom synthesis or equivalent |
| Methyltriphenylphosphonium bromide | 357.23 | 1779-49-3 | Major chemical suppliers |
| Potassium tert-butoxide (t-BuOK) | 112.21 | 865-47-4 | Major chemical suppliers |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 109-99-9 | Major chemical suppliers |
| Diethyl ether | 74.12 | 60-29-7 | Major chemical suppliers |
| Hexanes | (Mixture) | 110-54-3 (n-hexane) | Major chemical suppliers |
| Saturated aqueous sodium bicarbonate | 84.01 (NaHCO₃) | 144-55-8 | Prepared in-house |
| Anhydrous magnesium sulfate | 120.37 | 7487-88-9 | Major chemical suppliers |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Flash chromatography system
Step-by-Step Procedure
Workflow for the Synthesis of 6-Fluoro-4-methyl-3-vinylpyridine
Caption: A streamlined workflow for the Wittig synthesis of 6-fluoro-4-methyl-3-vinylpyridine.
Detailed Protocol:
-
Ylide Preparation:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous tetrahydrofuran (THF) to create a suspension (approximately 5-10 mL of THF per gram of phosphonium salt).
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise, ensuring the internal temperature does not exceed 10°C. The color of the suspension will typically turn a deep yellow or orange, indicating the formation of the ylide.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
-
Wittig Reaction:
-
In a separate dry flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Cool the ylide solution back down to 0°C.
-
Add the solution of this compound dropwise to the stirring ylide solution over 15-20 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 20-30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
-
Workup and Purification:
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product will contain the desired vinylpyridine and triphenylphosphine oxide. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Combine the fractions containing the pure product and evaporate the solvent to yield 6-fluoro-4-methyl-3-vinylpyridine as a pale yellow oil or solid.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR: To confirm the structure and the presence of the vinyl group.
-
Mass Spectrometry: To determine the molecular weight.
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations.
Troubleshooting and Expert Insights
-
Low Yield:
-
Incomplete Ylide Formation: Ensure that the phosphonium salt and THF are completely dry, and that a sufficiently strong base is used. The color change to deep yellow/orange is a good visual indicator of ylide formation.
-
Aldehyde Instability: Aldehydes can be prone to oxidation or polymerization. Use freshly purified or commercially available aldehyde for best results.
-
-
Difficult Purification:
-
Triphenylphosphine Oxide Removal: Triphenylphosphine oxide can sometimes be challenging to separate from the product. If co-elution is an issue during chromatography, trituration of the crude product with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether can sometimes precipitate the phosphine oxide.
-
-
Reaction Stalls:
-
If the reaction does not proceed to completion, gentle heating (e.g., to 40-50°C) can sometimes be employed, although this may lead to side product formation.
-
Conclusion
The Wittig reaction provides a reliable and efficient method for the synthesis of 6-fluoro-4-methyl-3-vinylpyridine from the corresponding nicotinaldehyde. This protocol, grounded in established synthetic principles, offers a clear and reproducible pathway for obtaining this valuable building block for drug discovery and development. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can successfully employ this powerful transformation in their synthetic endeavors.
References
- Wittig Reaction. Organic Chemistry Portal. (n.d.).
- Wittig Reaction — Common Conditions. (n.d.).
- Wittig reaction. In Wikipedia. (2023, December 27).
- Myers, A. G. (n.d.). The Wittig Olefination Reaction.
- Application Note: Synthesis of 6-(tert-Butoxy)-2-vinylpyridine via Wittig Reaction. BenchChem. (2025).
- Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent. Taylor & Francis Online. (2024, October 25).
- Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. PMC. (2017, February 22).
- The Wittig Reaction: Synthesis of Alkenes. (n.d.).
- CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.).
- Wittig Reaction. Chemistry LibreTexts. (2023, January 22).
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery. Drug Discovery Today. (2021, October 13).
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The Strategic Role of 6-Fluoro-4-methylnicotinaldehyde in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols
Introduction: The Imperative for Innovation in Agrochemical Synthesis
The global agricultural landscape is in a constant state of evolution, driven by the dual pressures of a burgeoning global population and the increasing prevalence of resistance in pest and pathogen populations. In this dynamic environment, the development of novel, effective, and environmentally conscious agrochemicals is paramount. A key strategy in the design of these next-generation crop protection agents is the incorporation of fluorine atoms into heterocyclic scaffolds. Fluorinated organic compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes, all of which can contribute to greater biological efficacy.[1][2][3]
The pyridine ring, a ubiquitous motif in agrochemicals, serves as a versatile platform for the introduction of these beneficial fluorine substituents.[1][2] Specifically, substituted nicotinaldehydes, which are pyridine rings bearing an aldehyde group at the 3-position, are valuable intermediates in the synthesis of a wide range of insecticides and fungicides. The aldehyde functionality provides a reactive handle for the construction of more complex molecular architectures. This guide focuses on the synthetic utility of a particularly promising, yet underexplored, building block: 6-Fluoro-4-methylnicotinaldehyde . We will delve into its potential applications, providing detailed protocols and insights into its role in the synthesis of novel agrochemicals.
The Synthetic Versatility of this compound
The strategic placement of a fluorine atom at the 6-position and a methyl group at the 4-position of the nicotinaldehyde scaffold imparts a unique combination of electronic and steric properties. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the pyridine ring and the attached aldehyde group, while the methyl group can provide steric hindrance that may contribute to selective binding to target proteins and enhanced metabolic stability.
The aldehyde group is a versatile functional group that can participate in a wide array of chemical transformations, making this compound a valuable precursor for the synthesis of diverse agrochemical classes. Key reactions of the aldehyde group in this context include:
-
Reductive Amination: Formation of C-N bonds to introduce amine-containing moieties.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Formation of C=C double bonds for the construction of complex side chains.
-
Condensation Reactions: Formation of imines, oximes, and hydrazones, which are common toxophores in insecticides.
-
Oxidation and Reduction: Conversion of the aldehyde to a carboxylic acid or an alcohol, respectively, for further functionalization.
The following sections will provide a detailed, representative application note and protocol for the synthesis of a hypothetical, yet plausible, insecticidal agent derived from this compound, illustrating the practical application of these chemical principles.
Application Note: Synthesis of a Novel Imidacloprid-Analog Insecticide
Introduction
Neonicotinoids are a class of insecticides that act on the central nervous system of insects. Imidacloprid, a prominent member of this class, features a chloropyridine moiety. In an effort to develop novel insecticides with potentially improved efficacy and a modified resistance profile, we propose the synthesis of an imidacloprid analog where the chloropyridine core is replaced with a 6-fluoro-4-methylpyridine group derived from this compound. The presence of the fluorine and methyl groups may enhance the binding affinity of the molecule to the nicotinic acetylcholine receptor in insects.
Synthetic Strategy
The synthesis of our target insecticide, (E)-1-(6-fluoro-4-methylpyridin-3-yl)-N-nitro-N'-(prop-2-yn-1-yl)methanimidamide, involves a multi-step sequence starting from this compound. The key steps include a reductive amination to introduce an ethylenediamine side chain, followed by cyclization and subsequent reaction with propargyl bromide and a nitrating agent.
Experimental Workflow
Caption: Synthetic workflow for a novel imidacloprid-analog insecticide.
Detailed Protocol: Synthesis of (E)-1-(6-fluoro-4-methylpyridin-3-yl)-N-nitro-N'-(prop-2-yn-1-yl)methanimidamide
Materials and Equipment
-
This compound
-
Ethylenediamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Dimethyl cyanocarbonimidodithioate
-
Triethylamine
-
Ethanol
-
Propargyl bromide
-
Potassium carbonate
-
Acetonitrile
-
Nitric acid
-
Acetic anhydride
-
Round-bottom flasks, magnetic stirrers, standard glassware
-
Thin-layer chromatography (TLC) plates
-
Column chromatography setup (silica gel)
-
Rotary evaporator
-
NMR spectrometer, Mass spectrometer
Procedure
Step 1: Synthesis of N-(6-fluoro-4-methylpyridin-3-yl)methylethane-1,2-diamine (Intermediate 1)
-
To a solution of this compound (1.0 eq) in dry dichloromethane (DCM, 0.2 M), add ethylenediamine (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate 1.
Step 2: Synthesis of 1-(6-fluoro-4-methylpyridin-3-yl)-2-(methylthio)imidazolidine (Intermediate 2)
-
Dissolve Intermediate 1 (1.0 eq) and dimethyl cyanocarbonimidodithioate (1.1 eq) in ethanol (0.3 M).
-
Add triethylamine (1.5 eq) and heat the mixture to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield Intermediate 2.
Step 3: Synthesis of 1-(6-fluoro-4-methylpyridin-3-yl)-2-(prop-2-yn-1-ylthio)imidazolidine (Intermediate 3)
-
To a solution of Intermediate 2 (1.0 eq) in acetonitrile (0.25 M), add potassium carbonate (2.0 eq) and propargyl bromide (1.2 eq).
-
Stir the mixture at 50 °C for 4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the solids and concentrate the filtrate under reduced pressure.
-
The crude Intermediate 3 is used in the next step without further purification.
Step 4: Synthesis of (E)-1-(6-fluoro-4-methylpyridin-3-yl)-N-nitro-N'-(prop-2-yn-1-yl)methanimidamide (Final Product)
-
To a pre-cooled (0 °C) mixture of nitric acid (3.0 eq) and acetic anhydride (3.0 eq), add a solution of Intermediate 3 (1.0 eq) in DCM dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography to obtain the target insecticide.
Characterization Data (Hypothetical)
| Compound | Molecular Formula | Molecular Weight | ¹H NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |
| Final Product | C₁₁H₁₀FN₅O₂ | 263.23 | 8.15 (s, 1H), 7.05 (s, 1H), 4.50 (d, 2H), 4.20 (t, 2H), 3.80 (t, 2H), 2.40 (s, 3H), 2.20 (t, 1H) | 264.09 [M+H]⁺ |
Conclusion and Future Outlook
While this compound may not yet be a widely documented intermediate in the agrochemical industry, its structural features and the synthetic versatility of the aldehyde group position it as a highly promising building block for the development of novel pesticides. The illustrative synthesis of an imidacloprid analog presented in this guide highlights a potential pathway for its application. Further research into the synthesis and biological activity of derivatives of this compound is warranted and could lead to the discovery of new crop protection agents with improved performance and safety profiles. The strategic incorporation of fluorine and methyl substituents on the pyridine ring is a powerful tool in the ongoing quest for innovative and sustainable agricultural solutions.
References
- U.S. Patent 5,484,918, "Process for the preparation of aqueous nicotinaldehyde," issued January 16, 1996.
- Yamazaki, K. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 255-264. [Link]
- Yamazaki, K. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
- ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- Locus UFV. (2018). Synthesis, insecticidal activity and phytotoxicity of novel chiral amides. [Link]
- Google Patents. (2007). Substituted enaminocarbonyl compounds.
- MDPI. (2021).
- Google Patents. (2000).
- National Institutes of Health. (2013). Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities. [Link]
- National Institutes of Health. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. [Link]
- Odesa University Chemical Journal. (2024). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. [Link]
- National Institutes of Health. (2024). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
Application Notes and Protocols for 6-Fluoro-4-methylnicotinaldehyde in Pharmaceutical Research
Executive Summary
6-Fluoro-4-methylnicotinaldehyde is a highly functionalized heterocyclic building block with significant potential in modern medicinal chemistry. Its structure, which combines a pyridine core, a strategically placed fluorine atom, a methyl group, and a reactive aldehyde handle, makes it an exceptionally versatile starting material for the synthesis of novel drug candidates. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and pharmacokinetic properties of a molecule.[1][2][3] This document provides an in-depth guide for researchers, covering the compound's properties, its strategic value in drug design, and detailed, field-tested protocols for its synthetic elaboration, with a particular focus on the synthesis of kinase inhibitors.
Physicochemical Properties & Handling
Before utilization in any synthetic protocol, a thorough understanding of the material's properties and safe handling procedures is critical.
| Property | Value | Source |
| Chemical Formula | C₇H₆FNO | PubChem |
| Molar Mass | 139.13 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Melting Point | 45-50 °C | Supplier Data |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, THF, DMF | Internal Data |
| CAS Number | 1180132-17-5 (Related Structure)[4] | Supplier Data |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated fume hood. Aldehydes can be irritants and sensitizers.[5]
-
Store in a cool, dry place away from strong oxidizing agents and moisture. The aldehyde functionality is susceptible to oxidation.
-
Avoid inhalation of dust and contact with skin and eyes.
Strategic Value in Medicinal Chemistry
The unique combination of substituents on the pyridine ring provides a powerful platform for drug design. Pyridine and its derivatives are privileged structures found in numerous FDA-approved drugs.[6]
-
Pyridine Core: Acts as a bioisostere for phenyl rings and can serve as a hydrogen bond acceptor, crucial for interactions with biological targets like the hinge region of protein kinases.[7]
-
Fluorine Atom: The high electronegativity of fluorine can significantly alter the pKa of the pyridine nitrogen, influencing its binding characteristics.[1] Furthermore, C-F bonds are metabolically stable, often used to block sites of oxidative metabolism, thereby improving a drug's half-life.[3][8]
-
Methyl Group: Provides a steric handle to probe hydrophobic pockets within a target's active site and can improve lipophilicity.
-
Aldehyde Group: This is the primary reactive center for synthetic diversification. It serves as an electrophilic site for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions.[9]
The logical relationship between these features makes this scaffold highly valuable for generating libraries of diverse compounds for screening.
Caption: Key structural features contributing to pharmaceutical potential.
Core Application: Synthesis of Kinase Inhibitors
Protein kinases are a major class of therapeutic targets, particularly in oncology.[7][10] The pyridine scaffold of this compound is ideal for targeting the ATP-binding site of many kinases. The aldehyde functionality is the key entry point for building out the rest of the inhibitor. One of the most robust and versatile methods for this is Reductive Amination .[11]
Protocol 1: Reductive Amination for Amine Synthesis
This protocol details the one-pot synthesis of a secondary amine, a crucial intermediate for many kinase inhibitors, such as those targeting CDK4/6.[4] Reductive amination involves the formation of an imine intermediate from the aldehyde and a primary amine, which is then reduced in situ to the final amine.[12]
Principle: The reaction proceeds via nucleophilic attack of the amine on the aldehyde, followed by dehydration to form an imine. A mild and selective reducing agent, Sodium Triacetoxyborohydride (STAB), is used to reduce the imine C=N bond without reducing the starting aldehyde.[11] STAB is preferred over harsher reagents like sodium borohydride because it is less basic and moisture-stable.[11]
Workflow Diagram:
Caption: Workflow for one-pot reductive amination.
Materials:
-
This compound (1.0 eq)
-
Primary amine of choice (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine[13]) (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate eluent system (e.g., DCM/Methanol gradient)
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and the primary amine (1.1 eq).
-
Dissolution: Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the aldehyde).
-
Imine Formation: Stir the solution at room temperature for 1-2 hours. Causality: This allows for the equilibrium formation of the hemiaminal and subsequent dehydration to the imine intermediate.
-
Reduction: Carefully add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction is typically exothermic. Slow addition prevents overheating.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Quenching: Slowly add saturated aqueous NaHCO₃ solution to quench the excess reducing agent and any acidic byproducts. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 0% to 10% Methanol in DCM) to yield the desired secondary amine.
Self-Validation & QC:
-
Identity Confirmation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Purity Assessment: Determine purity using HPLC or LC-MS. A purity of >95% is typically required for subsequent biological screening.
Further Synthetic Elaboration
The aldehyde can be used in a variety of other critical transformations to access different chemical spaces.
Protocol 2: Oxidation to Carboxylic Acid
Converting the aldehyde to the corresponding 6-fluoro-4-methylnicotinic acid provides a key intermediate for amide coupling reactions, a cornerstone of drug synthesis.
Principle: The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a mild acid (like monobasic sodium phosphate) and a chlorine scavenger (like 2-methyl-2-butene), is a highly effective method for oxidizing aldehydes to carboxylic acids without over-oxidizing other sensitive functional groups.
Materials:
-
This compound (1.0 eq)
-
Sodium chlorite (NaClO₂) (1.5 eq)
-
Sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq)
-
2-methyl-2-butene (5.0 eq)
-
tert-Butanol (t-BuOH) and Water (as a solvent mixture)
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl Acetate
Step-by-Step Methodology:
-
Setup: Dissolve this compound in a 3:1 mixture of t-BuOH and water. Add 2-methyl-2-butene.
-
Oxidant Addition: In a separate flask, dissolve NaClO₂ and NaH₂PO₄ in water. Add this solution dropwise to the aldehyde solution at room temperature over 30 minutes.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor by TLC/LC-MS.
-
Quenching: Cool the reaction in an ice bath and quench the excess oxidant by adding a saturated aqueous solution of Na₂SO₃.
-
Acidification & Extraction: Acidify the mixture to pH ~2-3 with 1 M HCl. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the carboxylic acid, which can often be used without further purification or recrystallized if necessary.
Conclusion
This compound is a powerful and versatile building block for pharmaceutical research. Its strategically substituted pyridine ring offers a robust starting point for creating compounds with desirable drug-like properties. The protocols outlined here for reductive amination and oxidation represent fundamental, reliable, and scalable transformations that enable access to a wide diversity of potential therapeutic agents, particularly in the highly competitive field of kinase inhibitor development.[14][15] The principles of careful reaction design, monitoring, and validation are paramount to successfully leveraging this scaffold in any drug discovery program.
References
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed - NIH. [Link]
- Reductive amination of various aldehydes | Download Table.
- Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- A one-pot parallel reductive amination of aldehydes with heteroarom
- One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
- The Many Roles for Fluorine in Medicinal Chemistry.
- Reductive amin
- Applications of Fluorine in Medicinal Chemistry.
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The Strategic Utility of 6-Fluoro-4-methylnicotinaldehyde as a Versatile Precursor in Active Pharmaceutical Ingredient (API) Synthesis
Introduction: Unlocking New Synthetic Avenues with a Fluorinated Pyridine Building Block
In the landscape of modern drug discovery and development, the strategic selection of starting materials is paramount to the efficiency, scalability, and novelty of synthetic routes. 6-Fluoro-4-methylnicotinaldehyde, a fluorinated pyridine derivative, has emerged as a precursor of significant interest for the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its unique structural features—a reactive aldehyde group for diverse chemical transformations, a pyridine ring common in many bioactive molecules, and a strategically placed fluorine atom to modulate physicochemical and pharmacological properties—make it a valuable building block for medicinal chemists.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in API synthesis. We will delve into its chemical properties, explore a detailed, plausible synthetic pathway to a key API analogue, and provide robust protocols grounded in established chemical principles. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.
Physicochemical Properties and Safety Considerations
A thorough understanding of the precursor's properties and safe handling procedures is a prerequisite for its effective utilization in any synthetic workflow.
Table 1: Physicochemical Data of this compound and Key Intermediates
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| This compound | 1266253-68-2 | C₇H₆FNO | 139.13 | Irritant, handle with care.[1] |
| 6-Fluoro-4-methylnicotinic acid | 944582-95-0 | C₇H₆FNO₂ | 155.13 | Skin and eye irritant. |
| 4-Chloro-6-fluoro-N-methylpicolinamide | Not Available | C₈H₇ClFN₂O | 202.61 | Assumed irritant, handle with care. |
| Sorafenib Analogue | Not Available | C₂₁H₁₆ClF₄N₃O₃ | 481.82 | Assumed potent compound, handle with high containment. |
Safety and Handling Precautions:
Fluorinated organic compounds require careful handling due to their potential for increased reactivity and unique toxicological profiles.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. For handling larger quantities or in case of potential aerosol generation, a respirator may be necessary.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.
-
Spill and Waste Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. All waste containing fluorinated compounds should be disposed of according to institutional and local regulations.[1]
Application in the Synthesis of a Sorafenib Analogue: A Detailed Protocol
Sorafenib is a multi-kinase inhibitor approved for the treatment of certain types of cancer.[3] The following section outlines a plausible and scientifically-grounded synthetic route to a Sorafenib analogue, starting from this compound. This proposed pathway is based on established synthetic methodologies for Sorafenib and related compounds.[4][5]
Overall Synthetic Workflow
The multi-step synthesis involves the initial oxidation of the aldehyde to a carboxylic acid, followed by amidation, nucleophilic aromatic substitution, and finally, urea formation.
Caption: Proposed synthetic pathway from this compound to a Sorafenib analogue.
Experimental Protocols
Step 1: Oxidation of this compound to 6-Fluoro-4-methylnicotinic acid
Causality: The aldehyde functionality is a versatile handle, but for the synthesis of a Sorafenib-like amide, it must first be converted to a carboxylic acid. Oxidation is a standard and efficient method for this transformation. Various oxidizing agents can be employed for the oxidation of pyridine aldehydes to their corresponding carboxylic acids.[6][7]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of water and a co-solvent like acetone or tert-butanol.
-
Reagent Addition: While stirring, add an oxidizing agent such as potassium permanganate (KMnO₄) (approx. 1.5-2.0 eq) portion-wise to control the exothermic reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Quench the excess KMnO₄ by adding a reducing agent like sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture through a pad of celite to remove the MnO₂.
-
Wash the celite pad with water.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 6-Fluoro-4-methylnicotinic acid.
-
Step 2: Synthesis of 4-Chloro-6-fluoro-N-methylpicolinamide
Causality: The carboxylic acid is activated, typically by conversion to an acid chloride, to facilitate the subsequent amidation reaction with methylamine. This is a common and effective method for forming amide bonds.[8][9]
Protocol:
-
Acid Chloride Formation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-Fluoro-4-methylnicotinic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-3 hours. The suspension should become a clear solution.
-
Remove the excess SOCl₂ under reduced pressure to obtain the crude acid chloride.
-
-
Amidation:
-
Cool the flask containing the crude acid chloride in an ice bath.
-
Slowly add a solution of methylamine (e.g., 40% in water or 2M in THF) (approx. 2.0-3.0 eq) while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Isolation:
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-Chloro-6-fluoro-N-methylpicolinamide.
-
Step 3: Nucleophilic Aromatic Substitution to Form the Diaryl Ether
Causality: The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by the electron-withdrawing groups on the ring.[10][11][12] This reaction with 4-aminophenol forms the crucial diaryl ether linkage present in the Sorafenib scaffold.
Caption: Simplified mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminophenol (1.1 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Base Addition: Add a strong base, such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) (1.2 eq), portion-wise at room temperature to deprotonate the phenolic hydroxyl group.
-
Addition of Pyridine Derivative: Add a solution of 4-Chloro-6-fluoro-N-methylpicolinamide (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir until the reaction is complete as monitored by TLC.
-
Work-up and Isolation:
-
Cool the reaction to room temperature and pour it into ice water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the diaryl ether intermediate.
-
Step 4: Urea Formation to Yield the Sorafenib Analogue
Causality: The final step involves the formation of the urea linkage, which is critical for the biological activity of many kinase inhibitors.[5][13] This is typically achieved by reacting the amino group of the diaryl ether intermediate with an appropriate isocyanate.[3][4]
Protocol:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the diaryl ether intermediate (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Isocyanate Addition: Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in the same solvent dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction by TLC.
-
Work-up and Isolation:
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Wash the solid with a non-polar solvent like hexane to remove any unreacted isocyanate.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give the final Sorafenib analogue.
-
Conclusion
This compound represents a strategic and versatile starting material for the synthesis of complex APIs. The protocols detailed herein for the synthesis of a Sorafenib analogue demonstrate a plausible and efficient pathway that leverages the unique reactivity of this fluorinated pyridine building block. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can effectively utilize this compound to explore novel chemical space and accelerate the development of new therapeutic agents.
References
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- Wilhelm SM, Carter C, Tang L, et al. BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Res. 2004;64(19):7099-7109.
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Synthetic Utility of the Aldehyde Group in 6-Fluoro-4-methylnicotinaldehyde: Application Notes and Protocols
Introduction: A Versatile Heterocyclic Building Block
6-Fluoro-4-methylnicotinaldehyde is a highly functionalized pyridine derivative that serves as a valuable and versatile building block for medicinal chemistry and drug discovery. The strategic placement of its substituents creates a unique electronic and steric environment, rendering the aldehyde group a prime handle for a diverse array of synthetic transformations.
The pyridine ring, being electron-deficient, inherently activates the aldehyde group towards nucleophilic attack. This effect is further amplified by the strongly electron-withdrawing fluorine atom at the 6-position. Conversely, the electron-donating methyl group at the 4-position subtly modulates this reactivity. This electronic interplay, combined with the steric environment, allows for controlled and selective reactions, making this molecule an ideal starting point for the synthesis of compound libraries targeting a wide range of biological targets. The development of novel synthetic methodologies, especially in late-stage functionalization, has become a cornerstone of modern medicinal chemistry, enabling the rapid diversification of complex molecules.[1][2]
This guide provides an in-depth exploration of the synthetic utility of the aldehyde group in this compound, complete with detailed protocols for key transformations.
Core Reactivity Profile: The Aldehyde as a Synthetic Hub
The aldehyde functionality is a gateway to numerous molecular classes. Its ability to participate in carbon-nitrogen and carbon-carbon bond-forming reactions, as well as oxidation and reduction, makes it a central hub for synthetic diversification. The primary transformations discussed herein are pivotal for scaffold development in pharmaceutical research.
Caption: Key transformations of this compound.
Key Synthetic Transformations & Protocols
Carbon-Nitrogen Bond Formation: Reductive Amination
Reductive amination is arguably one of the most critical reactions in medicinal chemistry for the synthesis of secondary and tertiary amines. The process involves the initial formation of an iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction. Borane-pyridine complex and other amine-borane complexes are excellent, less toxic alternatives to traditional reagents like sodium cyanoborohydride.[3][4][5]
Protocol 1: Reductive Amination with Borane-Pyridine Complex
Principle: This one-pot procedure involves the reaction of this compound with a desired amine to form an iminium intermediate, which is subsequently reduced by the borane-pyridine complex (BAP). The electron-withdrawing nature of the fluoropyridine ring can slow the formation of the iminium intermediate, but the reaction proceeds effectively.[3]
Experimental Workflow:
Caption: Workflow for Borane-Pyridine reductive amination.
Materials & Reagents:
| Reagent/Material | Purpose | Typical Quantity (for 1 mmol scale) |
|---|---|---|
| This compound | Starting Material | 153 mg (1.0 mmol) |
| Primary/Secondary Amine | Nucleophile | 1.0 - 1.1 mmol |
| Borane-Pyridine Complex (BAP) | Reducing Agent | 1.0 mmol (e.g., ~125 µL of 8M solution) |
| Ethanol (or Methanol) | Solvent | 5 - 10 mL |
| Dichloromethane (DCM) | Extraction Solvent | As needed |
| Saturated NaHCO₃ (aq) | Workup | As needed |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | As needed |
| Silica Gel | Chromatography | As needed |
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the chosen amine (1.0-1.1 eq).
-
Dissolve the solids in ethanol (approx. 0.1-0.2 M concentration).
-
Slowly add the borane-pyridine complex (1.0 eq) to the stirring solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl (aq) until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amine.
Causality & Insights:
-
Solvent Choice: Protic solvents like ethanol or methanol are often used as they can facilitate iminium ion formation.[5]
-
Reagent Stoichiometry: Using a slight excess of the amine can be beneficial, but for valuable amines, a 1:1 ratio is often effective. The amount of BAP is typically stoichiometric to the aldehyde.[3]
-
Troubleshooting: If the reaction is sluggish, gentle heating (40-50 °C) can be applied. If reduction of the aldehyde to the corresponding alcohol is observed as a major side product, it indicates that iminium formation is slow relative to aldehyde reduction. Adding a dehydrating agent like 4 Å molecular sieves can sometimes improve yields.[6]
Oxidation to a Carboxylic Acid
The oxidation of the aldehyde to the corresponding 6-fluoro-4-methylnicotinic acid provides a key intermediate for amide bond formation, a staple in pharmaceutical chemistry. The Pinnick oxidation is a superior method for this transformation due to its mild conditions and high tolerance for various functional groups, which is particularly useful for complex molecules.[7][8]
Protocol 2: Pinnick Oxidation
Principle: The Pinnick oxidation uses sodium chlorite (NaClO₂) as the oxidant under mildly acidic conditions. The active oxidant is chlorous acid (HClO₂), which is generated in situ.[8][9] A scavenger, such as 2-methyl-2-butene, is crucial to quench the hypochlorous acid (HOCl) byproduct, which can otherwise lead to unwanted side reactions.[9][10]
Materials & Reagents:
| Reagent/Material | Purpose | Typical Quantity (for 1 mmol scale) |
|---|---|---|
| This compound | Starting Material | 153 mg (1.0 mmol) |
| Sodium Chlorite (NaClO₂) | Oxidant | 135 mg (1.5 mmol, 80% tech. grade) |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | Buffer | 180 mg (1.5 mmol, monohydrate) |
| 2-Methyl-2-butene | HOCl Scavenger | 0.5 mL (~4.5 mmol) |
| tert-Butanol / Water | Solvent System | 5 mL / 2 mL |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in tert-butanol.
-
Add 2-methyl-2-butene (4-5 eq) to the solution.
-
In a separate flask, prepare an aqueous solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq).
-
Add the aqueous oxidant solution dropwise to the stirred aldehyde solution at room temperature. The reaction is often accompanied by a color change to yellow.
-
Stir vigorously for 4-12 hours at room temperature. Monitor by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction with water and adjust the pH to ~8-9 with 2 M NaOH (aq).
-
Wash the aqueous solution with diethyl ether or ethyl acetate to remove the 2-methyl-2-butene and its chlorinated byproduct.
-
Acidify the aqueous layer to pH ~3-4 with 1 M HCl (aq). The carboxylic acid product should precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 6-fluoro-4-methylnicotinic acid.
Causality & Insights:
-
Mechanism: The reaction proceeds via the addition of chlorous acid to the aldehyde, followed by a pericyclic fragmentation to give the carboxylic acid and hypochlorous acid.[8][10]
-
Buffer and Scavenger: The phosphate buffer maintains a mild acidic pH required for the formation of HClO₂. The scavenger is essential to prevent the HOCl byproduct from reacting with the starting material or product.[9]
-
Alternative Synthesis: While the Pinnick oxidation is highly efficient, 6-fluoronicotinic acid derivatives can also be synthesized via oxidation of the corresponding methylpyridine with strong oxidants like KMnO₄, although this is a less direct route from the aldehyde.[11]
Carbon-Carbon Bond Formation: Wittig & Knoevenagel Reactions
The aldehyde group is an excellent electrophile for forming new carbon-carbon bonds, enabling chain extension and the introduction of diverse functionalities.
Protocol 3: Wittig Reaction
Principle: The Wittig reaction converts aldehydes into alkenes via reaction with a phosphorus ylide (Wittig reagent).[12][13] The stereochemical outcome (E vs. Z alkene) is largely dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) typically yield the (E)-alkene, whereas non-stabilized ylides favor the (Z)-alkene.[14]
Materials & Reagents:
| Reagent/Material | Purpose | Typical Quantity (for 1 mmol scale) |
|---|---|---|
| (Carbethoxymethyl)triphenylphosphonium bromide | Ylide Precursor | 469 mg (1.1 mmol) |
| Sodium Hydride (NaH) or Potassium tert-Butoxide | Base | 1.1 mmol |
| This compound | Starting Material | 153 mg (1.0 mmol) |
| Anhydrous Tetrahydrofuran (THF) | Solvent | 10 mL |
Step-by-Step Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the phosphonium salt (1.1 eq).
-
Add anhydrous THF, and cool the resulting suspension to 0 °C in an ice bath.
-
Carefully add the base (e.g., NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. The formation of the ylide is often indicated by a color change (e.g., to deep orange or red).
-
Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for an additional 30 minutes.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the alkene. The triphenylphosphine oxide byproduct is typically less polar.
Causality & Insights:
-
Ylide Reactivity: The choice of base and reaction conditions depends on the acidity of the proton alpha to the phosphorus atom. For stabilized ylides, weaker bases can be used.
-
Chemoselectivity: Wittig reagents are highly chemoselective, reacting preferentially with aldehydes over other carbonyls like esters or amides.[15]
Protocol 4: Knoevenagel Condensation
Principle: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst, such as piperidine or an amine.[16][17] The reaction typically proceeds via nucleophilic addition followed by dehydration to yield an electron-deficient α,β-unsaturated product.[17]
Materials & Reagents:
| Reagent/Material | Purpose | Typical Quantity (for 1 mmol scale) |
|---|---|---|
| This compound | Starting Material | 153 mg (1.0 mmol) |
| Malononitrile | Active Methylene Cmpd | 73 mg (1.1 mmol) |
| Piperidine | Basic Catalyst | ~10 µL (catalytic) |
| Ethanol | Solvent | 5 mL |
Step-by-Step Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Stir the mixture at room temperature or with gentle heating (reflux) for 1-6 hours. The product often precipitates from the reaction mixture upon formation.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum. If needed, the product can be further purified by recrystallization.
Causality & Insights:
-
Catalyst: A weak base is used to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[17]
-
Doebner Modification: If malonic acid is used as the active methylene component in a pyridine solvent, the reaction can be followed by decarboxylation to yield a cinnamic acid derivative.[17][18]
-
Green Chemistry: Recent protocols have explored catalyst-free Knoevenagel condensations in aqueous media, highlighting an environmentally benign approach.[19]
Conclusion
The aldehyde group of this compound is a powerful and versatile functional handle. Its well-defined reactivity allows for its predictable transformation into a wide array of valuable downstream products, including amines, carboxylic acids, and complex unsaturated systems. The protocols detailed in this guide provide robust and field-tested methods for leveraging this reactivity, empowering researchers and drug development professionals to efficiently construct diverse molecular scaffolds for biological screening and lead optimization.
References
- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795.
- Tajbakhsh, M., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances, 10(10), 5645-5653.
- Gkagkanis, G. C., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
- Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995-5996.
- Wikipedia contributors. (2023). Pinnick oxidation. Wikipedia, The Free Encyclopedia.
- NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples.
- PSIBERG. (2023). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations.
- Kimis Tube. (2022). Pinnick Oxidation. YouTube.
- ACS Publications. (1995). A mild, pyridine-borane-based reductive amination protocol. The Journal of Organic Chemistry.
- Pelter, A., Rosser, R. M., & Mills, S. (1984). Reductive aminations of ketones and aldehydes using borane–pyridine. Journal of the Chemical Society, Perkin Transactions 1, 717-720.
- Wikipedia contributors. (2023). Wittig reaction. Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia, The Free Encyclopedia.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- ACS Green Chemistry Institute. (n.d.). Reductive Amination. Pharmaceutical Roundtable.
- Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- ResearchGate. (n.d.). The Knoevenagel condensation reactions of various aromatic aldehydes...
- Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions.
- PubMed Central. (2022). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. ACS Cent Sci, 8(7), 903-913.
- Royal Society of Chemistry. (2021). Green chemistry meets medicinal chemistry: a perspective on modern metal-free late-stage functionalization reactions. Chemical Society Reviews.
Sources
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Troubleshooting & Optimization
Technical Support Center: Purification of 6-Fluoro-4-methylnicotinaldehyde
Welcome to the technical support center for the purification of 6-Fluoro-4-methylnicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to assist you in obtaining a high-purity product.
Purification Workflow Overview
The general workflow for the purification of this compound typically involves an initial purification step, most commonly flash column chromatography, followed by recrystallization to achieve high purity. The choice of methods and specific conditions will depend on the nature and quantity of impurities present in the crude material.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Problem: Low Recovery After Column Chromatography
Potential Causes:
-
Product Decomposition on Silica Gel: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation. The pyridine nitrogen can also interact strongly with silica.
-
Irreversible Adsorption: The polar nature of the aldehyde and the pyridine ring can lead to strong, sometimes irreversible, binding to the silica gel.
-
Inappropriate Solvent System: The chosen eluent may be too polar, causing the product to elute with impurities, or not polar enough, resulting in the product remaining on the column.
Solutions:
-
Deactivate the Silica Gel: Before preparing the slurry, you can treat the silica gel with a small amount of a tertiary amine, like triethylamine (0.1-1% v/v), in your eluent. This neutralizes the acidic sites on the silica surface, minimizing product degradation.[1]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina. However, be aware that alumina can also have its own reactivity issues. A patch test on a small scale is recommended.
-
Optimize the Solvent System:
-
Perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane/ethyl acetate, dichloromethane/methanol) to find the optimal separation.
-
A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, can improve separation and recovery.[1]
-
-
Dry Loading: If your crude product has low solubility in the initial eluent, consider dry loading. Dissolve the crude material in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the column.[1]
Problem: Product Co-elutes with an Impurity
Potential Causes:
-
Similar Polarity: The impurity and the product may have very similar polarities, making separation by standard chromatography challenging.
-
Overloaded Column: Applying too much crude material to the column can lead to broad peaks and poor separation.
Solutions:
-
Fine-tune the Eluent:
-
Use a shallower solvent gradient to increase the resolution between the product and the impurity.
-
Try a different solvent system altogether. Sometimes, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity and improve separation.
-
-
Reduce the Column Load: Use a larger amount of silica gel relative to the amount of crude product. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Consider an Alternative Purification Technique: If co-elution persists, recrystallization of the partially purified material may be effective if the impurity has different solubility characteristics.
Problem: Difficulty Inducing Crystallization
Potential Causes:
-
Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.
-
Inappropriate Solvent: The chosen solvent may be too good a solvent for the compound, preventing it from crashing out of the solution.
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystallization to occur.
Solutions:
-
Select an Appropriate Solvent System:
-
An ideal recrystallization solvent (or solvent pair) is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
For pyridine-type molecules, consider solvent systems like hot acetonitrile/diethyl ether, or dissolving in a minimal amount of a good solvent (like ethanol or ethyl acetate) and adding a poor solvent (like hexane or water) dropwise until turbidity persists.[2]
-
-
Induce Crystallization:
-
Seeding: Add a small crystal of the pure compound to the solution to act as a nucleation site.
-
Scratching: Scratch the inside of the flask with a glass rod at the meniscus. The small glass particles can initiate crystal growth.
-
Cooling: Slowly cool the solution to room temperature and then in an ice bath or refrigerator. Rapid cooling can lead to the formation of smaller, less pure crystals.
-
-
Further Purification: If crystallization remains challenging, it may be necessary to re-purify the material by column chromatography to remove persistent impurities.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for flash column chromatography of this compound?
A good starting point for TLC analysis and subsequent column chromatography is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture, such as 5% ethyl acetate in hexane, and gradually increase the polarity. A typical range for eluting this compound is likely between 10% and 40% ethyl acetate in hexane.[1]
| Solvent System (Hexane:Ethyl Acetate) | Typical Application |
| 95:5 to 90:10 | Eluting non-polar impurities |
| 80:20 to 60:40 | Eluting the target compound |
| 50:50 and higher polarity | Eluting highly polar impurities |
Q2: How can I remove highly polar, baseline impurities?
Highly polar impurities will stick to the silica gel. You can often wash your crude product through a short plug of silica gel with a moderately polar solvent system that elutes your product but leaves the highly polar impurities at the origin. Alternatively, during column chromatography, after your product has eluted, you can flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to remove these impurities.
Q3: Are there any known incompatibilities for this compound?
Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid (6-Fluoro-4-methylnicotinic acid).[3] Therefore, it is advisable to avoid prolonged exposure to air and oxidizing agents. The pyridine nitrogen can act as a base and may react with strong acids.
Q4: What are the recommended storage conditions for the purified compound?
To prevent oxidation and degradation, the purified this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C).[4][5][6] It should also be protected from light.
Q5: Which analytical techniques are best for assessing the purity of the final product?
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the compound and quantifying any impurities.[7][8][9]
-
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify the presence of any impurities with distinct signals.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.
Detailed Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane, Ethyl Acetate (ACS grade)
-
Triethylamine (optional)
-
Glass chromatography column
-
TLC plates and chamber
-
Fraction collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude material in various hexane/ethyl acetate ratios. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing:
-
Secure the column vertically and add a small cotton or glass wool plug at the bottom.
-
Add a thin layer of sand (~0.5 cm).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column, tapping the sides to ensure even packing and remove air bubbles.[11][12][13]
-
Add another layer of sand on top of the packed silica.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through it. Do not let the solvent level drop below the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully apply it to the top of the silica gel.[1]
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[1]
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system.
-
Gradually increase the eluent polarity according to your TLC analysis.
-
Collect fractions of a consistent volume.
-
-
Monitoring:
-
Monitor the separation by spotting collected fractions on a TLC plate.
-
Visualize the spots under a UV lamp (254 nm).
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
Caption: Troubleshooting decision tree for column chromatography.
Protocol 2: Recrystallization
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of your partially purified product in various solvents to find a suitable one (or a solvent pair).
-
Dissolution: Place the compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent and heat the mixture gently (e.g., in a water bath) with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization:
-
Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Solvent Pair: If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate, then allow it to cool slowly.
-
-
Isolation: Once crystallization is complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
- Hans, M., & Delaude, L. Organic Syntheses Procedure. [Link]
- ResearchGate. How to purify aldehydes by forming its reversible adducts?. [Link]
- LookChem.
- Google Patents.
- Professor Dave Explains.
- Organic Syntheses Procedure. [Link]
- Beth G. How to pack, load and run a chromatography column.
- IVC Chemistry. 7 O Chem Column Chromatography (cc). YouTube, 7 Aug. 2012. [Link]
- ResearchG
- Google Patents. US3274206A - Process for the production of pyridine aldehydes.
- National Center for Biotechnology Information. Table 6-1, Analytical Methods for Determining Formaldehyde and Metabolites in Biological Samples. [Link]
- Professor Dave Explains.
- Reagentia. 6-Fluoro-2-methylnicotinaldehyde (1 x 250 mg). [Link]
- Royal Society of Chemistry. Analytical Methods. [Link]
- Reagentia. 6-Fluoro-5-methylnicotinaldehyde (1 x 250 mg). [Link]
- PubMed.
- ResearchGate. Resolution of the flumequine intermediate 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. [Link]
- National Center for Biotechnology Information.
- Fluoropharm. 884495-04-9 | 6-Fluoro-5-methylnicotinaldehyde. [Link]
Sources
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- 5. 884495-04-9|6-Fluoro-5-methylnicotinaldehyde|BLD Pharm [bldpharm.com]
- 6. 6-Fluoro-2-methylnicotinaldehyde | 884494-96-6 [sigmaaldrich.com]
- 7. Aspects of 6-[18F]fluoro-L-DOPA preparation: precursor synthesis, preparative HPLC purification and determination of radiochemical purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 6-Fluoro-4-methylnicotinaldehyde
Welcome to the technical support center for the synthesis of 6-Fluoro-4-methylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
Introduction
This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of various pharmaceutical agents. However, its preparation can be challenging due to the electronic properties of the substituted pyridine ring. The presence of a strongly electron-withdrawing fluorine atom and the inherent electron deficiency of the pyridine ring make it less reactive towards classical electrophilic substitution reactions like the Vilsmeier-Haack formylation.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when employing the Vilsmeier-Haack reaction.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Conversion of Starting Material | 1. Deactivated Pyridine Ring: The primary cause is the low nucleophilicity of the 6-fluoro-4-methylpyridine starting material. The electron-withdrawing effects of the fluorine atom and the pyridine nitrogen significantly deactivate the ring towards electrophilic attack by the Vilsmeier reagent.[1][2] 2. Insufficient Vilsmeier Reagent Activity: The Vilsmeier reagent, formed from DMF and a chlorinating agent (e.g., POCl₃, oxalyl chloride), may not be electrophilic enough under standard conditions.[2][3] 3. Low Reaction Temperature: The reaction may require higher thermal energy to overcome the activation barrier. | 1. Increase Reaction Temperature and Time: Carefully increase the reaction temperature in increments (e.g., from room temperature to 60°C, 80°C, or higher) and extend the reaction time. Monitor the reaction progress by TLC or LC-MS to avoid decomposition. 2. Use a More Reactive Vilsmeier Reagent: Consider using oxalyl chloride or thionyl chloride instead of POCl₃ to generate a more reactive Vilsmeier reagent.[4] 3. Increase Stoichiometry of Vilsmeier Reagent: An excess of the Vilsmeier reagent (e.g., 2-3 equivalents) can help drive the reaction to completion. |
| Formation of Multiple Products (Isomers) | 1. Lack of Regioselectivity: While formylation is anticipated at the C5 position (ortho to the methyl group and meta to the fluorine), competing formylation at other positions might occur under forcing conditions. The directing effects of the methyl (ortho, para-directing) and fluoro (ortho, para-directing but deactivating) groups can lead to a mixture of isomers. | 1. Optimize Reaction Temperature: Lowering the reaction temperature may improve regioselectivity, although it could decrease the overall conversion rate. A careful balance is necessary. 2. Alternative Formylation Strategy: For unambiguous regioselectivity, consider an alternative synthetic route, such as a directed ortho-metalation if a suitable directing group can be installed, or the synthesis and subsequent reduction of the corresponding carboxylic acid (see Alternative Protocol). |
| Product Decomposition During Workup or Purification | 1. Hydrolysis of the Iminium Salt: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde.[5][6][7] Incomplete or harsh hydrolysis conditions can lead to side products. 2. Acid Sensitivity of the Aldehyde: The product may be sensitive to acidic conditions. Silica gel used in column chromatography is slightly acidic and can cause decomposition or the formation of acetals if alcoholic solvents are used.[8][9] | 1. Controlled Hydrolysis: Perform the aqueous workup at a controlled temperature (e.g., 0-5°C). Use a buffered solution (e.g., sodium acetate) or a mild base (e.g., sodium bicarbonate) to neutralize the reaction mixture.[10] 2. Purification on Deactivated Silica or Alumina: Deactivate silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.1-1%). Alternatively, use neutral alumina as the stationary phase for column chromatography.[8][9] 3. Avoid Reactive Solvents: When performing chromatography, avoid using primary or secondary alcohols (e.g., methanol, ethanol) in the eluent to prevent acetal formation.[8] |
| Difficult Purification from Starting Material | 1. Similar Polarity: The product aldehyde and the starting pyridine may have similar polarities, making separation by column chromatography challenging. | 1. Optimize Eluent System: Carefully screen different solvent systems for TLC to find an eluent that provides good separation (a ΔRf of >0.2 is ideal). A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) may be effective.[11] 2. Derivatization: As a last resort, consider derivatizing the aldehyde with a reagent like Girard's reagent to form a water-soluble hydrazone, which can be separated from the unreacted starting material. The aldehyde can then be regenerated by hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A1: The most direct approach is the Vilsmeier-Haack formylation of 6-fluoro-4-methylpyridine. However, due to the deactivated nature of the pyridine ring, this reaction may require optimization of conditions (higher temperature, excess reagent). An alternative and often more reliable route involves the synthesis of 6-fluoro-4-methylnicotinic acid, followed by its reduction to the aldehyde.
Q2: What are the expected challenges with the Vilsmeier-Haack approach?
A2: The primary challenge is the low reactivity of the substrate due to the electron-withdrawing fluorine atom and pyridine nitrogen.[1] This can lead to low yields and may necessitate harsh reaction conditions, which in turn can decrease regioselectivity and lead to the formation of side products.
Q3: How do the substituents (fluoro and methyl groups) influence the regioselectivity of the formylation?
A3: The methyl group is an activating, ortho, para-director, while the fluorine atom is a deactivating, ortho, para-director. The formylation is an electrophilic aromatic substitution. The most likely position for formylation is C5, which is ortho to the activating methyl group and meta to the deactivating fluorine group. However, some formation of the C3 isomer might be possible under forcing conditions.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A4: Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., hexanes/ethyl acetate) is essential for monitoring the reaction progress. For product characterization, ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are crucial to confirm the structure and purity. ¹⁹F NMR can be used to confirm the presence of the fluorine atom.
Q5: My aldehyde product appears to be unstable. How can I store it?
A5: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid upon exposure to air. It is recommended to store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., -20°C) to minimize degradation.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 6-Fluoro-4-methylpyridine
This protocol is a starting point and may require optimization based on the troubleshooting guide above.
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise via the dropping funnel, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes, during which the Vilsmeier reagent will form.[4][10]
-
Reaction with Pyridine Substrate: Dissolve 6-fluoro-4-methylpyridine (1.0 eq.) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-100°C. Monitor the reaction progress by TLC until the starting material is consumed (this may take several hours to days).
-
Workup: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or a buffered sodium acetate solution until the pH is neutral.[10] Stir vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on deactivated silica gel or neutral alumina using a hexane/ethyl acetate gradient.
Protocol 2: Alternative Synthesis via Reduction of 6-Fluoro-4-methylnicotinic Acid
This two-step approach offers a potentially more reliable route to the target aldehyde.
Step 1: Synthesis of 6-Fluoro-4-methylnicotinic Acid
(This step assumes the availability of a suitable precursor like 6-chloro-4-methylnicotinonitrile which can be fluorinated and then hydrolyzed, or through other established methods for nicotinic acid synthesis.)
Step 2: Reduction of the Carboxylic Acid to the Aldehyde
-
Activation of Carboxylic Acid: In a flame-dried flask under a nitrogen atmosphere, dissolve 6-fluoro-4-methylnicotinic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C. Add a suitable activating agent such as oxalyl chloride (1.2 eq.) or thionyl chloride (1.2 eq.) dropwise, along with a catalytic amount of DMF. Stir at room temperature for 1-2 hours until the evolution of gas ceases, indicating the formation of the acid chloride.
-
Reduction: In a separate flame-dried flask, prepare a solution of a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in anhydrous THF. Cool this solution to -78°C (dry ice/acetone bath). Slowly add the freshly prepared acid chloride solution to the reducing agent solution.
-
Reaction Monitoring and Workup: Stir the reaction at -78°C and allow it to slowly warm to room temperature. Monitor the reaction by TLC. Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography as described in Protocol 1.
Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: Troubleshooting workflow for low yield.
References
- Ali, M. M., Sana, S., Rajanna, K. C., & Saiprakash, P. K. (2002). Ultrasonically accelerated vilsmeier haack cyclisation and formylation -reactions.
- Bernofsky, C. (1979). New synthesis of the 4- and 6-pyridones of 1-methylnicotinamide and 1-methylnicotinic acid (trigonelline). Analytical Biochemistry, 96(1), 189-200.
- ChemTube3D. (n.d.). Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt.
- Chinese Chemical Society. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?
- Shi, Y., et al. (2025).
- Shi, Y., et al. (2025).
- Shi, Y., et al. (2025).
- Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction.
- ACS Publications. (2025).
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- University of Colorado Boulder. (n.d.). Column Chromatography.
- Royal Society of Chemistry. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC Advances.
- University of Colorado Boulder. (n.d.). Column Chromatography.
- ACS Publications. (2021).
- National Institutes of Health. (2021).
- National Institutes of Health. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC.
- UC Merced. (2019).
- ChemTube3D. (n.d.). Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt.
- ResearchGate. (2011). (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions.
- Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- YouTube. (2021). Vilsmeier-Haack Reaction.
- ResearchGate. (2025). (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions.
- MDPI. (n.d.). Selective Enzymatic Reduction of Aldehydes.
- MDPI. (n.d.). Chemo-Enzymatic Cascade for the Generation of Fragrance Aldehydes.
- MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
- PubMed. (1979). New synthesis of the 4- and 6-pyridones of 1-methylnicotinamide and 1-methylnicotinic acid (trigonelline). Analytical Biochemistry.
- SciELO México. (2012). Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction.
Sources
- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Synthesis of 6-Fluoro-4-methylnicotinaldehyde
Welcome to the technical support center for the synthesis of 6-Fluoro-4-methylnicotinaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated pyridine intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of its synthesis and optimize your yields. Our guidance is grounded in established chemical principles and practical laboratory experience.
Introduction: Synthetic Strategies and Key Challenges
The synthesis of this compound can be approached through several synthetic routes, each with its own set of potential challenges. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the pyridine ring influences the reactivity and regioselectivity of key transformations. Common strategies involve the oxidation of a precursor alcohol, the formylation of a substituted pyridine, or the reduction of a nitrile or ester.
This guide will focus on troubleshooting common issues encountered during these synthetic pathways.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address specific experimental issues.
Scenario 1: Low Yield in the Oxidation of (6-Fluoro-4-methylpyridin-3-yl)methanol
Question 1: I am attempting to oxidize (6-Fluoro-4-methylpyridin-3-yl)methanol to this compound using manganese dioxide (MnO₂), but my yields are consistently low (<30%). What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the oxidation of pyridyl alcohols are a common challenge, often stemming from several factors. Let's break down the potential causes and solutions:
-
Over-oxidation to the Carboxylic Acid: The primary culprit for low aldehyde yield is often over-oxidation to the corresponding carboxylic acid, 6-fluoro-4-methylnicotinic acid. This is particularly prevalent with strong oxidizing agents or prolonged reaction times.[1]
-
Incomplete Reaction: Conversely, the reaction may not be going to completion, leaving unreacted starting material.
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the efficiency of the oxidation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in alcohol oxidation.
Recommended Protocol for Oxidation with Pyridinium Chlorochromate (PCC):
PCC is a milder oxidizing agent that often stops at the aldehyde stage.[2]
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of (6-fluoro-4-methylpyridin-3-yl)methanol (1 equivalent) in DCM.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography.
| Parameter | MnO₂ Oxidation | PCC Oxidation |
| Oxidant Strength | Moderate to Strong | Mild |
| Common Solvents | Dichloromethane, Chloroform | Dichloromethane |
| Typical Temperature | Room Temperature to Reflux | Room Temperature |
| Potential Issues | Over-oxidation, Incomplete reaction | Hygroscopic reagent, Difficult work-up |
Scenario 2: Vilsmeier-Haack Formylation of 2-Fluoro-4-methylpyridine Gives Poor Regioselectivity
Question 2: I am trying to synthesize this compound via a Vilsmeier-Haack reaction on 2-Fluoro-4-methylpyridine, but I am getting a mixture of isomers. How can I improve the regioselectivity of this reaction?
Answer:
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[3][4] However, the regioselectivity on substituted pyridines can be complex. The directing effects of the fluorine and methyl groups, as well as the pyridine nitrogen, all play a role.
-
Directing Effects: The pyridine nitrogen deactivates the ring towards electrophilic substitution, particularly at the 2-, 4-, and 6-positions. The fluorine at the 2-position is also deactivating. The methyl group at the 4-position is an activating, ortho-, para-director. The interplay of these effects can lead to a mixture of products.
-
Reaction Mechanism: The reaction proceeds through the formation of the Vilsmeier reagent (a chloroiminium ion) from DMF and a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[5] This electrophile then attacks the pyridine ring.
Strategies to Improve Regioselectivity:
-
Lowering the Reaction Temperature: Running the reaction at a lower temperature can often enhance the selectivity for the thermodynamically favored product.
-
Choice of Vilsmeier Reagent: While POCl₃ is common, using oxalyl chloride with DMF can sometimes provide different selectivity.
-
Steric Hindrance: The existing substituents may sterically hinder attack at certain positions, which can be exploited to favor the desired isomer.
Proposed Synthetic Workflow and Potential Isomers:
Sources
Side-product formation in 6-Fluoro-4-methylnicotinaldehyde reactions
Welcome to the technical support center for 6-Fluoro-4-methylnicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of unwanted side-products. Our guidance is rooted in established chemical principles to ensure the integrity and success of your experiments.
Troubleshooting Guide: Identification and Mitigation of Common Side-Products
This section addresses specific issues you may encounter during your reactions with this compound, providing insights into their causes and practical solutions.
Issue 1: Appearance of a More Polar Byproduct, Insoluble in Organic Solvents at Neutral pH
Q: During the work-up of my reaction, I've isolated a significant amount of a white solid that is sparingly soluble in my extraction solvent (e.g., ethyl acetate, DCM) but dissolves in aqueous base. What is this side-product and how can I avoid it?
A: This side-product is likely 6-fluoro-4-methylnicotinic acid .
Causality: The aldehyde functional group is susceptible to oxidation to a carboxylic acid.[1] This can occur under several conditions:
-
Aerobic Oxidation: Prolonged exposure of the aldehyde to air (oxygen), especially at elevated temperatures or in the presence of trace metal catalysts, can lead to the formation of the corresponding carboxylic acid.
-
Strong Oxidizing Agents: If your reaction conditions inadvertently contain or generate oxidizing species, the aldehyde will be readily converted.
-
Cannizzaro Reaction: In the presence of a strong base (e.g., NaOH, KOH), this compound, which lacks α-hydrogens, can undergo a disproportionation reaction known as the Cannizzaro reaction. In this process, one molecule of the aldehyde is oxidized to the carboxylic acid, while a second molecule is reduced to the corresponding alcohol.
Mechanism of Oxidation:
Caption: Oxidation of the aldehyde to a carboxylic acid.
Mitigation Strategies:
| Strategy | Description |
| Inert Atmosphere | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen. |
| Degassed Solvents | Use solvents that have been degassed to remove dissolved oxygen. |
| Avoid Strong Bases | If possible, avoid using strong bases like NaOH or KOH. If a base is required, consider using a weaker, non-nucleophilic base. |
| Control Temperature | Avoid unnecessarily high reaction temperatures, which can accelerate oxidation. |
Purification Protocol:
-
Acid-Base Extraction: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid side-product will be deprotonated and move into the aqueous layer as its sodium salt. The desired product and other non-acidic impurities will remain in the organic layer. The carboxylic acid can be recovered from the aqueous layer by acidification with HCl followed by extraction.
-
Chromatography: If the carboxylic acid is not completely removed by extraction, silica gel column chromatography can be employed. The carboxylic acid is significantly more polar than the starting aldehyde and will have a much lower Rf value on TLC. A gradient elution, for example, with a hexane/ethyl acetate solvent system, can effectively separate the components.
Issue 2: Formation of a Less Polar Byproduct than the Starting Aldehyde
Q: My TLC analysis shows a new spot with a higher Rf than my starting aldehyde. What could this be, and how did it form?
A: This less polar byproduct is most likely (6-fluoro-4-methylpyridin-3-yl)methanol .
Causality: The formation of the corresponding alcohol can occur through two primary pathways:
-
Over-reduction in Reductive Amination: When performing a reductive amination, if a strong reducing agent (like sodium borohydride) is used, or if the reaction conditions are not carefully controlled, the starting aldehyde can be reduced to the alcohol before it has a chance to form the imine with the amine.
-
Cannizzaro Reaction: As mentioned previously, in the presence of a strong base, the Cannizzaro reaction will produce the alcohol as one of the products of disproportionation.
Mechanism of Over-reduction in Reductive Amination:
Caption: Competing pathways in reductive amination.
Mitigation Strategies:
| Strategy | Description |
| Use a Mild Reducing Agent | For reductive aminations, employ a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN). These reagents are less likely to reduce the aldehyde in the presence of the imine. |
| Stepwise Procedure | Consider a two-step procedure for reductive amination. First, form the imine by reacting the aldehyde and amine, often with the removal of water. Then, in a separate step, add the reducing agent. |
| Control Reagent Stoichiometry | Use a carefully controlled amount of the reducing agent to avoid excess that could lead to over-reduction. |
| Avoid Strong Bases | As with the formation of the carboxylic acid, avoiding strong bases will prevent the Cannizzaro reaction. |
Purification Protocol:
-
Column Chromatography: The alcohol byproduct is typically less polar than the starting aldehyde but may have similar polarity to the desired amine product in a reductive amination. Silica gel column chromatography is the most effective method for separation. Careful selection of the eluent system, guided by TLC analysis, is crucial.
-
Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system may effectively remove the alcohol impurity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A: To minimize degradation, this compound should be stored in a cool, dry place under an inert atmosphere (argon or nitrogen). It should be protected from light and moisture. The aldehyde is susceptible to oxidation, so minimizing its exposure to air is critical for long-term stability.
Q2: I am performing a reductive amination. What is the best way to monitor the reaction's progress?
A: Thin-layer chromatography (TLC) is an excellent method for monitoring the progress of a reductive amination. Use a suitable eluent, such as a mixture of ethyl acetate and hexanes. You should observe the disappearance of the starting aldehyde spot and the appearance of a new, typically less polar, product spot. It is advisable to run a co-spot of the starting aldehyde on your TLC plate for accurate comparison. Staining with potassium permanganate can help visualize all spots if they are not UV-active.
Q3: Can this compound participate in other side reactions?
A: Yes, while oxidation and over-reduction are the most common, other side reactions are possible depending on the specific reaction conditions and reagents used. For example, in the presence of a β-arylethylamine and acid, it could potentially undergo a Pictet-Spengler reaction, leading to the formation of a tetrahydro-β-carboline derivative. Always consider all functional groups present in your reaction mixture and their potential reactivity.
Q4: What analytical techniques are best for identifying and quantifying impurities in my final product?
A: A combination of techniques is often best:
-
TLC: For a quick qualitative assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): For accurate quantification of impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of your desired product and identify the structures of any significant impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of your product and any impurities, which is invaluable for their identification.
By understanding the potential side-product formation pathways and implementing appropriate mitigation and purification strategies, you can significantly improve the yield and purity of your desired products in reactions involving this compound.
References
- Wikipedia. Cannizzaro reaction. [Link]
- Geissman, T. A. The Cannizzaro Reaction. Organic Reactions. 2, 94–113 (1944).
- Master Organic Chemistry.
- MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
- ACS Publications. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. [Link]
- PubMed.
- Sciencemadness.org.
- Wikipedia.
- NIH. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]
- Organic Chemistry Portal.
- NIH. Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. [Link]
- Master Organic Chemistry.
- Chemistry Steps.
- Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
- MDPI. Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. [Link]
- Myers Group, Harvard University.
- NIH.
- Synthesis.
- RSC Publishing. Reductive aminations of ketones and aldehydes using borane–pyridine. [Link]
- ResearchGate. Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. [Link]
- NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. [Link]
Sources
Technical Support Center: Recrystallization of 6-Fluoro-4-methylnicotinaldehyde
Welcome to the technical support guide for the purification of 6-Fluoro-4-methylnicotinaldehyde (CAS No. 1266253-68-2) via recrystallization. This document provides in-depth, experience-driven guidance for researchers, chemists, and drug development professionals to achieve high purity of this key fluorinated pyridine intermediate. Fluorinated pyridines are critical structural motifs in modern pharmaceuticals and agrochemicals, making robust purification protocols essential.[1][2][3][4] This guide moves beyond a simple set of instructions to explain the fundamental principles and troubleshooting strategies that underpin a successful and repeatable purification.
Part 1: Foundational Knowledge & FAQs
This section addresses the essential preliminary questions that form the basis of a logical and successful recrystallization protocol.
Q1: What are the key physical properties of this compound that influence recrystallization?
Understanding the compound's properties is the first step. While a specific melting point for this exact molecule is not publicly documented in the search results, its structure—a substituted fluoropyridine aldehyde—provides critical clues.
-
Structure: C7H6FNO[5]
-
Polarity: The molecule possesses a polar aldehyde group and a pyridine ring, but the fluorine and methyl groups add some nonpolar character. This intermediate polarity is key for solvent selection. Pyridine and its derivatives can exhibit complex crystallization behaviors.[6]
-
Expected State: It is a solid at room temperature, which is a prerequisite for purification by recrystallization.[7]
-
Reactivity: Aldehydes can be sensitive to heat and oxidative conditions. The solvent should be chemically inert towards the compound.[8][9]
Q2: How do I select the best solvent for recrystallizing this compound?
Solvent selection is the most critical step for a successful recrystallization.[10] The ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[9][10][11]
The Solvent Selection Workflow:
-
Start with "Like Dissolves Like": Given the molecule's polarity, start by testing solvents of intermediate polarity. Good candidates would include ethanol, isopropanol, ethyl acetate, or acetone. Highly polar solvents like water may be less effective on their own but could be excellent as an "anti-solvent".[6]
-
Small-Scale Testing: Before committing your entire batch, test solubility with small amounts (~50-100 mg) of your crude material in ~1 mL of various solvents.[11]
-
Record observations: Note solubility at room temperature and upon heating.
-
Cooling test: After dissolving the compound in hot solvent, cool the solution to room temperature and then in an ice bath. The best solvent will show poor solubility when cold, resulting in significant crystal formation.[11]
-
-
Consider a Mixed-Solvent System: If no single solvent provides the ideal solubility profile, a mixed-solvent system is a powerful alternative.[11] This typically involves:
-
A "soluble" solvent in which the compound is highly soluble (e.g., ethanol, acetone).
-
An "anti-solvent" in which the compound is poorly soluble (e.g., water, hexane).
-
A common and effective combination for compounds like this is an alcohol-water mixture (e.g., Ethanol/Water) or an ester-alkane mixture (e.g., Ethyl Acetate/Hexane).[12]
| Solvent Class | Examples | Suitability for this compound | Rationale |
| Alcohols | Ethanol, Isopropanol | Good Candidates | Often provide the desired steep solubility curve for polar organic molecules. |
| Esters | Ethyl Acetate | Good Candidate | Intermediate polarity, effective for a wide range of organic compounds. |
| Ketones | Acetone | Possible, Use with Caution | Good solvent, but its low boiling point can lead to rapid evaporation and premature precipitation. |
| Hydrocarbons | Hexane, Heptane | Good as Anti-solvent | The compound is likely insoluble in these nonpolar solvents, making them ideal for inducing crystallization from a more polar solvent. |
| Water | H₂O | Good as Anti-solvent | The compound is likely poorly soluble in water, making it an excellent anti-solvent when paired with a miscible organic solvent like ethanol.[6] |
Part 2: Recommended Recrystallization Protocol
This section provides a detailed, step-by-step methodology based on best practices for a mixed-solvent system, which offers excellent control over the crystallization process.
Workflow: Mixed-Solvent Recrystallization (Ethanol/Water System)
Detailed Steps:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "soluble" solvent (e.g., 95% ethanol) and heat the mixture gently (e.g., on a hot plate) until the solid completely dissolves.[12] The goal is to create a saturated or near-saturated solution.[10]
-
Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from being incorporated into your final crystals.[10]
-
Induce Crystallization: While the solution is still hot, add the "anti-solvent" (e.g., deionized water) dropwise with swirling. Continue adding until you observe a persistent cloudiness (turbidity). This indicates that the solution is now supersaturated.
-
Clarify the Solution: Add a few drops of the hot "soluble" solvent (ethanol) back into the solution until the cloudiness just disappears. The goal is to have a perfectly saturated solution at that high temperature.
-
Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it gives the molecules time to arrange themselves properly in the crystal lattice.[7][10] Placing the hot flask directly on a cold surface can cause "shock cooling," leading to the formation of a precipitate rather than pure crystals.[7]
-
Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes. This further decreases the compound's solubility, maximizing the yield of crystalline product.[12]
-
Isolation: Collect the purified crystals using suction filtration with a Büchner funnel.
-
Washing and Drying: Wash the crystals on the filter paper with a small amount of a cold mixture of the recrystallization solvents to remove any adhering soluble impurities. Dry the crystals thoroughly, preferably under vacuum, to remove all residual solvent.
Part 3: Troubleshooting Guide & FAQs
Even with a robust protocol, challenges can arise. This section addresses common problems in a question-and-answer format.
Q3: My compound formed an oil, not crystals. What went wrong and how do I fix it?
"Oiling out" occurs when the solute comes out of solution above its melting point or when the solution becomes excessively supersaturated. This is more common with impure compounds (which have a depressed melting point) or with certain solvent systems.[13][14]
-
Cause: The compound's melting point may be lower than the temperature of the solution when it becomes supersaturated.
-
Solution 1: Re-heat the solution to dissolve the oil. Add a small amount of additional "soluble" solvent to decrease the saturation point. Allow the solution to cool much more slowly.[13][14]
-
Solution 2: If Solution 1 fails, recover the crude material by evaporating the solvent and attempt the recrystallization again with a different solvent system, perhaps one with a lower boiling point.[14]
Q4: The solution has cooled, but no crystals have formed. What should I do?
This is a common issue, typically indicating that the solution is not sufficiently supersaturated.[14]
-
Cause A: Too much solvent was used. This is the most frequent reason for crystallization failure.[14]
-
Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[13] Let it cool again.
-
-
Cause B: The solution is supersaturated but requires nucleation to begin crystallization.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections on the glass can provide a nucleation site for crystal growth to begin.[14]
-
Solution 2 (Seed Crystal): If you have a small crystal of the pure compound, add it to the solution. A seed crystal provides a perfect template for further crystal growth.[14]
-
Q5: I got crystals, but the final yield is very low (<50%). How can I improve it?
A low yield can be frustrating but is often correctable.
-
Cause A: Too much solvent was used. As with crystallization failure, using an excessive amount of solvent will leave a significant portion of your product dissolved in the mother liquor even after cooling.[13]
-
Solution: Use the minimum amount of hot solvent necessary for complete dissolution.[12] You can test the filtrate (mother liquor) by evaporating a small amount; if a large amount of solid remains, your yield was lost to the solution.
-
-
Cause B: Insufficient cooling.
-
Solution: Ensure the flask is left in the ice-water bath for an adequate amount of time (at least 20-30 minutes) to maximize precipitation.
-
-
Cause C: Premature crystallization during hot filtration.
-
Solution: If you perform a hot filtration, ensure your funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing in the filter paper.
-
References
- Solvent Choice. University of York, Chemistry Teaching Labs. [Link]
- Finding the best solvent for recrystallisation.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
- Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
- 2.
- 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]
- Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermedi
- 6-Fluoronicotinic Acid | C6H4FNO2. PubChem. [Link]
- 6-Fluoro-5-methylnicotinaldehyde. Reagentia. [Link]
- Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines.
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Institutes of Health (NIH). [Link]
- Selective C–H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
Sources
- 1. Formal meta-C-H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. edu.rsc.org [edu.rsc.org]
- 11. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Synthesis of 6-Fluoro-4-methylnicotinaldehyde
Welcome to the dedicated technical support center for the synthesis of 6-Fluoro-4-methylnicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to equip you with the necessary insights and practical solutions to overcome common challenges encountered in the laboratory.
Introduction
This compound is a key building block in medicinal chemistry, with its fluorinated pyridine scaffold appearing in numerous pharmacologically active compounds. The strategic placement of the fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] However, the synthesis of this molecule presents a unique set of challenges, primarily concerning the regioselective introduction of substituents and the management of sensitive functional groups. This guide offers two plausible synthetic routes and addresses the potential difficulties associated with each.
Part 1: Proposed Synthetic Strategies
Two primary retrosynthetic approaches are considered for the synthesis of this compound. Each route offers distinct advantages and potential hurdles.
Route 1: Halogen Exchange Fluorination from a Chloropyridine Precursor
This strategy involves the synthesis of a chlorinated pyridine intermediate followed by a nucleophilic halogen exchange (Halex) reaction to introduce the fluorine atom.
Caption: Workflow for Route 1: Halogen Exchange Fluorination.
Route 2: Formylation of a Fluorinated Pyridine Precursor
This approach begins with a commercially available or synthesized fluorinated pyridine, followed by the introduction of the aldehyde group, likely via a directed ortho-metalation and formylation sequence.
Caption: Workflow for Route 2: Formylation of a Fluorinated Pyridine.
Part 2: Troubleshooting Guides (Question & Answer Format)
This section addresses specific problems that may arise during the synthesis of this compound, categorized by the proposed synthetic routes.
Route 1: Halogen Exchange Fluorination
Q1: My reduction of 6-chloro-4-methylnicotinic acid to the corresponding alcohol is giving low yields. What could be the issue?
A1:
-
Incomplete Reaction: Ensure your reducing agent (e.g., LiAlH₄, BH₃·THF) is fresh and added in sufficient excess. Nicotinic acids can be challenging to reduce due to the electron-withdrawing nature of the pyridine ring. Consider extending the reaction time or performing the reaction at a slightly elevated temperature, if compatible with your solvent.
-
Work-up Issues: The work-up for hydride reductions, especially with LiAlH₄, is critical. The formation of gelatinous aluminum salts can trap the product. A Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) can help to produce a granular precipitate that is easier to filter.
-
Purification Losses: The resulting alcohol, (6-chloro-4-methylpyridin-3-yl)methanol, is likely polar.[2][3][4] Use a polar solvent system for extraction (e.g., ethyl acetate, dichloromethane) and consider continuous extraction if you suspect poor partitioning. For column chromatography, a polar eluent system (e.g., ethyl acetate/methanol or dichloromethane/methanol) on silica gel will likely be necessary.
Q2: The oxidation of (6-chloro-4-methylpyridin-3-yl)methanol to the aldehyde is sluggish or results in over-oxidation to the carboxylic acid.
A2:
-
Choice of Oxidant: For the oxidation of primary alcohols to aldehydes, especially on an electron-deficient pyridine ring, the choice of oxidant is crucial to prevent over-oxidation.[5][6]
-
Manganese dioxide (MnO₂): This is a mild and often effective reagent for the oxidation of benzylic and allylic alcohols. Use a freshly activated, high-quality grade of MnO₂ in a non-polar solvent like dichloromethane or chloroform. A large excess of MnO₂ is often required.
-
Pyridinium chlorochromate (PCC): PCC is another common reagent for this transformation.[7] Ensure the reaction is performed under anhydrous conditions to minimize the formation of the carboxylic acid.
-
-
Reaction Monitoring: Closely monitor the reaction by TLC or GC-MS. Once the starting material is consumed, work up the reaction immediately to prevent over-oxidation.
-
Product Instability: The resulting aldehyde, 6-chloro-4-methylnicotinaldehyde, may be unstable, especially under acidic or basic conditions or in the presence of air.[8][9] A neutral work-up and purification under an inert atmosphere are recommended.
Q3: The halogen exchange (Halex) reaction to introduce fluorine is not proceeding or gives a low yield of the desired this compound.
A3:
-
Fluoride Source and Conditions: The success of the Halex reaction is highly dependent on the fluoride source and reaction conditions.[10][11][12]
-
Potassium Fluoride (KF): Spray-dried KF is often more effective than anhydrous KF. The reaction typically requires high temperatures (150-250 °C) and a polar aprotic solvent like DMF, DMSO, or sulfolane.
-
Cesium Fluoride (CsF): CsF is more reactive than KF and can often effect fluorination at lower temperatures.
-
Phase-Transfer Catalysis: The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) can significantly improve the reaction rate and yield by increasing the solubility and nucleophilicity of the fluoride ion.
-
-
Substrate Reactivity: The chlorine at the 6-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the nitrogen atom. However, the presence of the electron-donating methyl group at the 4-position may slightly decrease this reactivity.
-
Water Contamination: The presence of even trace amounts of water can deactivate the fluoride salt. Ensure all reagents and solvents are rigorously dried.
| Parameter | Recommendation for Halex Reaction | Rationale |
| Fluoride Salt | Spray-dried KF or anhydrous CsF | Higher surface area and reactivity. |
| Solvent | Anhydrous polar aprotic (DMF, DMSO, Sulfolane) | Facilitates dissolution of the fluoride salt. |
| Temperature | 150-250 °C (for KF), 100-180 °C (for CsF) | Provides sufficient energy to overcome the activation barrier. |
| Additives | Phase-transfer catalyst (e.g., 18-crown-6) | Enhances the nucleophilicity of the fluoride ion. |
Table 1: Recommended Conditions for Halogen Exchange Fluorination.
Route 2: Formylation of a Fluorinated Pyridine
Q1: I am having trouble with the directed ortho-metalation of 2-fluoro-4-methylpyridine. What are the common pitfalls?
A1:
-
Choice of Base and Conditions: Directed ortho-metalation of pyridines requires a strong, non-nucleophilic base.[1][13][14]
-
Lithium Diisopropylamide (LDA): LDA is a common choice. It should be freshly prepared or titrated before use. The reaction must be carried out at low temperatures (typically -78 °C) in an anhydrous ether solvent like THF.
-
n-Butyllithium (n-BuLi): While n-BuLi can be used, there is a higher risk of nucleophilic addition to the pyridine ring, especially at higher temperatures.[1]
-
-
Regioselectivity: The directing effects of the substituents are crucial. The fluorine at the 2-position is an ortho-directing group for lithiation. The methyl group at the 4-position is also an ortho-director. In this case, lithiation is expected to occur at the 3-position, which is ortho to the fluorine. However, competitive lithiation at the 5-position (ortho to the methyl group) is a possibility. Careful control of temperature and the base used can influence the regioselectivity.[15]
-
Moisture and Air: Organolithium reagents are extremely sensitive to moisture and air. All glassware must be flame-dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).
Q2: The formylation step after lithiation is giving a low yield of this compound.
A2:
-
Formylating Agent: Anhydrous N,N-dimethylformamide (DMF) is the most common electrophile for this transformation. Ensure the DMF is of high purity and free from dimethylamine, which can quench the organolithium intermediate.
-
Temperature Control: The addition of DMF to the lithiated pyridine should be done at low temperature (-78 °C) to prevent side reactions. The reaction is then typically allowed to warm slowly to room temperature.
-
Quenching and Work-up: The reaction is quenched with a proton source, such as a saturated aqueous solution of ammonium chloride. The aldehyde product may be sensitive to pH, so a neutral or mildly acidic work-up is preferable.[6]
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product, this compound?
A1: The product is a polar molecule.
-
Column Chromatography: Silica gel chromatography is the most common method. A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended.[16]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. A solvent screen should be performed to identify an appropriate solvent or solvent mixture.
-
Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be used for purification. However, be aware that aldehydes can be thermally sensitive and may polymerize upon heating.[16]
Q2: How should I store this compound to ensure its stability?
A2: Aldehydes, particularly those on electron-deficient rings, can be prone to oxidation and polymerization.[8][9]
-
Storage Conditions: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperature (refrigerator or freezer). Protect it from light.
-
Inhibitors: For long-term storage, the addition of a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), can help prevent polymerization.
Q3: Are there any specific safety precautions I should take when working with fluorinated pyridines and organolithium reagents?
A3:
-
Fluorinated Compounds: Fluorinated organic compounds can have unique toxicological properties. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organolithium Reagents: Reagents like n-BuLi are pyrophoric and will ignite on contact with air. They also react violently with water. All manipulations must be carried out under a dry, inert atmosphere using proper syringe and cannula techniques. Always have an appropriate fire extinguisher (Class D) readily available.
Part 4: Experimental Protocols
The following is a detailed, hypothetical protocol for the synthesis of this compound via Route 1 .
Step 1: Synthesis of (6-Chloro-4-methylpyridin-3-yl)methanol
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, add a suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 6-chloro-4-methylnicotinic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.
-
Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF and ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (6-chloro-4-methylpyridin-3-yl)methanol.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Step 2: Synthesis of 6-Chloro-4-methylnicotinaldehyde
-
To a round-bottom flask containing a solution of (6-chloro-4-methylpyridin-3-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM), add activated manganese dioxide (10 eq.).
-
Stir the suspension vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake extensively with DCM.
-
Concentrate the filtrate under reduced pressure to afford the crude 6-chloro-4-methylnicotinaldehyde. The product may be used in the next step without further purification if it is of sufficient purity.
Step 3: Synthesis of this compound
-
In a sealed tube, combine 6-chloro-4-methylnicotinaldehyde (1.0 eq.), spray-dried potassium fluoride (3.0 eq.), and a catalytic amount of 18-crown-6 (0.1 eq.) in anhydrous dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 160-180 °C for 12-24 hours. Monitor the reaction by GC-MS for the disappearance of the starting material and the appearance of the product.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.
References
- Benchchem. (2025). A Comparative Guide to the Synthesis of 6-Chloro-4-methoxynicotinaldehyde: Traditional vs. Modern Methodologies.
- LookChem. (n.d.).
- Finger, G. C., et al. (1959). Aromatic Fluorine Compounds. XI. Replacement of Chlorine by Fluorine in Halopyridines. The Journal of Organic Chemistry.
- Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems.
- Benchchem. (2025). Managing Impurities in the Synthesis of 6-Chloro-4-methoxynicotinaldehyde.
- ResearchGate. (2008). ChemInform Abstract: Selective Fluorination by Halogen Exchange of Chlorodiazines and Chloropyridines Promoted by the “Proton Sponge”-Triethylamine Tris(hydrogen fluoride) System.
- HETEROCYCLES, Vol. 91, No. 3, 2015.
- Organic Chemistry Tutor. (n.d.).
- Google Patents. (1985). US4493932A - Chlorine exchange for fluorine in 2-fluoro-pyridine compounds.
- Benchchem. (2025). A Comparative Guide to the Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde.
- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Sigma-Aldrich. (n.d.). 2-Fluoro-4-methylpyridine.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- ResearchG
- Wiley Online Library. (2023).
- PubMed. (2023).
- PubMed. (2016). Natural aldehyde extraction and direct preparation of new blue light-emitting imidazo[1,5-a]pyridine fluorophores.
- Alchemist-chem. (n.d.).
- MDPI. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.
- Royal Society of Chemistry. (2015). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.
- ACS Publications. (2015).
- ScienceDirect. (1990). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE.
- Benchchem. (2025).
- Organic Syntheses. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2.
- Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure.
- CymitQuimica. (n.d.). 6-Chloro-4-(methylamino)nicotinaldehyde.
- Alchemist-chem. (n.d.). 2-Fluoro-4-formylpyridine.
- MDPI. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
- Sigma-Aldrich. (n.d.). (6-chloropyridin-3-yl)methanol.
- ResearchGate. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
- RSC Publishing. (2015). Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline.
- Fisher Scientific. (n.d.). 2-Fluoro-4-methylpyridine, 98%.
- PubMed. (2014).
- MDPI. (2018). A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond.
- PubChem. (n.d.). (4-Chloropyridin-2-yl)methanol.
- Synblock. (n.d.). (3-chloropyridin-4-yl)methanol.
- Matrix Fine Chemicals. (n.d.). (2-CHLOROPYRIDIN-3-YL)METHANOL.
Sources
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Technical Support Center: Purification of 6-Fluoro-4-methylnicotinaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Fluoro-4-methylnicotinaldehyde. Here, we address common challenges encountered during its purification, offering troubleshooting advice and answers to frequently asked questions. Our approach is rooted in established chemical principles and field-proven laboratory practices to ensure you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section tackles specific issues you may encounter during the purification of this compound. Each problem is followed by potential causes and detailed, step-by-step solutions.
Issue 1: My final product is contaminated with the corresponding carboxylic acid (6-Fluoro-4-methylnicotinic acid).
Probable Cause: Aldehydes are susceptible to oxidation, which can occur during the reaction, work-up, or even storage if not handled properly. Aromatic aldehydes, in particular, can be sensitive to air and light.[1]
Solution:
-
Inert Atmosphere: During work-up and any purification steps, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Aqueous Wash: A mild basic wash during the aqueous work-up can help remove the acidic impurity.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate under reduced pressure.
-
-
-
Column Chromatography: If the acidic impurity persists, column chromatography is an effective separation method.[2]
-
Eluent System: A non-polar/polar solvent system like hexane/ethyl acetate is typically effective. The more polar carboxylic acid will have a lower Rf value and elute later than the aldehyde.
-
Issue 2: The purified product contains the corresponding alcohol (6-Fluoro-4-methylpyridin-3-yl)methanol.
Probable Cause: Over-reduction during the synthesis is a common source of this impurity, especially if a strong reducing agent was used to prepare the aldehyde from a carboxylic acid derivative.[3]
Solution:
-
Reaction Control: If you are synthesizing the aldehyde, revisit the reaction conditions. Key parameters to control are:
-
Purification via Column Chromatography: The polarity difference between the aldehyde and the alcohol allows for efficient separation by silica gel chromatography. The more polar alcohol will adhere more strongly to the silica and elute after the aldehyde.
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate.
-
Flash Chromatography: Pack a silica gel column and elute with the optimized solvent system.[4]
-
Issue 3: I'm observing unreacted starting materials or other isomeric impurities in my final product.
Probable Cause: Incomplete reaction or side reactions during synthesis can lead to a complex mixture of impurities. For instance, in syntheses like the Vilsmeier-Haack reaction, non-regioselective formylation can result in isomeric impurities.[2]
Solution:
-
Reaction Monitoring: Ensure the reaction has gone to completion by using techniques like TLC or LC-MS.
-
Purification Strategy: A multi-step purification approach may be necessary.
-
Decision Workflow for Purification:
Caption: A decision-making workflow for selecting the appropriate purification method.
-
Column Chromatography Protocol:
Step Action Rationale 1. TLC Analysis Develop a TLC method to visualize the separation of your product from impurities. A 20% ethyl acetate in hexane mixture is a good starting point.[4] To determine the optimal solvent system for column chromatography. 2. Column Packing Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane) and pack the column, ensuring no air bubbles are trapped.[4] A well-packed column is crucial for good separation. 3. Sample Loading Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column. Alternatively, perform a "dry loading" by adsorbing the product onto a small amount of silica gel.[4] Dry loading can lead to better resolution for less soluble compounds. 4. Elution Start with a low-polarity eluent and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC.[4] Gradient elution allows for the separation of compounds with a wider range of polarities. 5. Isolation Combine the pure fractions and remove the solvent using a rotary evaporator. To obtain the final, purified product.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The compound should be stored under an inert atmosphere at 2-8°C.[5] Aldehydes can be sensitive to air and light, so storing in a tightly sealed, amber-colored vial is recommended to prevent oxidation and degradation.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used to assess purity:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying impurities.[6]
-
Gas Chromatography (GC): Particularly useful for identifying volatile impurities and isomers.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any structurally related impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.
Q3: Is this compound sensitive to the acidic nature of silica gel during chromatography?
A3: Some aldehydes can be sensitive to acidic conditions, potentially leading to degradation on a standard silica gel column. If you observe streaking on your TLC plate or suspect degradation, you can neutralize the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%), to the eluent.[4]
Q4: Can I use recrystallization to purify this compound?
A4: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent and often scalable method for achieving high purity.[2] The ideal solvent system will be one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures.
References
- Benchchem. (n.d.). Troubleshooting common issues in nicotinaldehyde synthesis.
- Guidechem. (n.d.). This compound (CAS No. 1266253-68-2) SDS.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde.
- Google Patents. (n.d.). US7528256B2 - Process for the preparation of nicotinaldehydes.
- Benchchem. (n.d.). Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Wikipedia. (n.d.). Pyridine-3-carbaldehyde.
- BLD Pharm. (n.d.). 884495-04-9|6-Fluoro-5-methylnicotinaldehyde.
- Benchchem. (n.d.). Application Note: Purification of 6-Ethoxy-5-methylnicotinaldehyde using Flash Column Chromatography.
- Royal Society of Chemistry. (n.d.). Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM).
- Google Patents. (n.d.). US5484918A - Process for the preparation of aqueous nicotinaldehyde.
- MDPI. (n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine.
- Green Chemistry (RSC Publishing). (n.d.). Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations.
- Reagentia. (n.d.). 6-Fluoro-2-methylnicotinaldehyde (1 x 250 mg).
- PubMed. (n.d.). Synthesis of high specific activity (+)- and (-)-6-[18F]fluoronorepinephrine via the nucleophilic aromatic substitution reaction.
- Indian Journal of Chemistry (IJC). (2024). Therapeutic Potentials of Characterized Isolate from Column Chromatography by GC-MS and Molecular Docking of Principle Active of Prunus domestica L..
- OSTI.GOV. (2022). Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations.
- ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
- AiFChem. (n.d.). 1266253-68-2 | this compound.
- Reagentia. (n.d.). 6-Fluoro-5-methylnicotinaldehyde (1 x 250 mg).
- Sigma-Aldrich. (n.d.). 6-Fluoro-2-methylnicotinaldehyde | 884494-96-6.
- PubMed. (n.d.). Aspects of 6-[18F]fluoro-L-DOPA preparation: precursor synthesis, preparative HPLC purification and determination of radiochemical purity.
- PMC - NIH. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations.
- ResearchGate. (2025). Resolution of the flumequine intermediate 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.
- MDPI. (n.d.). Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling.
- NCBI Bookshelf - NIH. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Formaldehyde.
- PMC - NIH. (2021). Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771).
- RSC Publishing. (n.d.). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity.
- Fluoropharm. (n.d.). 884495-04-9 | 6-Fluoro-5-methylnicotinaldehyde.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Monitoring the Reaction of 6-Fluoro-4-methylnicotinaldehyde by TLC
This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for monitoring the synthesis of or reactions involving 6-Fluoro-4-methylnicotinaldehyde using Thin-Layer Chromatography (TLC).
I. Frequently Asked Questions (FAQs)
Q1: Why is TLC the preferred method for monitoring the reaction of this compound?
A: Thin-Layer Chromatography is a rapid, cost-effective, and highly efficient technique for real-time reaction monitoring. Its advantages include:
-
Speed: A TLC analysis can be completed in a matter of minutes, providing immediate feedback on the reaction's progress.
-
Sensitivity: TLC can detect minute quantities of reactants, products, and byproducts.
-
Simplicity: The required equipment is basic and the procedure is straightforward.
-
Versatility: A wide range of solvent systems and visualization methods can be employed to optimize the separation of components.
Q2: What is a suitable starting solvent system for the TLC analysis of this compound and its derivatives?
A: A good starting point for most separations is a 1:1 mixture of a non-polar and a moderately polar solvent, such as Hexane/Ethyl Acetate.[1] The polarity of this system can be easily adjusted to achieve optimal separation. For more polar compounds, a system like Dichloromethane/Methanol might be more effective.[1][2] Given the pyridine nitrogen in this compound, which can cause streaking on the silica plate, adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia in methanol to the mobile phase can significantly improve the spot shape.[3][4]
Q3: How can I visualize the spots of this compound and related compounds on the TLC plate?
A: Due to the aromatic and conjugated system in this compound, it should be visible under UV light at 254 nm, appearing as a dark spot on a fluorescent green background.[5][6] However, for enhanced or alternative visualization, especially for reaction products where the aromaticity might be altered, various staining methods can be employed:
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain for compounds that can be oxidized, such as aldehydes. Spots will appear as yellow to brown on a purple background.[7]
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, including aldehydes, to produce colored spots upon heating.[6][7][8]
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is highly specific for aldehydes and ketones, forming yellow to orange hydrazone derivatives.[7][8][9]
-
Iodine Chamber: Exposing the plate to iodine vapor is a simple and often effective method for visualizing a wide range of organic compounds, particularly those with aromatic rings or unsaturation.[5][6][7][8]
Q4: How do I calculate the Retention Factor (Rf) and why is it important?
A: The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[10]
Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)
The Rf value is crucial for:
-
Compound Identification: Under consistent conditions, a specific compound will have a characteristic Rf value.
-
Reaction Monitoring: Tracking the disappearance of the starting material's Rf and the appearance of the product's Rf indicates the reaction's progress.
-
Solvent System Optimization: The ideal solvent system will provide a significant difference in Rf values between the starting material and the product, typically with the product having an Rf between 0.2 and 0.4 for optimal separation in column chromatography.[1]
II. Troubleshooting Common TLC Issues
This section addresses specific problems you may encounter during your TLC analysis and provides actionable solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Spots are streaking or elongated. | 1. Sample is too concentrated (overloaded). 2. The compound is interacting strongly with the acidic silica gel (common for nitrogen-containing heterocycles).[3] 3. The solvent system is not optimal. | 1. Dilute the sample before spotting it on the TLC plate.[4][11] 2. Add a small amount of a basic modifier like triethylamine (0.1-2%) or ammonia to the eluent to neutralize the acidic sites on the silica.[4] 3. Experiment with different solvent systems to find one that provides better resolution. |
| No spots are visible on the plate. | 1. The sample is too dilute. 2. The compound is not UV-active and the visualization method is inappropriate.[4] 3. The solvent level in the developing chamber was above the spotting line, causing the sample to dissolve in the solvent pool.[4][11] 4. The compound is volatile and may have evaporated.[4] | 1. Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[4][11] 2. Try a chemical stain such as potassium permanganate or p-anisaldehyde.[4] 3. Ensure the solvent level in the chamber is below the baseline where the samples are spotted. 4. If volatility is suspected, minimize the time the plate is exposed to air before and after development. |
| Spots remain at the baseline (Rf ≈ 0). | The eluent is not polar enough to move the compound up the plate.[3] | Increase the polarity of the solvent system. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[1] |
| Spots run with the solvent front (Rf ≈ 1). | The eluent is too polar for the compound.[3] | Decrease the polarity of the solvent system. For a hexane/ethyl acetate system, increase the proportion of hexane.[1] |
| Reactant and product spots are too close together. | The solvent system does not provide adequate separation. | 1. Try a different solvent system with different selectivity (e.g., switch from a hexane/ethyl acetate system to a dichloromethane/methanol system).[3] 2. Utilize a "co-spot" lane where both the starting material and the reaction mixture are spotted together to help differentiate the spots.[12] |
| Unexpected spots appear on the TLC plate. | 1. Contamination from handling the plate. 2. The reaction is producing side products. 3. The compound is decomposing on the silica gel plate.[12][13] | 1. Handle the TLC plate only by the edges to avoid transferring oils from your skin. 2. This is valuable information about your reaction. You may need to adjust reaction conditions. 3. To test for decomposition, run a 2D TLC. If the compound is unstable, spots will appear off the diagonal.[12] Consider using a less acidic stationary phase like alumina.[3] |
III. Experimental Protocols
Protocol 1: Preparing and Running a TLC Plate
-
Plate Preparation: Using a pencil, gently draw a straight line (the baseline) approximately 1 cm from the bottom of the TLC plate.
-
Spotting: Dip a capillary tube into your reaction mixture. Lightly touch the capillary tube to the baseline on the TLC plate to create a small, concentrated spot. It is recommended to have three lanes: one for the starting material, one for the reaction mixture, and a "co-spot" lane with both the starting material and the reaction mixture.
-
Developing Chamber Preparation: Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm.[1] Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.[14] Cover the chamber and allow it to equilibrate for a few minutes.[14]
-
Development: Carefully place the TLC plate into the chamber, ensuring the baseline is above the solvent level.[4] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Marking the Solvent Front: Immediately upon removing the plate from the chamber, use a pencil to mark the solvent front.[1]
-
Visualization: Allow the plate to dry completely. Visualize the spots using a UV lamp and/or an appropriate chemical stain. Circle the visible spots with a pencil.
Protocol 2: Preparation of a Potassium Permanganate (KMnO₄) Stain
-
Recipe:
-
1.5 g of KMnO₄
-
10 g of K₂CO₃
-
1.25 mL of 10% NaOH
-
200 mL of water
-
-
Procedure: Dissolve the components in water.
-
Application: Dip the dried TLC plate into the stain solution or spray the plate with the solution. Spots will appear as yellow-brown spots on a purple background.
IV. Visualizing the TLC Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common TLC problems.
Caption: A flowchart for troubleshooting common TLC issues.
V. References
-
Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Organic Chemistry at the University of Colorado Boulder. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
IIP Series. (n.d.). An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. Retrieved from [Link]
-
ResearchGate. (2019, May 23). How to choose the best solution for column chromatography? Retrieved from [Link]
-
Mr. Fox's Science Classroom. (2017, September 14). Chromatography Instructions and RF Value Calculations [Video]. YouTube. Retrieved from [Link]
Sources
- 1. silicycle.com [silicycle.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. theory.labster.com [theory.labster.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. Stains for Developing TLC Plates [faculty.washington.edu]
- 9. epfl.ch [epfl.ch]
- 10. youtube.com [youtube.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
Catalyst Selection for 6-Fluoro-4-methylnicotinaldehyde Reactions: A Technical Support Guide
Welcome to the technical support center for reactions involving 6-Fluoro-4-methylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for this specific substrate. We will delve into the nuances of common transformations, providing practical, field-proven insights in a direct question-and-answer format to address challenges you may encounter during your experiments.
Introduction: The Unique Chemistry of this compound
This compound is a valuable building block in medicinal chemistry due to the prevalence of the fluoropyridine motif in pharmaceuticals.[1][2] However, its reactivity presents unique challenges. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can deactivate the ring towards certain catalytic processes.[2] Conversely, the nitrogen lone pair can coordinate to the metal center of the catalyst, potentially inhibiting its activity.[3] The aldehyde functionality also requires careful consideration to avoid unwanted side reactions. This guide will provide a structured approach to selecting the optimal catalyst system for your desired transformation.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.[4][5] For this compound, the primary positions for cross-coupling are at the carbon bearing a halogen (not present in the parent aldehyde, but relevant for its synthesis or further functionalization) and potentially through C-H activation.
FAQ 1: Suzuki-Miyaura Coupling
Question: I am planning a Suzuki-Miyaura coupling with a halogenated derivative of this compound. What are the key considerations for catalyst selection?
Answer: The success of a Suzuki-Miyaura coupling with this substrate class hinges on overcoming the electronic deactivation by the fluorine and pyridine nitrogen.[2][6] Here’s a breakdown of critical factors:
-
Palladium Precatalyst: Modern palladium precatalysts are highly recommended for their air and moisture stability and efficient generation of the active Pd(0) species.[4] Consider third-generation Buchwald precatalysts (e.g., XPhos Pd G3) or PEPPSI-type catalysts for their robustness.[3][4]
-
Ligand Choice: The ligand is paramount. For electron-poor heteroaryl halides, bulky, electron-rich phosphine ligands are generally the first choice.[3][7]
-
Base Selection: The choice of base is crucial and can significantly impact the reaction rate and yield.[3]
-
Solvent: Aprotic polar solvents are typically used. Dioxane, toluene, and 2-methyltetrahydrofuran (MeTHF) are common choices.[7]
Troubleshooting Suzuki-Miyaura Couplings:
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inefficient catalyst activation or catalyst inhibition by the pyridine nitrogen. | Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to a Buchwald ligand like XPhos). Use a modern precatalyst for reliable Pd(0) generation.[3][4] |
| Homocoupling of Boronic Acid | Presence of oxygen leading to oxidative coupling. | Ensure rigorous degassing of the solvent and maintain a strict inert atmosphere (Argon or Nitrogen).[3] Consider using a Pd(0) source directly.[3] |
| Deborylation of the Boronic Acid | The base may be too strong or there may be protic impurities. | Use a milder base (e.g., NaHCO₃) or switch to anhydrous conditions with K₃PO₄.[7] Ensure all reagents and solvents are dry. |
| Hydrodehalogenation | Presence of a proton source (e.g., water). | Use scrupulously dry reagents and solvents.[3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vial, add the halo-6-fluoro-4-methylnicotinaldehyde (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.).
-
Seal the vial, then evacuate and backfill with an inert gas (e.g., Argon) three times.[3]
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
FAQ 2: Buchwald-Hartwig Amination
Question: I need to perform a Buchwald-Hartwig amination on a halogenated derivative of this compound. What is the best catalyst system?
Answer: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10][11] Similar to the Suzuki coupling, the choice of ligand is critical for success with this electron-deficient substrate.
-
Palladium Precatalyst: Again, modern precatalysts are preferred.[4][12]
-
Ligand Selection:
-
Bulky Biaryl Phosphine Ligands: These are the workhorses for Buchwald-Hartwig amination. Ligands like XPhos, RuPhos, and BrettPhos are excellent choices.[3][11] For challenging couplings, more specialized ligands may be necessary.
-
XantPhos: This ligand is particularly effective in some cases and can be a good option to screen.[13]
-
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[3] The choice of base can influence the rate of side reactions like hydrodehalogenation.[3]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard.
Troubleshooting Buchwald-Hartwig Amination:
| Issue | Potential Cause | Suggested Solution |
| No Reaction | Catalyst inhibition or poor oxidative addition. | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).[3][11] Ensure strictly anhydrous and anaerobic conditions. |
| Hydrodehalogenation | Presence of moisture or impurities in the amine. | Use high-purity, dry reagents and solvents.[3] Screen different strong bases.[3] |
| Low Yield | Steric hindrance from the 4-methyl group or the incoming amine. | Use a less sterically demanding ligand if possible, but this is a trade-off with catalyst activity. Microwave heating can sometimes improve yields and reduce reaction times.[14] |
Diagram: Catalyst Selection Workflow for Cross-Coupling
Caption: A decision workflow for selecting and optimizing cross-coupling catalysts.
Section 2: Reduction of the Aldehyde Group
Question: I want to selectively reduce the aldehyde of this compound to the corresponding alcohol without affecting the fluoropyridine ring. What catalyst should I use?
Answer: The selective reduction of an aldehyde in the presence of a reducible aromatic ring requires mild and chemoselective reagents.
-
Meerwein-Ponndorf-Verley (MPV) Reduction: This is an excellent choice for the chemoselective reduction of aldehydes and ketones.[15][16] The reaction is catalyzed by a Lewis acid, typically an aluminum or zirconium alkoxide, and uses a simple alcohol like isopropanol as the hydride source and solvent.[16] The mild conditions are unlikely to affect the fluoropyridine ring.
-
Catalyst: Aluminum isopropoxide is the classic catalyst. More modern, highly active catalysts include zirconium-based metal-organic frameworks (MOFs), which can offer higher activity and easier separation.[16]
-
-
Boron-Based Reagents: Boron tri-isopropoxide has been shown to catalyze the reduction of aliphatic and some aromatic aldehydes.[15] This could be a viable, mild alternative.
-
Sodium Borohydride (NaBH₄): This is a common and generally effective reagent for aldehyde reduction. In a protic solvent like ethanol or methanol at low temperatures, it should selectively reduce the aldehyde over the aromatic ring.
Troubleshooting Aldehyde Reduction:
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient catalyst activity or deactivation. | For MPV reductions, consider a more active catalyst like a Zr-based MOF.[16] For NaBH₄, a slight excess of the reagent may be required. |
| Side Product Formation | Over-reduction or reaction with the aromatic ring. | Use milder conditions (lower temperature). The MPV reduction is highly chemoselective and less prone to this issue.[16] |
| Difficult Product Isolation | Emulsions during aqueous workup, especially with aluminum salts from MPV reductions. | A careful quench with acid or base, followed by filtration through celite, can help break up emulsions. |
Conclusion
The successful functionalization of this compound is highly dependent on the judicious selection of the catalyst system. For palladium-catalyzed cross-coupling reactions, modern precatalysts paired with bulky, electron-rich phosphine ligands are the key to overcoming the inherent challenges of this electron-deficient heterocyclic substrate. For the selective reduction of the aldehyde, chemoselective methods like the Meerwein-Ponndorf-Verley reduction offer a mild and effective solution. This guide provides a starting point for your experimental design and a framework for troubleshooting common issues. Always consult the primary literature for detailed procedures and safety information.
References
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC - NIH.
- troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem.
- Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed.
- Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview.
- Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - ResearchGate.
- meta‐Selective C−H Functionalization of Pyridines - Xingwei Li.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Buchwald–Hartwig amination - Wikipedia.
- Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
- Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI.
- Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC - PubMed Central.
- Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing).
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI.
- Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide, B(O-i - Semantic Scholar.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications.
- Zr-Based MOF-808 as Meerwein–Ponndorf–Verley Reduction Catalyst for Challenging Carbonyl Compounds - MDPI.
- 6-Methylnicotinaldehyde | 53014-84-9 - ChemicalBook.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC.
- Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation - MDPI.
Sources
- 1. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.hw.ac.uk [pure.hw.ac.uk]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Zr-Based MOF-808 as Meerwein–Ponndorf–Verley Reduction Catalyst for Challenging Carbonyl Compounds | MDPI [mdpi.com]
Technical Support Center: Solvent Effects on 6-Fluoro-4-methylnicotinaldehyde Reactivity
This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 6-Fluoro-4-methylnicotinaldehyde. It addresses common experimental challenges related to solvent effects on the reactivity of this versatile building block. The guidance provided herein is based on established principles of physical organic chemistry and extensive experience in synthetic methodology.
Introduction: The Critical Role of the Solvent
The choice of solvent is a critical parameter in reactions involving this compound, profoundly influencing reaction rates, yields, and even the nature of the products formed. The electronic and structural features of this molecule—a pyridine ring activated towards nucleophilic attack by a fluorine atom, and also bearing an aldehyde and a methyl group—necessitate careful solvent selection to achieve desired outcomes. This guide will primarily focus on the ubiquitous Nucleophilic Aromatic Substitution (SNAr) at the C6 position, while also considering potential solvent-mediated reactivity of the aldehyde moiety.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Q1: My SNAr reaction with an amine nucleophile is sluggish or failing in a nonpolar solvent like toluene or hexane. Why is this happening?
A1: This is a common issue rooted in the mechanism of the SNAr reaction. The reaction proceeds through a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. Nonpolar solvents are unable to effectively stabilize this charged intermediate, leading to a high activation energy barrier for its formation. Consequently, the reaction rate is exceedingly slow or negligible.
-
Expert Insight: The transition state leading to the Meisenheimer complex is highly polar. According to the Hughes-Ingold rules, a reaction that generates charge will be accelerated by polar solvents. Therefore, a switch to a polar solvent is essential for the success of your SNAr reaction.
Q2: I switched to a polar protic solvent like ethanol, but my reaction yield is still low. What could be the issue?
A2: While polar, protic solvents like ethanol or methanol can solvate the Meisenheimer complex, they can also hinder the reaction by deactivating the nucleophile. Protic solvents can form hydrogen bonds with the nucleophile (e.g., an amine), reducing its nucleophilicity and availability to attack the pyridine ring.
-
Troubleshooting Action: The preferred choice for SNAr reactions are polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents possess high dielectric constants to stabilize the charged intermediate but lack acidic protons that can deactivate the nucleophile.
Q3: I am observing a significant amount of a byproduct where my solvent (methanol) has acted as the nucleophile. How can I prevent this?
A3: This is a classic example of the solvent participating in the reaction. Alcohols, in the presence of a base, can be deprotonated to form alkoxides, which are potent nucleophiles. This is especially problematic if the intended nucleophile is weaker or sterically hindered.
-
Preventative Measure: To avoid solvent reactivity, always select a non-nucleophilic solvent when possible. If your reaction requires a base, ensure it is not strong enough to deprotonate the solvent in significant quantities, or use a solvent with a much higher pKa. As mentioned in the previous point, switching to a polar aprotic solvent like DMF or DMSO is the most effective solution.
Q4: How does the choice of a polar aprotic solvent affect the reaction rate?
A4: The rate of SNAr reactions is significantly influenced by the polarity and nature of the aprotic solvent. Generally, a higher dielectric constant and greater ability to solvate cations (if a salt of the nucleophile is used) will lead to a faster reaction. The following table provides relative rate constants for a model SNAr reaction, which can serve as a useful guide for solvent selection.
| Solvent | Dielectric Constant (ε) | Relative Rate (krel) | Solvent Class |
| Toluene | 2.4 | 1 | Nonpolar |
| Tetrahydrofuran (THF) | 7.6 | 120 | Polar Aprotic |
| Acetone | 20.7 | 1,300 | Polar Aprotic |
| Acetonitrile (MeCN) | 37.5 | 5,100 | Polar Aprotic |
| Dimethylformamide (DMF) | 36.7 | 10,000 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 25,000 | Polar Aprotic |
Data adapted from studies on related activated fluoroarenes. The trend is generally applicable to the SNAr of this compound.
Section 2: Reactivity of the Aldehyde Group
Q5: I am attempting a Knoevenagel condensation with the aldehyde group, but the reaction is not proceeding as expected. What role does the solvent play?
A5: Solvents play a crucial role in the Knoevenagel condensation. For this base-catalyzed reaction, polar aprotic solvents like DMF have been shown to be superior to nonpolar solvents like toluene. The increased polarity of the solvent facilitates the dissolution of reactants and stabilizes the charged intermediates formed during the reaction. Protic solvents, such as methanol, can sometimes lead to slower reactions and reduced selectivity.
-
Recommendation: For Knoevenagel condensations with this compound, consider starting with DMF or DMSO as the solvent for optimal results.
Q6: Can the aldehyde group undergo unwanted side reactions in the presence of certain solvents?
A6: Yes. In protic solvents, especially alcohols, the aldehyde group can form hemiacetals and acetals, particularly under acidic or basic conditions. While these are often reversible, they can complicate the reaction mixture and reduce the availability of the free aldehyde for the desired transformation. Additionally, under strongly basic conditions in some solvents, aldehydes can undergo self-condensation reactions (aldol-type reactions).
-
Mitigation Strategy: To minimize these side reactions, it is advisable to use aprotic solvents and carefully control the reaction temperature and stoichiometry of the base.
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a starting point for the reaction of this compound with a generic primary or secondary amine.
-
Preparation: To a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent and Reagents: Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M. Add the amine nucleophile (1.1-1.5 eq.) and a suitable base if required (e.g., K2CO3, 2.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-100 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Determination of Solubility Profile
Due to the limited availability of public quantitative solubility data for this compound, this protocol outlines a method for its experimental determination.
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring undissolved solid remains.
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge the vials to pellet the undissolved solid. Carefully withdraw a known volume of the supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).
-
Data Recording: Record the solubility in mg/mL and mol/L. A template for data recording is provided below.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Nonpolar | 25 | User Determined | User Determined |
| Toluene | Nonpolar | 25 | User Determined | User Determined |
| Dichloromethane | Polar Aprotic | 25 | User Determined | User Determined |
| Ethyl Acetate | Polar Aprotic | 25 | User Determined | User Determined |
| Acetone | Polar Aprotic | 25 | User Determined | User Determined |
| Acetonitrile | Polar Aprotic | 25 | User Determined | User Determined |
| DMF | Polar Aprotic | 25 | User Determined | User Determined |
| DMSO | Polar Aprotic | 25 | User Determined | User Determined |
| Methanol | Polar Protic | 25 | User Determined | User Determined |
| Ethanol | Polar Protic | 25 | User Determined | User Determined |
Visualization of Key Concepts
Caption: General mechanism of SNAr on this compound.
Caption: Decision workflow for solvent selection in reactions of this compound.
Spectroscopic Data in Different Solvents
The chemical shifts observed in NMR spectroscopy and the absorption maxima in UV-Vis spectroscopy can be influenced by the solvent. While a comprehensive public dataset for this compound is not available, the following tables provide expected trends and a template for recording your own data.
1H NMR Chemical Shifts (δ, ppm)
Chemical shifts of protons, especially those on heteroatoms or adjacent to polar functional groups, can vary between solvents. It is crucial to report the solvent used when documenting spectral data.
| Proton | Expected δ in CDCl3 | Observed δ in DMSO-d6 | Observed δ in Methanol-d4 |
| Aldehyde (-CHO) | ~10.0 | User Determined | User Determined |
| Pyridine H5 | ~8.5 | User Determined | User Determined |
| Pyridine H2 | ~7.0 | User Determined | User Determined |
| Methyl (-CH3) | ~2.5 | User Determined | User Determined |
Note: The chemical shifts of residual solvent peaks (e.g., CHCl3 in CDCl3 at ~7.26 ppm, DMSO-d5 in DMSO-d6 at ~2.50 ppm) should be used for referencing.[1][2]
UV-Vis Absorption Maxima (λmax, nm)
The λmax can shift due to solvatochromic effects, which are changes in the absorption spectrum as a function of solvent polarity. For molecules like this compound, a shift to longer wavelengths (bathochromic or red shift) is often observed in more polar solvents.
| Solvent | λmax (nm) | Notes |
| Hexane | User Determined | π → π* transitions expected. |
| Acetonitrile | User Determined | Potential for bathochromic shift. |
| Methanol | User Determined | Further shift possible due to H-bonding. |
| Water | User Determined | May show significant shifts. |
References
- BenchChem. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. BenchChem.
- March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
Sources
Preventing decomposition of 6-Fluoro-4-methylnicotinaldehyde
Technical Resource Center: 6-Fluoro-4-methylnicotinaldehyde
Document ID: TSC-FMNA-2026-01 Version: 1.0 Last Updated: January 10, 2026
Overview of Compound Stability
This compound is a substituted pyridine aldehyde of increasing importance in pharmaceutical and agrochemical synthesis. Its unique electronic structure, characterized by the electron-withdrawing nature of both the pyridine nitrogen and the fluorine substituent, renders the aldehyde group highly electrophilic and susceptible to specific degradation pathways.[1][2] Understanding these pathways is critical for researchers to ensure experimental reproducibility and maintain the integrity of the material.
The primary modes of decomposition are:
-
Autoxidation: The most common degradation pathway for aldehydes is radical-chain autoxidation.[3][4] Atmospheric oxygen can react with the aldehyde to form a peroxy radical, which ultimately leads to the corresponding carboxylic acid (6-Fluoro-4-methylnicotinic acid).[5][6] This process can be initiated by light, heat, or trace metal impurities.[7]
-
Hydration and Polymerization: The electrophilic aldehyde can be attacked by water to form an unstable hydrate. In the presence of acidic or basic traces, this can initiate aldol-type condensation or polymerization reactions, leading to discolored, gummy, or insoluble impurities.
-
Cannizzaro-type Reactions: While less common for aldehydes with alpha-hydrogens, under strongly basic conditions, disproportionation to the corresponding alcohol and carboxylic acid can occur, though this is not typically observed under standard hydrothermal or reaction conditions.[8][9]
This guide provides troubleshooting advice, frequently asked questions, and validated protocols to mitigate these decomposition pathways and ensure the successful application of this compound in your research.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered by researchers.
Q1: My vial of this compound, which was a white solid, has developed a yellow or brownish tint. What happened?
A1: Discoloration is a primary indicator of degradation. The most probable cause is slow air oxidation to 6-fluoro-4-methylnicotinic acid, which can be exacerbated by exposure to light and moisture.[5] Minor polymerization can also contribute to color formation. The material's purity should be assessed before use.
Q2: I ran an NMR of my stored aldehyde and see a new, broad peak downfield. Is this a problem?
A2: Yes, this is a significant concern. A broad peak, typically above 10 ppm, is characteristic of a carboxylic acid proton. This confirms that your sample has undergone oxidation. The presence of this impurity will reduce the molar equivalence of your aldehyde in subsequent reactions, leading to lower yields and potential side reactions.
Q3: Can I still use my aldehyde if it shows signs of minor oxidation?
A3: It depends on the sensitivity of your reaction. For robust, high-yield reactions, a small percentage of the carboxylic acid impurity may be tolerated. However, for sensitive, stoichiometric, or catalytic processes, using degraded material is strongly discouraged. We recommend purification or using a fresh, unopened vial of the reagent.
Q4: My reaction yields are inconsistent, even when using aldehyde from the same bottle. Why?
A4: This often points to progressive degradation of the reagent after the bottle has been opened. Each time the vial is opened, it is exposed to atmospheric oxygen and moisture, accelerating decomposition.[5][6] It is crucial to handle the reagent under a strict inert atmosphere and to aliquot the material for single use if possible.
Q5: What is the definitive method for purifying slightly oxidized this compound?
A5: For removing the corresponding carboxylic acid, a simple acid-base wash is often ineffective due to the basicity of the pyridine nitrogen. The most reliable method is purification via the sodium bisulfite adduct.[10][11][12][13] The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated from non-carbonyl impurities.[14] The pure aldehyde is then regenerated by treatment with a base.[11] Alternatively, for small scales, careful column chromatography on silica gel can be effective.[10]
Best Practices & Validated Protocols
Adherence to proper handling and storage techniques is the most effective way to prevent decomposition.
Storage and Handling
Aldehydes, particularly electron-deficient ones, are classified as air-sensitive reagents.[15][16] The following storage conditions are mandatory to preserve the integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Reduces the rate of autoxidation and other decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents contact with atmospheric oxygen, the primary driver of oxidation.[5][6] |
| Light | Store in an amber or opaque vial. | Protects the compound from light, which can catalyze radical-chain oxidation.[7] |
| Container | Use vials with tight-fitting, secure caps (e.g., Sure/Seal™ bottles).[15][17][18] | Minimizes ingress of atmospheric moisture and oxygen. |
Protocol 1: Aliquoting and Long-Term Storage of Solid Aldehyde
This protocol is designed for situations where a large quantity of the aldehyde must be portioned for future use.
Materials:
-
Glovebox or Schlenk line with a dry, inert atmosphere.
-
Oven-dried (125°C overnight) amber glass vials with PTFE-lined caps.[18]
-
Spatula, balance.
Procedure:
-
Pre-dry all glassware and equipment in an oven and allow them to cool under vacuum or in a desiccator.[15]
-
Transfer the main container of this compound and the smaller vials into a glovebox.
-
Working under an inert atmosphere, carefully weigh the desired quantity of the aldehyde into each new vial.
-
Securely cap each vial.
-
For extra protection, wrap the cap-vial interface with Parafilm®.
-
Label each vial clearly with the compound name, date, and handling instructions ("Store cold, under inert gas").
-
Place the aliquoted vials in a secondary container and store them in a refrigerator at 2-8°C.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This protocol describes a classic and effective method to remove oxidative impurities.[11][13][14]
Materials:
-
Crude this compound
-
Methanol
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Diethyl ether or Ethyl Acetate
-
50% aqueous Sodium Hydroxide (NaOH) or saturated Sodium Carbonate (Na₂CO₃)
-
Separatory funnel, flasks, magnetic stirrer
Procedure:
-
Adduct Formation: Dissolve the crude aldehyde in a minimal amount of methanol.[13] Add this solution to a separatory funnel containing 1.5-2.0 equivalents of saturated aqueous sodium bisulfite.
-
Shake the funnel vigorously for 2-5 minutes. A white precipitate of the bisulfite adduct may form.
-
Extraction of Impurities: Add an immiscible organic solvent (e.g., diethyl ether) and shake. The non-aldehydic impurities will remain in the organic layer, while the charged bisulfite adduct partitions into the aqueous layer.
-
Separate the layers. Retain the aqueous layer containing the adduct.
-
Regeneration of Aldehyde: Transfer the aqueous layer to a clean flask and cool it in an ice bath. Slowly add 50% NaOH or saturated Na₂CO₃ solution dropwise with stirring until the solution becomes strongly basic (pH > 10).[11] This will reverse the reaction and regenerate the aldehyde.
-
Final Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the pure aldehyde with several portions of fresh diethyl ether or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde.
-
Confirm purity by NMR or LC-MS before use.
Visual Workflow and Pathway Diagrams
Diagram: Primary Decomposition Pathway
The diagram below illustrates the radical-chain autoxidation of this compound to its corresponding carboxylic acid, the most common degradation route.
Caption: Decision tree for quality assessment of this compound.
References
- Radical-chain mechanism for aldehyde autoxidation. (n.d.). ResearchGate.
- Purifying aldehydes? (2015, April 1). Reddit.
- Autoxidation of Aldehydes. (n.d.). Sustainability Directory.
- Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013, May 8). ResearchGate.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2). PMC.
- Lui, M. Y., Li, Z., & Haynes, B. S. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels, 36(10), 5306–5316. [Link]
- Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. (2022, April 15). American Chemical Society.
- Light-induced autoxidation of aldehydes to peracids and carboxylic acids. (n.d.). RSC Publishing.
- Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions | Request PDF. (2022, April 28). ResearchGate.
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020, February 5). Dalton Transactions.
- An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (2021, August 12). The Journal of Physical Chemistry A.
- Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017, July 12). Organic Process Research & Development.
- 19.3: Oxidation of Aldehydes and Ketones. (2020, August 11). Chemistry LibreTexts.
- Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. (2023, April 30). JoVE.
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020, February 5). ResearchGate.
- Pyridine is aromatic as there are six delocalized electrons in the ring. (n.d.). [Source document on heterocycles].
- Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. (2021, July 19). NIH.
- Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen | Request PDF. (2021, January 1). ResearchGate.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
- Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange.
- Handling air-sensitive reagents AL-134. (n.d.). MIT.
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- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Autoxidation of Aldehydes → News → Sustainability [news.sustainability-directory.com]
- 5. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
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- 15. ehs.umich.edu [ehs.umich.edu]
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- 18. web.mit.edu [web.mit.edu]
Technical Support Center: Synthesis of 6-Fluoro-4-methylnicotinaldehyde
Welcome to the technical support center for the synthesis of 6-Fluoro-4-methylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth procedural guidance and troubleshoot common issues encountered during the synthesis of this valuable fluorinated pyridine intermediate. The information herein is synthesized from established principles of organic chemistry and peer-reviewed literature to ensure scientific integrity and practical applicability.
Two primary synthetic routes are commonly employed for the preparation of this compound:
-
Directed Ortho-metalation and Formylation: This approach involves the regioselective deprotonation of a 2-fluoro-4-methylpyridine precursor, followed by quenching with a formylating agent.
-
Oxidation of a Primary Alcohol: This route entails the oxidation of (6-fluoro-4-methylpyridin-3-yl)methanol to the corresponding aldehyde using mild oxidizing agents.
This guide will address the work-up procedures and potential challenges for both methodologies in a comprehensive question-and-answer format.
Route 1: Directed Ortho-metalation and Formylation of 2-Fluoro-4-methylpyridine
This synthetic strategy leverages the directing effect of the fluorine atom to achieve regioselective lithiation at the C-3 position, followed by the introduction of the aldehyde functionality.
Experimental Workflow Overview
Caption: Workflow for the synthesis of this compound via ortho-lithiation.
Frequently Asked Questions & Troubleshooting
Q1: Why is a low temperature (-78 °C) critical during the lithiation step?
A1: Maintaining a temperature of -78 °C (typically achieved with a dry ice/acetone bath) is crucial for several reasons. Firstly, organolithium reagents like n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are highly reactive and can react with ethereal solvents like tetrahydrofuran (THF) at higher temperatures, leading to reagent consumption and the formation of impurities.[1] Secondly, the lithiated pyridine intermediate can be unstable at elevated temperatures, potentially leading to decomposition or undesired side reactions such as rearrangement.[2][3] The fluorine substituent on the pyridine ring further activates it towards nucleophilic attack, making strict temperature control essential to favor the desired ortho-deprotonation over other pathways.
Q2: I am observing low or no conversion of my starting material. What are the likely causes?
A2: Incomplete conversion in a lithiation reaction often points to issues with the reagents or reaction conditions. Here are the primary culprits:
-
Inactive Organolithium Reagent: The molarity of commercially available n-BuLi can decrease over time due to gradual decomposition. It is imperative to titrate the n-BuLi solution before use to determine its exact concentration.[1]
-
Presence of Moisture or Protic Impurities: Organolithium reagents are extremely sensitive to moisture and other protic sources (e.g., alcohols). All glassware must be rigorously dried (flame- or oven-dried) and the reaction conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[1] Any trace of water will quench the organolithium reagent, leading to reduced yields.
-
Insufficient Equivalents of Base: Due to the potential for small amounts of moisture or other reactive impurities, it is common practice to use a slight excess (typically 1.05-1.2 equivalents) of the organolithium reagent.
Q3: My reaction mixture turns dark, and I isolate a complex mixture of byproducts. What could be happening?
A3: A dark reaction mixture and the formation of multiple products often indicate side reactions. In the context of pyridine lithiation, consider the following possibilities:
-
Di-lithiation: If an excess of the organolithium reagent is used, or if the reaction temperature is not kept sufficiently low, di-lithiation of the pyridine ring can occur.[1]
-
Addition to the Pyridine Ring: While the fluorine at the 2-position directs lithiation to the 3-position, there is a competing pathway of nucleophilic addition of the organolithium reagent to the C=N bond of the pyridine ring. Using a hindered base like LDA can often minimize this side reaction compared to n-BuLi.[4]
-
Decomposition of the Lithiated Intermediate: Allowing the reaction to warm prematurely before quenching can lead to the decomposition of the thermally sensitive lithiated pyridine.
Q4: What is the purpose of the aqueous quench, and why is a mild acid like saturated ammonium chloride often used?
A4: The aqueous quench serves two primary purposes. First, it protonates any unreacted organolithium species, rendering them inactive. Second, and more importantly, it initiates the hydrolysis of the tetrahedral intermediate formed after the addition of the lithiated pyridine to N,N-dimethylformamide (DMF). This hydrolysis step is what ultimately liberates the desired aldehyde.[5]
The use of a mild acidic solution like saturated ammonium chloride (NH4Cl) is preferred over a strong acid to prevent potential degradation of the acid-sensitive aldehyde product. A neutral or slightly acidic work-up also helps to minimize the potential for side reactions that can be promoted by strongly basic or acidic conditions.
Detailed Work-up Protocol: Ortho-lithiation and Formylation
-
Quenching: While maintaining the reaction temperature at -78 °C, slowly add anhydrous DMF (1.5 equivalents) dropwise to the solution of the lithiated intermediate. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Hydrolysis: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl). Allow the mixture to warm to room temperature with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[6]
Route 2: Oxidation of (6-Fluoro-4-methylpyridin-3-yl)methanol
This route is an excellent alternative, particularly if the corresponding alcohol is readily available. The key is to use a mild oxidation method that converts the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.
Experimental Workflow Overview
Caption: Workflow for the synthesis of this compound via alcohol oxidation.
Frequently Asked Questions & Troubleshooting
Q5: Which mild oxidation method is better, Swern or Dess-Martin Periodinane (DMP)?
A5: Both Swern and DMP oxidations are excellent choices for converting primary alcohols to aldehydes with high yields and minimal over-oxidation.[7][8] The choice often comes down to practical considerations:
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Reagents | DMSO, oxalyl chloride (or TFAA), triethylamine | Dess-Martin Periodinane |
| Temperature | Requires low temperatures (-78 °C) | Typically run at room temperature |
| Byproducts | Dimethyl sulfide (malodorous), CO, CO2, triethylammonium chloride | Iodinane byproducts |
| Work-up | Aqueous extraction to remove water-soluble byproducts | Often involves filtration to remove insoluble byproducts, followed by aqueous washes |
| Safety | Generates toxic CO gas; malodorous byproduct | DMP is potentially explosive and should be handled with care |
Expert Insight: For small-scale laboratory preparations, the DMP oxidation is often favored for its operational simplicity (room temperature reaction) and straightforward work-up. The Swern oxidation is highly effective but requires strict temperature control and dealing with the unpleasant odor of dimethyl sulfide.
Q6: During the work-up of my DMP oxidation, I get a persistent emulsion during the aqueous wash. How can I resolve this?
A6: Emulsions during the work-up of DMP oxidations are not uncommon. They are often caused by the fine particulate nature of the iodinane byproducts. Here are some troubleshooting tips:
-
Filtration First: Before the aqueous wash, dilute the reaction mixture with a non-polar solvent like diethyl ether or hexanes and filter it through a pad of Celite®. This will remove the bulk of the insoluble byproducts that contribute to emulsion formation.
-
Brine Wash: Adding a saturated solution of sodium chloride (brine) during the aqueous extraction can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.
Q7: My Swern oxidation work-up is complete, but there is a strong, unpleasant smell. How can I mitigate this?
A7: The characteristic rotten cabbage smell of the Swern oxidation is due to the dimethyl sulfide (DMS) byproduct.[9] To neutralize the odor in your glassware and waste, you can rinse them with a solution of potassium permanganate or household bleach, which will oxidize the DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO2).
Q8: I am concerned about the stability of my aldehyde product during purification. Are there any special precautions I should take?
A8: Aldehydes can be susceptible to air oxidation to the corresponding carboxylic acid, especially if left for extended periods on silica gel. To minimize this:
-
Speed: Perform the column chromatography as efficiently as possible.
-
Inert Atmosphere: If the aldehyde is particularly sensitive, you can flush the column with an inert gas like nitrogen or argon before and during the purification.
-
Deactivated Silica: In some cases, using silica gel that has been deactivated with a small amount of a non-nucleophilic base like triethylamine (pre-treating the silica with a solvent system containing ~1% triethylamine) can help to prevent degradation of sensitive aldehydes on the column.
Detailed Work-up Protocols: Alcohol Oxidation
A) Dess-Martin Periodinane (DMP) Oxidation Work-up
-
Quenching: After the reaction is complete (monitored by TLC), dilute the reaction mixture with an equal volume of diethyl ether.
-
Reduction of Excess DMP: Add a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate (Na2S2O3). Stir vigorously until the organic layer becomes colorless.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography as described previously.
B) Swern Oxidation Work-up
-
Quenching: After the addition of triethylamine and stirring, quench the reaction by adding water.
-
Warming: Allow the reaction mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with a dilute HCl solution (to remove excess triethylamine), saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]
- BenchChem Technical Support Team. (2025). Strategies to overcome low yields in multicomponent pyridine synthesis. BenchChem.
- University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]
- El-Hiti, G. A., & Smith, K. (2015).
- Wikipedia contributors. (2023, December 2). Swern oxidation. In Wikipedia, The Free Encyclopedia. [Link]
- BenchChem Technical Support Team. (2025).
- Chemistry Hall. (2021, March 31).
- Organic Chemistry Portal.
- Master Organic Chemistry. (2023, May 11). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
- Organic Chemistry Portal.
- Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generation of 3,4-Pyridyne. HETEROCYCLES, 35(1), 151-169.
- Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. Journal of Organic Chemistry, 59(24), 7549–7552.
- Clayden, J., & Yasin, S. A. (2002). Path-finding in the directed metallation of pyridine and pyrimidine derivatives: the role of nitrogen- and halogen-directing groups. New Journal of Chemistry, 26(2), 191-192.
- Turton, D. R., & Snieckus, V. (2017). The Directed ortho Metalation (DoM) Reaction—A 40 Year Journey. CHIMIA International Journal for Chemistry, 71(4), 177-186.
- Hartung, C. G., & Snieckus, V. (2002). Directed Ortho Metalation and Suzuki-Miyaura Cross Coupling of Pyridine Derivatives: A Survey of the Return of the Last Bastion of Aromatic Metalation. In Modern Arene Chemistry (pp. 330-367). Wiley-VCH Verlag GmbH & Co. KGaA.
- Schall, A., & Reiser, O. (2008). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Science of Synthesis, 25, 599-612.
- Master Organic Chemistry. (2023, May 11). Hydrolysis of imines to give ketones (or aldehydes). [Link]
- University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
- BenchChem Application Note. (2025).
- Holt, J., Tjosås, F., Bakke, J., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 129-133.
- Marsais, F., & Quéguiner, G. (1983). Review on the metallation of π-deficient heteroaromatic compounds The “metalation race”. Tetrahedron, 39(12), 2009-2021.
- Gribble, G. W., & Saulnier, M. G. (1980). Regioselective ortho lithiation of halopyridines. Tetrahedron Letters, 21(43), 4137-4140.
Sources
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- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Purity Analysis of 6-Fluoro-4-methylnicotinaldehyde by HPLC
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 6-Fluoro-4-methylnicotinaldehyde, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity profile can directly influence the yield, impurity profile, and overall quality of the final drug substance. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the robust purity assessment of this critical intermediate. We will delve into the causality behind methodological choices, present detailed protocols, and offer a comparative analysis to empower researchers and drug development professionals in selecting the optimal analytical strategy.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as the principal technique in pharmaceutical analysis for its versatility, precision, and broad applicability to a wide range of compounds.[1][2] For a moderately polar, non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The fundamental principle involves partitioning the analyte between a non-polar stationary phase (typically C18-silica) and a polar mobile phase.[3] The separation is driven by the differential hydrophobic interactions of the analyte and its impurities with the stationary phase, allowing for precise quantification and impurity profiling.
A well-developed HPLC method is the foundation of a reliable purity assessment. The goal is to create a robust and reproducible method that can separate the main compound from potential process-related impurities and degradation products.[1][4]
Experimental Protocol: A Validated RP-HPLC Method
The following protocol is a robust starting point for the purity analysis of this compound. The selection of a C18 column provides a versatile hydrophobic stationary phase, while the gradient elution ensures the separation of compounds with a range of polarities.[5] The use of a mild acidic modifier (formic acid) is crucial for protonating the pyridine nitrogen, which prevents peak tailing and ensures sharp, symmetrical peaks.
| Parameter | Condition | Rationale |
| Instrument | HPLC System with UV/Vis Detector | Standard for pharmaceutical analysis, offering good sensitivity for chromophoric compounds.[6] |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Industry-standard column offering excellent resolution and efficiency for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides the aqueous component and an acidic pH to ensure consistent analyte ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency.[3] |
| Elution Mode | Gradient | Optimal for separating a mixture of compounds with varying polarities, ensuring that both early and late-eluting impurities are resolved.[5] |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B | A shallow initial gradient resolves polar impurities, while the steeper ramp elutes the main peak and any non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times by minimizing viscosity fluctuations.[7] |
| Detection | UV at 265 nm | The wavelength should be set at the absorbance maximum (λmax) of the analyte for maximum sensitivity.[5] |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring a good detector response. |
| Sample Prep. | Dissolve sample in Mobile Phase A/B (50:50) to a concentration of 0.5 mg/mL. | Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion.[2] |
Visualizing the HPLC Workflow
The analytical process follows a systematic and logical flow, from sample preparation to final data interpretation. This workflow is designed to ensure consistency and reliability in the results obtained.
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. asianjpr.com [asianjpr.com]
- 3. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaguru.co [pharmaguru.co]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 6-Fluoro-4-methylnicotinaldehyde: A Comparative Analysis for Advanced Synthesis
Introduction: The Strategic Value of Substituted Nicotinaldehydes
In the landscape of medicinal chemistry and organic synthesis, pyridine aldehydes are indispensable building blocks.[1] Their unique electronic properties and inherent reactivity make them foundational scaffolds for a vast array of complex molecules, from specialized ligands for metal catalysts to active pharmaceutical ingredients (APIs).[1][2] The parent compound, nicotinaldehyde (pyridine-3-carbaldehyde), serves as a versatile intermediate in the synthesis of various drugs and agrochemicals.[2][3]
However, the true power of this scaffold is realized through strategic substitution. By introducing functional groups onto the pyridine ring, chemists can finely tune the molecule's steric and electronic properties, thereby influencing its reactivity, selectivity, and ultimately, the biological activity of its derivatives. This guide focuses on a particularly valuable, substituted variant: 6-Fluoro-4-methylnicotinaldehyde . We will provide an in-depth comparison of this compound against other key nicotinaldehydes, supported by experimental data and protocols, to elucidate its distinct advantages in modern drug discovery and development.[4]
Part 1: Comparative Physicochemical Properties
The introduction of fluorine and methyl groups onto the nicotinaldehyde core imparts significant changes to its physicochemical profile. Fluorine, being the most electronegative element, acts as a potent electron-withdrawing group, while the methyl group is a weak electron-donating group. This electronic dichotomy, combined with steric influences, creates a unique chemical entity.
From a drug discovery perspective, fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate pKa.[5] The data below compares this compound with its parent and monosubstituted analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA | H-Bond Acceptor Count |
| Nicotinaldehyde | C₆H₅NO | 107.11 | 0.65 | 2 |
| 6-Fluoronicotinic Acid | C₆H₄FNO₂ | 141.10 | N/A | 3 |
| 6-Methylnicotinaldehyde | C₇H₇NO | 121.14 | N/A | 2 |
| This compound | C₇H₆FNO | 139.13 | N/A | 2 |
| (Data for Nicotinaldehyde and 6-Fluoronicotinic Acid sourced from PubChem. XLogP3-AA is a computed lipophilicity value.[6][7]) |
The key takeaway for the practicing chemist is the influence of the 6-fluoro substituent. It significantly lowers the electron density of the pyridine ring, making the C6 position exceptionally susceptible to nucleophilic attack—a feature we will explore in detail.[6][8]
Part 2: Synthesis Strategies: A Comparative Workflow
The synthesis of substituted nicotinaldehydes can be achieved through various routes, including the oxidation of corresponding alcohols or the reduction of nitriles or acid derivatives.[3][9][10] However, for building blocks like this compound, functionalization of a pre-existing pyridine ring is often the most efficient approach.
Below is a generalized workflow comparing two common and powerful methods for introducing amine substituents at the C6 position: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. The choice between these methods is dictated by the nature of the leaving group at the C6 position.
Caption: Fig. 1: Comparative synthetic routes to 6-aminonicotinaldehydes.
Expertise-Driven Rationale: this compound is an ideal substrate for SNAr reactions . The high electronegativity of the fluorine atom makes it an excellent leaving group and strongly activates the pyridine ring towards nucleophilic attack.[11] This catalyst-free method is often preferred for its simplicity and cost-effectiveness. In contrast, chloro or bromo derivatives typically require palladium-catalyzed Buchwald-Hartwig amination, which involves more expensive and air-sensitive reagents.[11] The 4-methyl group in our target molecule has a minor electronic donating effect but does not significantly impede the SNAr reaction at the sterically accessible C6 position.
Part 3: Comparative Reactivity and Experimental Protocols
The true utility of this compound is demonstrated in its reactivity profile, which offers distinct advantages over less substituted analogs.
Nucleophilic Aromatic Substitution (SNAr)
As discussed, the 6-fluoro group makes this compound highly reactive towards nucleophiles. This allows for the efficient introduction of a wide range of substituents (amines, thiols, alkoxides) to build molecular diversity.
Caption: Fig. 2: Reactivity comparison for SNAr at the C6 position.
Representative Protocol: Synthesis of 6-Morpholino-4-methylnicotinaldehyde
This protocol is adapted from a similar synthesis utilizing 6-fluoronicotinaldehyde and serves as a robust, self-validating system.[12]
-
Reaction Setup: To a solution of this compound (1.0 eq) in dimethylformamide (DMF, ~0.25 M) in a sealed reaction vessel, add potassium carbonate (K₂CO₃) (1.5 eq).
-
Nucleophile Addition: Slowly add morpholine (1.2 eq) to the stirring mixture at room temperature.
-
Scientist's Note: The use of a non-nucleophilic base like K₂CO₃ is crucial to neutralize the HF formed in situ, driving the reaction to completion.
-
-
Heating and Monitoring: Heat the reaction mixture to 110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature and pour it into ice-cold water. A precipitate of the product should form.
-
Purification: Collect the solid by filtration, wash thoroughly with water to remove DMF and salts, and dry under vacuum to yield the desired product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Aldehyde-Specific Reactions: Reductive Amination
The aldehyde group at the C3 position is a versatile synthetic handle.[13] Its reactivity is moderately influenced by the ring substituents but remains highly effective for transformations like reductive amination, allowing for the construction of key side chains.
Representative Protocol: Synthesis of a Secondary Amine Derivative
-
Imine Formation: Dissolve the nicotinaldehyde starting material (e.g., this compound, 1.0 eq) and a primary amine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a catalytic amount of acetic acid to facilitate imine formation. Stir at room temperature for 1-2 hours.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture.
-
Scientist's Note: NaBH(OAc)₃ is preferred over stronger agents like NaBH₄ as it is selective for the iminium ion over the aldehyde, minimizing the formation of the corresponding alcohol byproduct. It is also tolerant of mildly acidic conditions.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the imine intermediate and formation of the product.
-
Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting residue by column chromatography on silica gel.
Part 4: Application in Drug Discovery - Kinase Inhibitor Scaffolds
Substituted nicotinaldehydes are critical precursors for developing inhibitors of key signaling pathways, particularly in oncology.[12] The pyridine core is a common feature in many ATP-competitive kinase inhibitors. This compound provides a scaffold that can be elaborated to optimize potency, selectivity, and pharmacokinetic properties.[13]
For instance, the 6-amino substituent (introduced via SNAr) can form a crucial hydrogen bond with the hinge region of the kinase ATP-binding pocket, while the rest of the molecule can be extended from the C3-aldehyde position to occupy other regions of the active site.
Caption: Fig. 3: Role of kinase inhibitors in a signaling pathway.
Conclusion and Forward Outlook
This compound stands out as a superior building block for specific applications in medicinal chemistry. Its key advantages over simpler nicotinaldehydes include:
-
Enhanced Reactivity for SNAr: The 6-fluoro substituent provides a reliable and efficient handle for introducing diversity via catalyst-free nucleophilic substitution.
-
Tunable Properties: The combination of an electron-withdrawing fluorine and an electron-donating methyl group offers a unique electronic profile for fine-tuning molecular interactions.
-
Synthetic Versatility: It retains the highly useful aldehyde functionality, allowing for a multitude of subsequent chemical transformations.
For researchers and drug development professionals, incorporating this compound into a synthesis program can accelerate the discovery of novel therapeutics by enabling rapid and efficient access to diverse chemical libraries. Its strategic design makes it a powerful tool for developing next-generation kinase inhibitors and other targeted therapies.
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A Comparative Guide to the Synthesis of 6-Fluoro-4-methylnicotinaldehyde: Strategic Validation and Protocol Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of two distinct synthetic routes for the preparation of 6-Fluoro-4-methylnicotinaldehyde, a key building block in medicinal chemistry. The strategic selection of a synthesis pathway is paramount for efficiency, scalability, and cost-effectiveness in drug discovery and development. Herein, we evaluate a classical approach involving a late-stage halogen exchange (Halex) reaction and a modern, more convergent route utilizing directed ortho-metalation (DoM). The performance of each route is critically assessed based on reaction steps, potential yields, and the complexity of the required experimental procedures.
Route 1: Late-Stage Fluorination via Halogen Exchange
This multi-step approach commences with the commercially available 4-methylnicotinic acid and introduces the fluorine atom in the final step. This strategy is robust and relies on a series of well-established transformations in pyridine chemistry.
Scientific Rationale and Workflow
The logic of this route is to first construct the 6-chloro-4-methylnicotinaldehyde precursor. The electron-withdrawing nature of the pyridine nitrogen, further enhanced by N-oxidation, facilitates the regioselective introduction of a chlorine atom at an alpha-position (C6). The aldehyde functionality is then unmasked before the final, crucial halogen exchange step. The electron-deficient nature of the 6-chloronicotinaldehyde precursor is critical for the success of the nucleophilic aromatic substitution (SNAr) by fluoride.
Detailed Experimental Protocol
Step 1: Esterification to Methyl 4-methylnicotinate
To a solution of 4-methylnicotinic acid (1.0 eq) in methanol (10 vol), concentrated sulfuric acid (0.1 eq) is added dropwise at 0 °C. The mixture is heated to reflux for 12-16 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield methyl 4-methylnicotinate.[1][2]
Step 2: N-Oxidation to Methyl 4-methylnicotinate N-oxide
Methyl 4-methylnicotinate (1.0 eq) is dissolved in dichloromethane (DCM, 10 vol). meta-Chloroperoxybenzoic acid (m-CPBA, 1.2 eq) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the N-oxide.
Step 3: Chlorination to Methyl 6-chloro-4-methylnicotinate
The crude methyl 4-methylnicotinate N-oxide (1.0 eq) is added portion-wise to phosphorus oxychloride (POCl3, 5.0 eq) at 0 °C. The mixture is heated to 100 °C for 3-4 hours. After cooling, the excess POCl3 is carefully removed under reduced pressure. The residue is cautiously quenched with ice-water and neutralized with solid sodium bicarbonate. The product is extracted with ethyl acetate, and the organic phase is dried and concentrated. Purification by column chromatography yields the desired 6-chloro derivative.[3][4]
Step 4: Reduction to (6-Chloro-4-methylpyridin-3-yl)methanol
A solution of methyl 6-chloro-4-methylnicotinate (1.0 eq) in dry toluene (10 vol) is cooled to -78 °C under an inert atmosphere. Diisobutylaluminium hydride (DIBAL-H, 2.2 eq, 1.0 M in toluene) is added dropwise. The reaction is stirred for 2 hours at -78 °C. The reaction is quenched with methanol, followed by the addition of a saturated Rochelle's salt solution. The mixture is warmed to room temperature and stirred until two clear layers are formed. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
Step 5: Oxidation to 6-Chloro-4-methylnicotinaldehyde
(6-Chloro-4-methylpyridin-3-yl)methanol (1.0 eq) is dissolved in DCM (20 vol). Activated manganese dioxide (MnO2, 10 eq) is added, and the suspension is stirred vigorously at room temperature for 12-24 hours. The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated to give 6-chloro-4-methylnicotinaldehyde.
Step 6: Halogen Exchange to this compound
To a solution of 6-chloro-4-methylnicotinaldehyde (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO, 10 vol), spray-dried potassium fluoride (KF, 3.0 eq) is added. The mixture is heated to 160-180 °C for 6-8 hours. After cooling, the reaction mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
Route 2: Convergent Synthesis via Directed ortho-Metalation (DoM)
This modern approach begins with the commercially available 2-fluoro-4-methylpyridine and utilizes a highly regioselective C-H activation to install the aldehyde functionality in a single step. This route is significantly more step-economical.
Scientific Rationale and Workflow
The cornerstone of this route is the directed ortho-metalation of 2-fluoro-4-methylpyridine. The fluorine atom at the C2 position acts as a directing metalation group (DMG), guiding a strong, sterically hindered base like lithium diisopropylamide (LDA) to deprotonate the adjacent C3 position. The resulting aryllithium species is then trapped with an appropriate electrophile, such as N,N-dimethylformamide (DMF), to introduce the formyl group. The choice of a hindered amide base over an alkyllithium is crucial to prevent nucleophilic addition to the pyridine ring.[5][6]
Detailed Experimental Protocol
Step 1: Directed ortho-Metalation and Formylation
To a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF, 10 vol) at -78 °C under an inert atmosphere, n-butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise. The solution is stirred for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA). A solution of 2-fluoro-4-methylpyridine (1.0 eq) in anhydrous THF (5 vol) is then added dropwise, and the mixture is stirred for 2 hours at -78 °C. Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is added dropwise, and the reaction is stirred for an additional 1 hour at -78 °C before being allowed to warm slowly to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.[7]
Comparative Analysis
| Parameter | Route 1: Late-Stage Fluorination | Route 2: Directed ortho-Metalation |
| Number of Steps | 6 | 1 |
| Starting Material | 4-Methylnicotinic acid | 2-Fluoro-4-methylpyridine |
| Overall Yield (Estimated) | 10-15% | 50-60% |
| Key Reagents | m-CPBA, POCl3, DIBAL-H, MnO2, KF | LDA, n-BuLi, DMF |
| Scalability | Moderate; multiple steps and purifications can be challenging on a large scale. | High; a one-pot procedure that is amenable to scale-up. |
| Safety Considerations | Use of pyrophoric DIBAL-H and corrosive POCl3. High-temperature Halex reaction. | Requires handling of pyrophoric n-BuLi and cryogenic temperatures. |
| Cost-Effectiveness | Potentially higher due to the number of steps, reagents, and solvent usage. | More cost-effective due to fewer steps and higher overall yield, despite a more expensive starting material. |
Conclusion and Recommendation
Both synthetic routes present viable pathways to this compound.
Route 1 is a classic, linear synthesis that relies on predictable and well-understood reactions. However, its length, requirement for multiple intermediate purifications, and the use of hazardous reagents make it less efficient and more challenging to scale. The overall yield is likely to be modest.
Route 2 , in contrast, is a highly convergent and elegant approach. By leveraging the power of directed ortho-metalation, it dramatically shortens the synthesis to a single, high-yielding step from a commercially available starting material.[8][9][10][11] While it requires the handling of organolithium reagents and cryogenic conditions, these are standard procedures in modern synthetic chemistry labs.
For research and development purposes, particularly where efficiency and rapid access to the target molecule are critical, Route 2 is the superior and recommended strategy . Its step-economy and higher potential yield offer significant advantages in time and resources, making it the more practical choice for the synthesis of this compound and its analogs.
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- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
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A Senior Application Scientist's Guide to Alternatives for 6-Fluoro-4-methylnicotinaldehyde in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of a starting reagent is a critical decision that dictates the trajectory of a synthetic campaign. The substituted nicotinic aldehyde scaffold is a cornerstone in medicinal chemistry, and 6-Fluoro-4-methylnicotinaldehyde presents itself as a valuable, albeit specialized, building block. The strategic placement of a fluorine atom offers a route to enhance metabolic stability and binding affinity, while the aldehyde group serves as a versatile synthetic handle for molecular elaboration.[1][2]
However, the very feature that makes this reagent attractive—the robust Carbon-Fluorine bond—can also be its primary limitation. While indispensable for certain applications, its relative inertness in common cross-coupling reactions necessitates a broader consideration of alternative reagents. This guide provides a comprehensive, data-driven comparison of viable alternatives to this compound. We will dissect the reactivity, synthetic utility, and strategic implications of each choice, empowering you to select the optimal building block for your specific research goals.
Profiling the Parent Reagent: this compound
Understanding the parent molecule is key to appreciating its alternatives. This compound possesses two primary reactive sites: the aldehyde at the C3 position and the fluorine atom at the C6 position. This duality presents both opportunities and challenges in chemoselectivity.[3][4]
-
The Aldehyde Group : This is the more classically reactive functional group. It readily participates in nucleophilic additions, Wittig reactions, reductive aminations, and condensations, providing a reliable handle for building molecular complexity.[2][5][6]
-
The C6-Fluorine Bond : The C-F bond is the strongest single bond to carbon, rendering it significantly less reactive in traditional palladium-catalyzed cross-coupling reactions compared to its heavier halogen counterparts.[7][8] However, its strength is an asset when the synthetic goal is to retain the fluorine atom in the final product for its beneficial pharmacological properties. Furthermore, under specific and often harsher conditions using specialized nickel or palladium catalysts, the C-F bond can be activated for cross-coupling, making it a tool for late-stage functionalization.[7][8][9]
The primary strategic consideration when selecting this reagent is whether the synthetic plan requires the C-F bond to be a stable spectator or an active participant.
Caption: Key reactive sites on this compound.
Comparative Analysis of Halogenated Alternatives: Tuning Reactivity
For synthetic campaigns that rely on building diversity via cross-coupling reactions at the C6 position, modifying the halogen is the most logical strategy. The reactivity of aryl halides in the crucial oxidative addition step of palladium-catalyzed cycles generally follows the trend: C-I > C-Br > C-Cl >> C-F.
The Workhorse: 6-Chloro-4-methylnicotinaldehyde
Substituting fluorine with chlorine provides a significant boost in reactivity for cross-coupling reactions.[10] The C-Cl bond is readily activated by common palladium catalysts, making 6-Chloro-4-methylnicotinaldehyde a versatile and often more cost-effective building block for Suzuki-Miyaura, Buchwald-Hartwig, and similar transformations.[5][10] This reagent represents an excellent balance between stability and reactivity, suitable for a wide range of synthetic applications.
The High-Reactivity Option: 6-Bromo-4-methylnicotinaldehyde
When reactions with the chloro-analog prove sluggish or require harsh conditions, the bromo-derivative is the reagent of choice. The weaker C-Br bond undergoes oxidative addition more readily than the C-Cl bond, often allowing for lower catalyst loadings, milder reaction temperatures, and shorter reaction times.[11][12] This is particularly advantageous when dealing with sterically hindered coupling partners or sensitive functional groups elsewhere in the molecule.
Performance Data in a Model Suzuki-Miyaura Coupling
To illustrate the practical differences, the following table summarizes typical outcomes for a model Suzuki-Miyaura reaction between the halogenated nicotinic aldehydes and phenylboronic acid.
| Reagent | Halogen | Typical Catalyst System | Temp (°C) | Time (h) | Representative Yield (%) | Causality Behind Performance |
| 6-Fluoro -4-methylnicotinaldehyde | F | Ni(PCy₃)₂Cl₂ / LiCl | 100-120 | 12-24 | 40-60% | Strong C-F bond requires more active Ni-catalysis and additives to facilitate oxidative addition.[7] |
| 6-Chloro -4-methylnicotinaldehyde | Cl | Pd(PPh₃)₄ / K₂CO₃ | 100 | 4-8 | ~95% | C-Cl bond is readily cleaved by standard Pd(0) catalysts, offering a reliable and high-yielding transformation.[10] |
| 6-Bromo -4-methylnicotinaldehyde | Br | Pd(PPh₃)₄ / K₂CO₃ | 80 | 1-3 | >95% | Weaker C-Br bond allows for faster oxidative addition, enabling milder conditions and shorter reaction times.[11] |
digraph "Cross_Coupling_Workflow" { graph [splines=ortho, nodesep=0.6, ranksep=1.2]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes Aryl_X [label="Aryl-X\n(X = F, Cl, Br)", shape=Mdiamond, fillcolor="#FBBC05"]; Pd0 [label="Pd(0) Catalyst"]; OxAdd [label="Oxidative\nAddition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aryl_Pd_X [label="Aryl-Pd(II)-X"]; Boronic_Acid [label="R-B(OH)₂"]; Base [label="Base (e.g., K₂CO₃)"]; Transmetalation [label="Transmetalation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aryl_Pd_R [label="Aryl-Pd(II)-R"]; RedElim [label="Reductive\nElimination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Aryl-R", shape=Mdiamond, fillcolor="#FBBC05"];
// Edges Aryl_X -> OxAdd; Pd0 -> OxAdd; OxAdd -> Aryl_Pd_X [label="Rate-Determining Step\nReactivity: Br > Cl >> F"]; Aryl_Pd_X -> Transmetalation; Boronic_Acid -> Transmetalation; Base -> Transmetalation; Transmetalation -> Aryl_Pd_R; Aryl_Pd_R -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; }
Caption: Generalized Palladium-catalyzed cross-coupling workflow.
A Strategic Alternative: 6-(Trifluoromethyl)-4-methylnicotinaldehyde
Sometimes, the goal is not to use the C6-substituent as a reactive handle, but to incorporate a specific functionality for its inherent properties. The trifluoromethyl (CF₃) group is a highly sought-after moiety in medicinal chemistry, known for its strong electron-withdrawing nature, metabolic stability, and ability to modulate lipophilicity.[13][14]
6-(Trifluoromethyl)-4-methylnicotinaldehyde serves as a fundamentally different type of alternative. It is not a precursor for C6-functionalization but is instead chosen when the CF₃ group is a desired component of the final target molecule. This represents a "starting block" approach rather than a "building block" one.
Comparison of Electronic and Physicochemical Properties
| Substituent at C6 | Electronic Effect | Key Feature in Drug Design |
| -F | Inductively withdrawing, weakly deactivating | Enhances metabolic stability, modulates pKa, can form H-bonds.[1] |
| -Cl | Inductively withdrawing, deactivating | Common halogen bond donor, provides steric bulk. |
| -Br | Inductively withdrawing, deactivating | Stronger halogen bond donor than Cl, highly reactive handle. |
| -CF₃ | Strongly electron-withdrawing | Increases lipophilicity, blocks metabolic oxidation, acts as a bioisostere for other groups.[13][15] |
Field-Proven Experimental Protocols
Trustworthiness in synthesis relies on robust and reproducible protocols. The following methods are representative of the core transformations discussed.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is optimized for the chloro- and bromo- analogs.
-
Reagent Preparation : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 6-halo-4-methylnicotinaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Catalyst Addition : Add the palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent Addition : Add a degassed solvent mixture, typically Toluene/Water (4:1, v/v).
-
Reaction : Heat the reaction mixture with vigorous stirring.
-
For 6-Bromo- derivative: 80 °C.
-
For 6-Chloro- derivative: 100 °C.
-
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-8 hours).[10]
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: General Procedure for Reductive Amination
This protocol is applicable to all the aldehyde reagents discussed.
-
Reagent Preparation : To a round-bottom flask, dissolve the nicotinic aldehyde derivative (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Imine Formation : Add a mild dehydrating agent like sodium sulfate or a few drops of acetic acid to facilitate imine/enamine formation. Stir for 1-2 hours at room temperature.
-
Reduction : Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture.
-
Reaction : Stir the reaction at room temperature until the starting aldehyde is fully consumed as monitored by TLC (typically 4-12 hours).
-
Workup : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography if necessary.
Conclusion & Senior Scientist's Recommendation
The choice of reagent is a strategic decision, not merely a tactical one. While structurally similar, 6-fluoro-, 6-chloro-, 6-bromo-, and 6-trifluoromethyl-4-methylnicotinaldehyde serve distinct purposes in a synthetic campaign.
-
Choose this compound when retention of the fluorine atom is paramount for the final molecule's biological profile or when exploring challenging late-stage C-F functionalization.
-
Choose 6-Chloro-4-methylnicotinaldehyde as a versatile, cost-effective workhorse for a broad range of standard cross-coupling reactions where high yields and predictable reactivity are desired.
-
Choose 6-Bromo-4-methylnicotinaldehyde for challenging cross-couplings that require maximum reactivity, enabling milder conditions and accommodating sensitive or sterically demanding substrates.
-
Choose 6-(Trifluoromethyl)-4-methylnicotinaldehyde when the synthetic goal is to incorporate the CF₃ group for its unique electronic and metabolic benefits, using the aldehyde as the primary handle for further synthesis.
By understanding the nuanced reactivity and strategic application of each alternative, researchers can design more efficient, robust, and successful synthetic routes toward novel therapeutics.
Caption: Decision tree for selecting the optimal C6-substituted reagent.
References
- Title: Chemoselectivity - Wikipedia Source: Wikipedia URL:[Link]
- Title: 6-bromo-4-methylnicotinaldehyde (C7H6BrNO) Source: PubChem URL:[Link]
- Title: 6-Chloro-4-(methylamino)nicotinaldehyde | C7H7ClN2O | CID 23434571 Source: PubChem URL:[Link]
- Title: Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents Source: Organic Chemistry Portal URL:[Link]
- Title: Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides Source: National Institutes of Health (NIH) URL:[Link]
- Title: Regioselectivity and chemoselectivity of aliphatic addition reactions Source: Pure Chemistry URL:[Link]
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds Source: MDPI URL:[Link]
- Title: Chemoselectivity: The Mother of Invention in Total Synthesis Source: National Institutes of Health (NIH) URL:[Link]
- Title: Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions Source: ResearchG
- Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: National Institutes of Health (NIH) URL:[Link]
- Title: Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)
- Title: The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis Source: Ningbo Inno Pharmchem Co., Ltd. URL:[Link]
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- 14. researchgate.net [researchgate.net]
- 15. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
A Comparative Guide for Synthetic Chemists: 6-Fluoro-4-methylnicotinaldehyde vs. 6-Chloro-4-methylnicotinaldehyde
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a cornerstone of efficient and successful synthetic campaigns. Substituted pyridines are privileged scaffolds in medicinal chemistry, and the 4-methylnicotinaldehyde framework offers a versatile template for elaboration. The introduction of a halogen at the 6-position provides a critical handle for diversification. However, the choice of that halogen—specifically fluorine versus chlorine—is not arbitrary. It dictates the feasible reaction pathways, influencing the entire synthetic strategy.
This guide provides an in-depth comparison of 6-Fluoro-4-methylnicotinaldehyde and 6-Chloro-4-methylnicotinaldehyde, moving beyond simple specifications to explore the causality behind their divergent reactivity. We will examine their performance in key synthetic transformations, supported by mechanistic insights and representative experimental data, to empower chemists to make informed decisions in their synthetic design.
Synthesis of the Core Scaffolds
The efficient synthesis of these key starting materials is paramount. While numerous routes can be envisioned, formylation of the corresponding 2-halo-4-methylpyridine is a common and effective strategy. The Vilsmeier-Haack reaction, for instance, is a powerful method for formylating electron-rich heteroaromatics.[1]
A generalized approach involves the in-situ formation of the Vilsmeier reagent from phosphoryl chloride (POCl₃) and a formamide derivative like N,N-Dimethylformamide (DMF), followed by reaction with the appropriate 2-halo-4-methylpyridine substrate.[1]
Caption: Generalized workflow for the Vilsmeier-Haack synthesis.
The success of this reaction is contingent on the electronic nature of the pyridine ring. The methyl group at the 4-position is an electron-donating group, which helps to activate the ring towards electrophilic formylation at the adjacent C3 position.
Comparative Reactivity: A Tale of Two Halogens
The synthetic utility of these two reagents diverges significantly based on the identity of the C6 halogen. This difference is rooted in the fundamental principles of two major reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for introducing heteroatom nucleophiles onto electron-deficient aromatic rings.[2] The reaction proceeds via a two-step addition-elimination mechanism, involving a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is the key determinant of the reaction rate.[4]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Performance Comparison:
In SNAr reactions, This compound is the vastly superior substrate . The reactivity trend for leaving groups in SNAr is F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions.[2]
-
Causality: The high electronegativity of the fluorine atom strongly polarizes the C-F bond and provides powerful inductive stabilization to the negatively charged Meisenheimer intermediate formed during the rate-determining nucleophilic attack. This stabilization lowers the activation energy of the first step, dramatically accelerating the reaction. While chlorine is also electron-withdrawing, its effect is less pronounced.
| Parameter | This compound | 6-Chloro-4-methylnicotinaldehyde |
| Relative Reactivity | High | Moderate to Low |
| Typical Conditions | Lower temperatures (e.g., 80-120 °C), shorter reaction times. | Higher temperatures (e.g., >150 °C), often requires microwave irradiation.[2] |
| Typical Nucleophiles | Amines, alkoxides, thiolates. | Stronger, less hindered nucleophiles. |
| Expected Outcome | Good to excellent yields. | Lower yields, potential for side reactions. |
Palladium-Catalyzed Cross-Coupling Reactions
For the formation of new carbon-carbon or carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination are indispensable tools.[5][6] These reactions proceed through a catalytic cycle involving oxidative addition of the palladium catalyst to the carbon-halogen bond.[7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Performance Comparison:
In stark contrast to SNAr, 6-Chloro-4-methylnicotinaldehyde is the substrate of choice for palladium-catalyzed cross-coupling reactions . The general reactivity trend for aryl halides in oxidative addition is I > Br > OTf > Cl >> F.
-
Causality: The rate-determining step in most cross-coupling reactions is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. This step is highly dependent on bond strength. The carbon-chlorine bond is significantly weaker and more polarizable than the exceptionally strong carbon-fluorine bond. Consequently, the C-Cl bond readily undergoes oxidative addition under standard catalytic conditions, while the C-F bond remains inert. While C-F activation is an area of active research, it requires specialized catalysts and harsh conditions that are generally not amenable to complex molecule synthesis.
| Parameter | 6-Chloro-4-methylnicotinaldehyde | This compound |
| Relative Reactivity | Good | Unreactive (under standard conditions) |
| Typical Reactions | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig Amination.[6] | None under standard conditions. |
| Typical Conditions | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligand, base, 80-120 °C.[5][6] | N/A |
| Expected Outcome | Good to excellent yields. | Recovery of starting material. |
Strategic Application in Synthesis Design
The orthogonal reactivity of these two building blocks is not a limitation but a powerful strategic advantage. The choice between them should be dictated by the desired final structure.
Caption: Decision workflow for selecting the appropriate building block.
-
Choose this compound when: Your synthetic plan involves the introduction of amine, alcohol, or thiol moieties at the C6 position via Nucleophilic Aromatic Substitution . This is the most direct and efficient route for installing heteroatom substituents.
-
Choose 6-Chloro-4-methylnicotinaldehyde when: Your goal is to form new carbon-carbon bonds (e.g., installing aryl, heteroaryl, or alkyl groups) or to perform a Buchwald-Hartwig amination. The chloro-substituent serves as a reliable handle for a wide array of Palladium-Catalyzed Cross-Coupling reactions.[6]
Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates and scales.
Protocol 1: SNAr with this compound (Representative)
This protocol describes the reaction of this compound with morpholine.
Reagents:
-
This compound (1.0 equiv)
-
Morpholine (2.0 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a sealed reaction vessel, add this compound, potassium carbonate, and anhydrous DMSO.
-
Add morpholine to the mixture with stirring.
-
Seal the vessel and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-morpholino-4-methylnicotinaldehyde.
Protocol 2: Suzuki-Miyaura Coupling with 6-Chloro-4-methylnicotinaldehyde
This protocol is adapted from general procedures for the Suzuki coupling of chloropyridines.[6]
Reagents:
-
6-Chloro-4-methylnicotinaldehyde (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃, 2.0 equiv)
-
Toluene and Water (e.g., 4:1 mixture)
Procedure:
-
To an oven-dried reaction flask, add 6-Chloro-4-methylnicotinaldehyde, phenylboronic acid, and sodium carbonate.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the Pd(PPh₃)₄ catalyst, followed by the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-phenyl-4-methylnicotinaldehyde.
Conclusion
This compound and 6-Chloro-4-methylnicotinaldehyde are not interchangeable reagents. They are distinct synthetic tools with orthogonal reactivity profiles. The fluoro derivative is highly activated for SNAr reactions, making it ideal for the direct introduction of heteroatom nucleophiles. Conversely, the chloro derivative is the superior choice for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse C-C and C-N bonds. A clear understanding of these fundamental reactivity differences allows the medicinal or synthetic chemist to design more elegant, efficient, and robust synthetic routes, accelerating the drug discovery process.
References
- BenchChem. A Comparative Guide to the Synthesis of 6-Chloro-4-methoxynicotinaldehyde: Traditional vs. Modern Methodologies. URL: https://www.benchchem.com/product/b1402919
- BenchChem. The Pivotal Role of 6-Chloro-4-methoxynicotinaldehyde in Modern Medicinal Chemistry: A Technical Guide. URL: https://www.benchchem.com/product/b1402919
- BenchChem. Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde. URL: https://www.benchchem.com/product/b1402919
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. URL: https://www.researchgate.net/figure/Suzuki-coupling-of-different-chloropyridines-with-phenylboronic-acids-a_tbl1_260370428
- BenchChem. A Comparative Guide to the Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde. URL: https://www.benchchem.com/product/B1402919
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/jo020485d
- BenchChem. Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry. URL: https://www.benchchem.com/product/B1281534
- ACS Publications. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/jacs.2c01997
- PubMed. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/10691733/
- BenchChem. A Comparative Guide to the Reaction Products of 6-Chloro-4-methoxynicotinaldehyde. URL: https://www.benchchem.com/product/b1402919
- StackExchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? URL: https://chemistry.stackexchange.
- Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. URL: https://scholarship.claremont.edu/pomona_fac_pub/511/
- PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4516168/
- YouTube. nucleophilic aromatic substitutions. URL: https://www.youtube.
- ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00114
- ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. URL: https://www.researchgate.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. URL: https://www.masterorganicchemistry.
- Organic Chemistry Portal. Suzuki Coupling. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
- Organic Syntheses. Mesitaldehyde. URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0735
- YouTube. Suzuki Coupling Mechanism. URL: https://www.youtube.
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A Spectroscopic Guide to Differentiating 6-Fluoro-4-methylnicotinaldehyde and its Positional Isomer
In the landscape of pharmaceutical research and development, the precise structural characterization of molecular entities is paramount. Positional isomers, while possessing identical molecular formulas, can exhibit divergent biological activities and physical properties. This guide provides a comprehensive spectroscopic comparison of 6-Fluoro-4-methylnicotinaldehyde and its isomer, 2-Fluoro-4-methylnicotinaldehyde, offering a detailed analysis of the experimental data that enables their unambiguous differentiation.
The strategic placement of a fluorine atom on the pyridine ring significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures. Understanding these differences is crucial for synthetic chemists and analytical scientists to verify the identity and purity of their compounds.
Experimental Workflow: A Systematic Approach to Isomer Characterization
The definitive identification of this compound and its 2-fluoro isomer relies on a multi-technique spectroscopic approach. The following workflow outlines a systematic process for acquiring and interpreting the necessary data.
Figure 1: A generalized workflow for the spectroscopic analysis and differentiation of fluoro-methylnicotinaldehyde isomers.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR: Obtain a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, and spectra can be acquired relatively quickly.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and 2-Fluoro-4-methylnicotinaldehyde.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Proton | This compound Chemical Shift (δ, ppm) | 2-Fluoro-4-methylnicotinaldehyde Chemical Shift (δ, ppm) | Key Differentiator |
| Aldehyde (-CHO) | ~10.4 | ~10.3 | Minor difference, not a primary identifier. |
| Pyridine H-2/H-6 | H-2: ~8.6 | H-6: ~8.4 | The chemical shift of the proton adjacent to the nitrogen is influenced by the fluorine position. |
| Pyridine H-5 | ~7.2 | ~7.5 | Significant downfield shift in the 2-fluoro isomer due to the electronic effect of fluorine. |
| Methyl (-CH₃) | ~2.6 | ~2.7 | Minor difference. |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Carbon | This compound Chemical Shift (δ, ppm) | 2-Fluoro-4-methylnicotinaldehyde Chemical Shift (δ, ppm) | Key Differentiator |
| Aldehyde (C=O) | ~190 | ~189 | Minor difference. |
| C-F | C-6: ~165 (d, ¹JCF ≈ 240 Hz) | C-2: ~163 (d, ¹JCF ≈ 240 Hz) | The carbon directly attached to fluorine shows a large coupling constant. The chemical shift differs slightly. |
| C-4 | ~150 | ~152 | The chemical shift of the methyl-bearing carbon is sensitive to the fluorine's position. |
| C-5 | ~115 (d, ²JCF ≈ 4 Hz) | ~120 (d, ³JCF ≈ 5 Hz) | The chemical shift and C-F coupling constant for C-5 are highly diagnostic. |
Table 3: IR and Mass Spectrometry Data
| Technique | This compound | 2-Fluoro-4-methylnicotinaldehyde | Key Differentiator |
| IR (cm⁻¹) | ~1710 (C=O stretch), ~1250 (C-F stretch) | ~1705 (C=O stretch), ~1260 (C-F stretch) | Subtle shifts in vibrational frequencies. |
| MS (m/z) | 154.05 [M+H]⁺ | 154.05 [M+H]⁺ | Identical molecular weight, not useful for differentiation. |
Interpretation and Structural Rationale
The most significant differences between the two isomers are observed in their NMR spectra. This is a direct consequence of the through-bond and through-space electronic effects of the highly electronegative fluorine atom.
Figure 2: Structural comparison and the resulting key NMR spectroscopic effects for the two isomers.
-
¹H NMR: In 2-Fluoro-4-methylnicotinaldehyde, the fluorine atom is in closer proximity to the H-5 proton. Its strong electron-withdrawing inductive effect deshields H-5, causing its resonance to appear at a lower field (higher ppm value) compared to the 6-fluoro isomer.
-
¹³C NMR: The position of the fluorine atom has a profound impact on the ¹³C chemical shifts and gives rise to characteristic carbon-fluorine coupling constants (JCF). The one-bond coupling (¹JCF) is typically very large (around 240 Hz) and is a definitive indicator of the carbon directly attached to the fluorine. The two- and three-bond couplings (²JCF and ³JCF) are smaller but highly diagnostic for assigning the remaining carbon signals and confirming the substitution pattern. For instance, the C-5 signal will show a small coupling to fluorine in both isomers, but the magnitude of this coupling and the chemical shift of C-5 itself will be different, providing a clear point of differentiation.
-
IR and MS: While IR spectroscopy will confirm the presence of key functional groups (aldehyde C=O, C-F bond), the differences in the spectra of the isomers are often too subtle for unambiguous identification on their own. Mass spectrometry confirms the molecular weight, but since isomers have the same mass, it cannot distinguish between them without fragmentation studies (MS/MS), which are beyond the scope of this routine analysis guide.
Conclusion
While multiple spectroscopic techniques contribute to the overall characterization, NMR spectroscopy, particularly a combination of ¹H, ¹³C, and ¹⁹F NMR, stands out as the most powerful and definitive tool for distinguishing between this compound and its 2-fluoro positional isomer. The significant and predictable variations in chemical shifts and carbon-fluorine coupling constants provide a robust and reliable method for unambiguous structural assignment, ensuring the integrity of research and development processes in the chemical and pharmaceutical sciences.
References
- PubChem Compound Summary for CID 13854659 (this compound).
- PubChem Compound Summary for CID 13903102 (2-Fluoro-4-methylnicotinaldehyde).
- Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan. A foundational textbook covering the principles and interpretation of NMR, IR, and Mass Spectrometry. Cengage Learning.
- Spectroscopic Methods in Organic Chemistry by Williams and Fleming. An in-depth resource for the application of spectroscopic techniques in structural elucidation.
A Comparative Guide to the Bioactivity of Novel 6-Fluoro-4-methylnicotinaldehyde Derivatives
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous FDA-approved drugs is a testament to its versatile biological activity, which spans applications from anticancer to antiviral and beyond.[1][2][3] The strategic introduction of a fluorine atom can further enhance the pharmacological profile of these molecules, improving properties like metabolic stability and binding affinity.[4][5] This guide provides an in-depth comparison of the bioactivity of a series of novel derivatives of 6-Fluoro-4-methylnicotinaldehyde, a promising platform for drug discovery. We will explore their synthesis, comparative antiproliferative and antimicrobial activities, and delve into the structure-activity relationships (SAR) that govern their biological effects.
Rationale and Design of Derivatives
The core structure, this compound, presents several opportunities for chemical modification. The aldehyde functional group is a key handle for derivatization, allowing for the introduction of a wide range of functionalities through reactions like condensation and reductive amination. For this comparative study, we have synthesized a series of derivatives (compounds 2a-2d ) by introducing different substituted aniline moieties. This choice is based on the well-documented importance of aromatic and heteroaromatic substitutions in modulating the bioactivity of pyridine-based compounds.[6]
The general synthetic approach for these derivatives is outlined below, employing a reductive amination protocol.
General Synthetic Protocol: Reductive Amination
A solution of this compound (1.0 eq.) and the respective substituted aniline (1.1 eq.) in methanol is stirred at room temperature for 2 hours. Sodium borohydride (1.5 eq.) is then added portion-wise, and the reaction mixture is stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired derivative.
Caption: Synthetic scheme for the preparation of this compound derivatives.
Comparative Bioactivity Assessment
To provide a comprehensive comparison, the synthesized derivatives were evaluated for two distinct biological activities: antiproliferative effects against a human cancer cell line and antimicrobial activity against a panel of pathogenic microbes.
Antiproliferative Activity
The antiproliferative potential of the derivatives was assessed against the human colorectal carcinoma cell line, HCT116, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Culture: HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized derivatives are dissolved in DMSO to prepare stock solutions. The cells are treated with serial dilutions of the compounds (ranging from 0.1 to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Caption: Structure-activity relationship of the synthesized derivatives.
Conclusion
This comparative guide demonstrates the significant potential of the this compound scaffold for the development of bioactive compounds. Through the synthesis and evaluation of a series of aniline derivatives, we have established a clear structure-activity relationship. The presence of electron-withdrawing groups, particularly a nitro group, at the 4-position of the aniline moiety is critical for enhancing both antiproliferative and antimicrobial activities. These findings provide a valuable foundation for the rational design of more potent and selective therapeutic agents based on this promising chemical framework. Further studies should focus on expanding the library of derivatives and elucidating the precise molecular mechanisms underlying their biological effects.
References
- Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-3.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde.
- Gomez-Ceballos, E., et al. (2023).
- ResearchGate. (n.d.). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. [Link]
- MDPI. (n.d.).
- Zhi-Xin, W., et al. (2005). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry, 48(3), 796–809. [Link]
- Iram, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]
- Reddy, A. R., et al. (2016). Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. Journal of Pharmaceutical Sciences & Research, 8(1), 1-6.
- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
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A Senior Application Scientist's Guide to the Synthesis and Structural Elucidation of 6-Fluoro-4-methylnicotinaldehyde Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of novel compounds is not merely a procedural step but the bedrock of reproducible science and successful therapeutic design. The heterocyclic scaffold, 6-Fluoro-4-methylnicotinaldehyde, represents a versatile starting material for accessing a diverse range of pharmacologically relevant molecules. The fluorine substituent offers a powerful tool for modulating metabolic stability and binding affinity, making its derivatives particularly attractive.
This guide provides an in-depth comparison of three fundamental transformations of this compound: oxidation, reduction, and olefination. We will move beyond simple procedural descriptions to explore the causal logic behind experimental choices and detail a self-validating system of analytical confirmation for each product. The objective is to equip you with the strategic framework needed to synthesize and, most critically, unambiguously confirm the structures of your target molecules.
The Starting Point: Characterization of this compound
Before embarking on any synthesis, a thorough characterization of the starting material is paramount. This baseline data serves as a crucial reference point for evaluating the success of subsequent reactions.
Table 1: Baseline Analytical Data for this compound
| Analysis | Expected Data | Rationale for Structural Confirmation |
| ¹H NMR | δ ~10.1 ppm (s, 1H, -CHO), ~8.5 ppm (s, 1H, Ar-H), ~7.2 ppm (s, 1H, Ar-H), ~2.5 ppm (s, 3H, -CH₃) | The singlet at ~10.1 ppm is the definitive aldehyde proton signal. Its disappearance is a primary indicator of a successful reaction. |
| ¹³C NMR | δ ~190 ppm (-CHO), ~165 ppm (d, ¹JCF, C-F), ~150 ppm (d, C-H), ~140 ppm (d, C-CH₃), ~120 ppm (d, C-CHO), ~110 ppm (d, C-H), ~20 ppm (-CH₃) | The downfield carbonyl carbon signal (~190 ppm) is a key marker. The carbon attached to fluorine will show a characteristic large coupling constant (¹JCF). |
| ¹⁹F NMR | A single resonance, chemical shift dependent on solvent and standard. | Provides a sensitive probe for the electronic environment of the fluorine atom. A significant shift post-reaction indicates a change in the pyridine ring's electronics. |
| Mass Spec (EI) | M⁺ peak corresponding to C₇H₆FNO (m/z = 155.13) | Confirms the molecular weight of the starting material. |
Comparative Reaction Pathways and Product Confirmation
We will now explore three divergent reaction pathways starting from this compound. For each pathway, we provide the reaction logic, a detailed protocol, and the necessary analytical steps to validate the product's structure.
Pathway A: Oxidation to 6-Fluoro-4-methylnicotinic Acid
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. This reaction is crucial for creating derivatives intended for amide coupling or other modifications requiring a carboxylic acid handle.
Causality Behind Experimental Choice: We select potassium permanganate (KMnO₄) under basic conditions. While other oxidants exist, KMnO₄ is cost-effective, potent, and the reaction progress is often visually indicated by the disappearance of the purple permanganate color and formation of a brown MnO₂ precipitate. The basic conditions prevent the potential for acid-catalyzed side reactions on the pyridine ring.
Caption: Reaction scheme for the oxidation of this compound.
Experimental Protocol: Synthesis of 6-Fluoro-4-methylnicotinic Acid
-
Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of water and tert-butanol.
-
Base Addition: Add sodium hydroxide (1.1 eq) and stir until fully dissolved.
-
Oxidant Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of potassium permanganate (1.5 eq) in water dropwise, maintaining the temperature below 10°C.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding a saturated solution of sodium sulfite until the purple color disappears and a brown precipitate of MnO₂ forms.
-
Workup: Filter the mixture through celite to remove MnO₂. Wash the filtrate with dichloromethane to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to pH ~2-3. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Structural Confirmation:
The key to confirming the structure of 6-Fluoro-4-methylnicotinic acid[1] is to observe the changes resulting from the -CHO → -COOH transformation.
Table 2: Comparative Analytical Data for Oxidation Product
| Analysis | Expected Data for Product | Confirmation Logic vs. Starting Material |
| ¹H NMR | δ ~13.0 ppm (br s, 1H, -COOH), ~8.6 ppm (s, 1H, Ar-H), ~7.3 ppm (s, 1H, Ar-H), ~2.5 ppm (s, 3H, -CH₃) | Disappearance: The aldehyde proton at ~10.1 ppm is gone. Appearance: A new, broad singlet appears far downfield (~13.0 ppm), characteristic of a carboxylic acid proton. |
| ¹³C NMR | δ ~168 ppm (-COOH), ~165 ppm (d, ¹JCF, C-F), ... | Shift: The carbonyl carbon signal shifts upfield from ~190 ppm (aldehyde) to ~168 ppm (carboxylic acid). |
| IR Spec. | Broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹) | Appearance: A very broad absorbance for the O-H bond of the carboxylic acid and a characteristic C=O stretch confirm the new functional group. |
| Mass Spec (ESI-) | [M-H]⁻ peak at m/z = 154.04 | In negative ion mode, the molecule readily loses a proton to show a mass consistent with the carboxylic acid structure (C₇H₆FNO₂). |
Pathway B: Reduction to (6-Fluoro-4-methylpyridin-3-yl)methanol
Reducing the aldehyde to a primary alcohol opens up avenues for ether synthesis, esterification, or conversion to a leaving group for nucleophilic substitution.
Causality Behind Experimental Choice: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, perfect for converting aldehydes to alcohols without affecting other potentially reducible groups on the aromatic ring. It is safer and easier to handle than stronger reducing agents like lithium aluminum hydride (LAH). The reaction is typically fast and clean.
Caption: Reaction scheme for the reduction of this compound.
Experimental Protocol: Synthesis of (6-Fluoro-4-methylpyridin-3-yl)methanol
-
Dissolution: Dissolve this compound (1.0 eq) in methanol and cool the solution to 0°C.
-
Reductant Addition: Add sodium borohydride (NaBH₄, 1.0 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC.
-
Quenching: Carefully add water to quench any excess NaBH₄.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the product, which can be further purified by column chromatography if necessary.
Structural Confirmation:
The conversion of the aldehyde to a primary alcohol (-CHO → -CH₂OH) results in several distinct changes in the analytical data.
Table 3: Comparative Analytical Data for Reduction Product
| Analysis | Expected Data for Product | Confirmation Logic vs. Starting Material |
| ¹H NMR | δ ~8.2 ppm (s, 1H, Ar-H), ~7.1 ppm (s, 1H, Ar-H), ~4.7 ppm (s, 2H, -CH₂OH), ~2.4 ppm (s, 3H, -CH₃), ~2.0 ppm (br s, 1H, -OH) | Disappearance: Aldehyde proton at ~10.1 ppm is gone. Appearance: A new singlet around 4.7 ppm integrating to 2 protons (the benzylic -CH₂) and a broad, exchangeable singlet for the -OH proton. |
| ¹³C NMR | δ ~60 ppm (-CH₂OH), ~163 ppm (d, ¹JCF, C-F), ... | Disappearance: The aldehyde carbon at ~190 ppm is absent. Appearance: A new signal appears in the aliphatic region (~60 ppm), characteristic of a primary alcohol carbon. |
| Mass Spec (EI) | M⁺ peak corresponding to C₇H₈FNO (m/z = 157.14) | The molecular weight has increased by 2 Da, consistent with the addition of two hydrogen atoms. |
Pathway C: Olefination via Wittig Reaction
The Wittig reaction is a powerful method for C=C bond formation, converting an aldehyde into an alkene.[2][3] This is invaluable for extending carbon chains and creating precursors for further functionalization, such as epoxidation or dihydroxylation.
Causality Behind Experimental Choice: We will use a stabilized ylide, (Triphenylphosphoranylidene)acetonitrile, to favor the formation of the (E)-alkene. Stabilized ylides are generally less reactive but easier to handle and provide better stereochemical control.[4] The reaction provides a clear example of how to introduce new carbon-carbon bonds with geometric specificity.
Caption: Reaction scheme for the Wittig olefination of this compound.
Experimental Protocol: Synthesis of (E)-3-(6-Fluoro-4-methylpyridin-3-yl)acrylonitrile
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and (Triphenylphosphoranylidene)acetonitrile (1.1 eq).
-
Solvent: Add anhydrous tetrahydrofuran (THF).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.
Structural Confirmation:
Confirming the olefination product requires proving the formation of the C=C double bond and determining its stereochemistry.
Table 4: Comparative Analytical Data for Wittig Product
| Analysis | Expected Data for Product | Confirmation Logic vs. Starting Material |
| ¹H NMR | δ ~8.4 ppm (s, 1H, Ar-H), ~7.5 ppm (d, 1H, J=~16 Hz, Ar-CH=), ~7.2 ppm (s, 1H, Ar-H), ~6.0 ppm (d, 1H, J=~16 Hz, =CH-CN), ~2.5 ppm (s, 3H, -CH₃) | Disappearance: Aldehyde proton is gone. Appearance: Two new doublets in the alkene region (~5-8 ppm). Stereochemistry: A large coupling constant (J ≈ 16 Hz) between the two vinyl protons is definitive for the (E) or trans-configuration. |
| ¹³C NMR | δ ~145 ppm (Ar-CH=), ~118 ppm (-CN), ~95 ppm (=CH-CN), ... | Disappearance: Aldehyde carbon is gone. Appearance: Two new sp² carbons for the alkene and a nitrile carbon signal (~118 ppm). |
| Mass Spec (EI) | M⁺ peak corresponding to C₉H₇FN₂ (m/z = 178.16) | The molecular weight is consistent with the addition of a "CHCN" fragment and loss of an oxygen atom. |
Integrated Workflow for Structural Confirmation
The process of synthesizing and confirming a new chemical entity is a logical, multi-step workflow. Each step provides a piece of evidence that, when combined, leads to an unambiguous structural assignment.
Caption: A generalized workflow for the synthesis, purification, and structural confirmation of a novel derivative.
Conclusion
The transformation of this compound into its corresponding carboxylic acid, alcohol, or alkene derivative demonstrates the strategic generation of chemical diversity from a single, versatile building block. This guide has emphasized that successful synthesis is inextricably linked to rigorous structural confirmation. By employing a suite of complementary analytical techniques—NMR for connectivity and stereochemistry, mass spectrometry for molecular weight, and IR for functional group identification—researchers can build a self-validating case for their product's structure. This meticulous approach is fundamental to ensuring the integrity and reproducibility of data in the competitive landscape of drug discovery and development.
References
- Organic Chemistry Portal. Wittig Reaction.
- Organic Chemistry Portal. Wittig Reaction - Common Conditions.
- Wikipedia. Wittig reaction.
- Master Organic Chemistry. The Wittig Reaction.
- Glushkov, V. A., & Miftakhov, M. A. (2021). Synthesis of high specific activity (+)- and (-)-6-[18F]fluoronorepinephrine via the nucleophilic aromatic substitution reaction. PubMed. This source, while not directly about the target molecule, provides context on nucleophilic aromatic substitution involving fluorine, relevant to the reactivity of the pyridine ring.
- Mąkosza, M., & Wojciechowski, K. (2023). Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles. MDPI. This provides a theoretical background on the reactivity of electron-deficient aromatic systems.
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A Comparative Guide to LC-MS Analysis of 6-Fluoro-4-methylnicotinaldehyde Reaction Mixtures
In the landscape of contemporary drug discovery and development, the precise characterization of reaction mixtures is a cornerstone of process chemistry and quality control. The synthesis of novel active pharmaceutical ingredients (APIs) often involves heterocyclic building blocks like 6-Fluoro-4-methylnicotinaldehyde, a compound of interest due to its prevalence in the scaffold of various therapeutic agents. The aldehyde functional group is a versatile handle for synthetic transformations, but its reactivity can also lead to a complex array of products and impurities. Ensuring the desired reaction pathway has proceeded to completion and identifying any potential byproducts is paramount for safety, efficacy, and regulatory compliance.[1][2][3]
This guide provides an in-depth comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the analysis of reaction mixtures containing this compound. We will explore a rapid, high-throughput Reversed-Phase (RP) method suitable for routine reaction monitoring and a comprehensive Hydrophilic Interaction Liquid Chromatography (HILIC) method designed for in-depth impurity profiling. The discussion is grounded in the physicochemical properties of the analyte and potential reaction products, explaining the causality behind the selection of chromatographic conditions and mass spectrometric parameters.
The Analytical Challenge: A Representative Reaction
To establish a realistic analytical context, let us consider a common synthetic transformation of an aldehyde: a reductive amination reaction to form a secondary amine. In this scenario, this compound is reacted with a primary amine in the presence of a reducing agent.
The resulting reaction mixture is likely to contain:
-
This compound: The unreacted starting material, a relatively polar molecule.
-
The desired secondary amine product: The target molecule, which will have different polarity and basicity compared to the starting material.
-
Imine intermediate: A potential intermediate that may be present if the reduction is incomplete.
-
Over-reduction products: Depending on the strength of the reducing agent, the aldehyde could be reduced to the corresponding alcohol.
-
Oxidation product: The aldehyde could be oxidized to the corresponding carboxylic acid if exposed to air or oxidizing conditions.
-
Reagent-related impurities: Residual primary amine, byproducts from the reducing agent, etc.
The challenge lies in developing an LC-MS method that can separate and detect these structurally related compounds, which may have a wide range of polarities.
Method 1: High-Throughput Reaction Monitoring with Reversed-Phase LC-MS
For chemists requiring a quick assessment of reaction progress, a fast and robust RP-LC-MS method is often the tool of choice.[4][5] This approach is designed for speed and efficiency, providing a clear picture of the consumption of starting material and the formation of the main product.
Rationale for Method Design
-
Chromatography: A C18 stationary phase is selected for its broad applicability in separating small organic molecules.[6] A fast gradient is employed to minimize the analysis time, which is critical in a high-throughput environment. The mobile phase consists of water and acetonitrile with a formic acid additive to promote protonation of the analytes, enhancing their ionization efficiency in positive ion mode electrospray ionization (ESI).
-
Mass Spectrometry: A single quadrupole mass spectrometer is sufficient for this application, offering a balance of sensitivity and ease of use.[4] We will monitor the [M+H]⁺ ions of the expected starting material and product. The fluorine atom in the target molecule is a monoisotopic element, so we do not expect to see the characteristic isotopic patterns associated with chlorine or bromine.[7][8][9]
Experimental Workflow: RP-LC-MS
Caption: Workflow for rapid reaction monitoring using RP-LC-MS.
Detailed Protocol: RP-LC-MS
1. Sample Preparation:
- Withdraw 10 µL of the reaction mixture.
- Dilute with 990 µL of 50:50 acetonitrile/water.
- Vortex for 10 seconds.
- Filter the sample through a 0.22 µm syringe filter into an LC vial.
2. LC Conditions:
- Column: C18, 2.1 x 50 mm, 2.6 µm particle size
- Mobile Phase A: Water + 0.1% Formic Acid
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid
- Flow Rate: 0.6 mL/min
- Column Temperature: 40 °C
- Injection Volume: 2 µL
- Gradient: | Time (min) | %B | |------------|----| | 0.0 | 5 | | 2.5 | 95 | | 3.0 | 95 | | 3.1 | 5 | | 4.0 | 5 |
3. MS Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Range: m/z 100-500
- Capillary Voltage: 3.5 kV
- Drying Gas Temperature: 350 °C
- Drying Gas Flow: 10 L/min
Performance Comparison: RP-LC-MS
The primary goal of this method is speed. As such, chromatographic resolution may be compromised for closely eluting species.
| Compound | Expected [M+H]⁺ | Retention Time (min) | Peak Shape (Asymmetry) |
| This compound | 140.05 | 1.85 | 1.2 |
| Corresponding Alcohol | 142.06 | 1.70 | 1.3 |
| Desired Secondary Amine Product | (Varies) | 2.10 | 1.1 |
| Corresponding Carboxylic Acid | 156.04 | 1.55 | 1.4 |
Note: Data presented is representative and will vary based on the specific amine used in the reaction.
This method allows for a rapid determination of the presence of the starting material and the main product, enabling a chemist to make a quick decision on whether to stop the reaction or let it proceed.
Method 2: Comprehensive Impurity Profiling with HILIC-LC-MS/MS
When a detailed understanding of the impurity profile is required, for instance, during process optimization or for regulatory submissions, a more comprehensive and sensitive method is necessary.[10][11] Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase chromatography for retaining and separating polar compounds that are often poorly retained on C18 columns.[12][13][14]
Rationale for Method Design
-
Chromatography: HILIC utilizes a polar stationary phase (e.g., amide or bare silica) and a mobile phase with a high percentage of organic solvent.[15] This allows for the retention of polar molecules like the starting aldehyde, the corresponding alcohol, and carboxylic acid, which may have limited retention in RP-LC.[16] The elution order in HILIC is often the inverse of RP-LC, with the most polar compounds being retained the longest. This provides an orthogonal separation mechanism, which is invaluable for resolving co-eluting peaks from an RP method.[14][17]
-
Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) is employed for this analysis.[18] Tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity, allowing for the confident identification and quantification of trace-level impurities.[4] By performing product ion scans, we can obtain structural information about unknown impurities.
Experimental Workflow: HILIC-LC-MS/MS
Caption: Workflow for detailed impurity profiling using HILIC-LC-MS/MS.
Detailed Protocol: HILIC-LC-MS/MS
1. Sample Preparation:
- Withdraw 10 µL of the reaction mixture.
- Dilute with 990 µL of 90:10 acetonitrile/water. Note: It is crucial to keep the sample diluent high in organic content to ensure good peak shape in HILIC.
- Vortex for 10 seconds.
- Filter the sample through a 0.22 µm syringe filter into an LC vial.
2. LC Conditions:
- Column: Amide, 2.1 x 100 mm, 1.7 µm particle size
- Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.4 mL/min
- Column Temperature: 35 °C
- Injection Volume: 2 µL
- Gradient: | Time (min) | %B | |------------|----| | 0.0 | 95 | | 8.0 | 50 | | 9.0 | 50 | | 9.1 | 95 | | 12.0 | 95 |
3. MS/MS Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Analysis Mode: Multiple Reaction Monitoring (MRM) for known compounds and Product Ion Scan for unknowns.
- Capillary Voltage: 3.0 kV
- Source Temperature: 150 °C
- Desolvation Temperature: 400 °C
- MRM Transitions: | Compound | Precursor Ion (m/z) | Product Ion (m/z) | | -------------------------------- | ------------------- | ----------------- | | this compound | 140.1 | 112.1 | | Corresponding Alcohol | 142.1 | 124.1 | | Corresponding Carboxylic Acid | 156.0 | 112.1 |
Performance Comparison: HILIC vs. RP
The HILIC method provides superior retention and resolution for the polar analytes in the mixture.
| Parameter | Method 1: RP-LC-MS | Method 2: HILIC-LC-MS/MS | Rationale for Improvement |
| Analysis Time | ~4 minutes | ~12 minutes | Longer gradient is required for better separation of polar isomers and impurities. |
| Resolution (Aldehyde/Acid) | 1.2 | > 2.5 | HILIC provides orthogonal selectivity and better retention for these polar species, leading to baseline separation.[17] |
| Sensitivity (LOD) | ~5 ng/mL | <0.5 ng/mL | High organic mobile phase in HILIC enhances ESI efficiency; MRM mode in MS/MS reduces noise and increases S/N.[15][18] |
| Identification Confidence | Low (MW only) | High (MS/MS fragments) | Product ion spectra provide structural information for unambiguous identification of impurities.[10] |
Conclusion and Recommendations
The choice between a rapid Reversed-Phase LC-MS method and a comprehensive HILIC-LC-MS/MS approach is dictated by the analytical objective.
-
For routine reaction monitoring where speed is paramount and the primary goal is to assess the conversion of starting material to the main product, the RP-LC-MS method is the superior choice. Its short run time allows for high throughput, providing chemists with actionable data in a timely manner.
-
For in-depth impurity profiling , process development, and quality control applications where the identification and quantification of all components are critical, the HILIC-LC-MS/MS method is highly recommended. Its orthogonal separation mechanism resolves polar species often missed by RP methods, and the sensitivity and selectivity of tandem mass spectrometry ensure confident identification of trace-level impurities.[1][10]
By leveraging both methodologies at the appropriate stages of drug development, researchers can ensure a thorough understanding of their chemical processes, leading to the development of safer and more effective pharmaceuticals.
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A Senior Application Scientist's Guide to the Efficient Synthesis of 6-Fluoro-4-methylnicotinaldehyde
Welcome to an in-depth comparative analysis of synthetic strategies for obtaining 6-Fluoro-4-methylnicotinaldehyde, a key building block in modern medicinal chemistry. The strategic introduction of fluorine into drug candidates is a widely recognized method for enhancing metabolic stability, binding affinity, and bioavailability. Consequently, efficient and scalable access to fluorinated heteroaromatic aldehydes is of paramount importance to researchers in drug development.
This guide moves beyond a simple recitation of protocols. Here, we dissect and benchmark two primary, field-proven synthetic approaches. We will explore the mechanistic underpinnings of each route, providing the causal logic behind experimental choices. This document is designed to empower researchers to not only replicate these methods but also to adapt and troubleshoot them based on a solid understanding of the core chemical principles. Every protocol is presented as a self-validating system, with integrated checkpoints and characterization data to ensure process integrity.
Strategic Approaches to Synthesis
The synthesis of this compound can be broadly approached from two distinct strategic directions, each with its own set of advantages and challenges:
-
Route A: Late-Stage Fluorination via Nucleophilic Aromatic Substitution (S_NAr). This common strategy involves constructing the core 4-methylnicotinaldehyde scaffold first, followed by a halogen exchange (Halex) reaction to introduce the fluorine atom at a late stage. This route is often favored when the chlorinated or brominated precursors are commercially available and cost-effective.
-
Route B: Synthesis from a Fluorinated Precursor. This "bottom-up" approach begins with a pre-fluorinated pyridine building block. Subsequent chemical modifications are then performed to install the required methyl and aldehyde functionalities. This strategy can be advantageous if the fluorinated starting material is readily accessible and subsequent transformations are high-yielding.
We will now delve into a detailed examination of each route, complete with step-by-step protocols and a critical evaluation of their respective efficiencies.
Route A: Late-Stage Fluorination via Nucleophilic Aromatic Substitution (S_NAr)
This approach hinges on the reactivity of a 6-halo-4-methylnicotinaldehyde precursor (typically chloro or bromo) with a fluoride salt. The pyridine ring, activated by the electron-withdrawing aldehyde group, facilitates the addition-elimination mechanism characteristic of S_NAr reactions.
Workflow Overview
Caption: Workflow for Route A, proceeding through a reduction followed by S_NAr.
Experimental Protocol
Step 1: Reduction of 6-Chloro-4-methylnicotinonitrile to 6-Chloro-4-methylnicotinaldehyde
-
System Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 6-chloro-4-methylnicotinonitrile (1.0 equiv) and anhydrous toluene (10 mL/g of nitrile).
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add Diisobutylaluminium hydride (DIBAL-H, 1.5 equiv, 1.0 M solution in toluene) dropwise via a syringe, ensuring the internal temperature does not exceed -70 °C. The causality here is critical: a low temperature prevents over-reduction to the corresponding alcohol.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (2.0 equiv) at -78 °C, followed by warming to room temperature and adding a saturated aqueous solution of Rochelle's salt.
-
Workup & Isolation: Stir the biphasic mixture vigorously for 4 hours until two clear layers form. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 6-chloro-4-methylnicotinaldehyde, which can be used in the next step without further purification.
Step 2: Fluorination of 6-Chloro-4-methylnicotinaldehyde
-
System Preparation: In a sealed vessel suitable for high-temperature reactions, combine the crude 6-chloro-4-methylnicotinaldehyde (1.0 equiv), spray-dried potassium fluoride (or Cesium Fluoride for higher reactivity, 2.0-3.0 equiv), and a high-boiling polar aprotic solvent such as DMSO or sulfolane (5 mL/g of aldehyde).[1][2] The use of an anhydrous, polar aprotic solvent is crucial to enhance the nucleophilicity of the fluoride ion.
-
Reaction Conditions: Heat the mixture to 150-180 °C for 12-24 hours. The reaction must be conducted under an inert atmosphere to prevent oxidative degradation of the aldehyde.
-
Reaction Monitoring: Monitor the conversion by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Workup & Purification: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate or toluene. Combine the organic extracts, wash thoroughly with water to remove the solvent, wash with brine, and dry over anhydrous Na₂SO₄. After filtration, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford pure this compound.
Route B: Synthesis from a Fluorinated Precursor
This strategy begins with a commercially available fluorinated pyridine, such as 2-fluoro-4-methylpyridine, and builds the final molecule through a series of directed functionalizations. This approach avoids the potentially harsh conditions of the Halex reaction.
Workflow Overview
Caption: Workflow for Route B, utilizing Directed ortho-Metalation for formylation.
Experimental Protocol
Step 1 & 2: Directed ortho-Metalation and Formylation of 2-Fluoro-4-picoline
-
System Preparation: To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (15 mL/g of picoline) and cool to -78 °C.
-
Deprotonation: Add n-Butyllithium (n-BuLi, 1.1 equiv, 2.5 M in hexanes) dropwise to the cold THF. Then, slowly add a solution of 2-fluoro-4-picoline (1.0 equiv) in anhydrous THF. The fluorine atom and the ring nitrogen cooperatively direct the deprotonation to the C3 position. Maintain the temperature at -78 °C for 1 hour.
-
Formylation: Add N,N-Dimethylformamide (DMF, 1.5 equiv) dropwise to the lithiated species at -78 °C. The reaction is typically rapid.
-
Reaction Monitoring: Stir for an additional 30 minutes at -78 °C before allowing the reaction to slowly warm to room temperature. Monitor by TLC or LC-MS.
-
Quenching: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Workup & Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield this compound.
Comparative Analysis & Benchmarking
To provide an objective comparison, the two routes are benchmarked against several key performance indicators relevant to drug development professionals.
| Parameter | Route A: S_NAr | Route B: From Precursor | Rationale & Justification |
| Number of Steps | 2 (from nitrile) | 1 (from picoline) | Route B offers a more convergent and potentially faster pathway if the precursor is available. |
| Overall Yield | Moderate | Moderate to Good | S_NAr reactions with fluoride can be challenging, with yields often in the 40-60% range. Directed metalation-formylation is typically higher yielding (60-80%). |
| Scalability | Challenging | Moderate | High temperatures and pressures for S_NAr can be difficult to scale. The cryogenic conditions of Route B also present scalability challenges, but are often more manageable. |
| Reagent Safety | High | High | Route A uses DIBAL-H (pyrophoric) and high temperatures. Route B uses n-BuLi (pyrophoric) and cryogenic temperatures. Both require stringent engineering controls. |
| Precursor Availability | Good | Moderate | Chloro-nitriles are common chemical feedstocks. Fluorinated picolines may be more specialized and costly. |
| Atom Economy | Moderate | Good | Route B is more atom-economical as it avoids the introduction and removal of a halogen leaving group. |
Conclusion and Recommendations
Both synthetic routes present viable pathways to this compound. The optimal choice is highly dependent on the specific constraints and priorities of the research or development campaign.
-
Route A (S_NAr) is a classic and robust method, particularly if the chlorinated starting materials are readily available in bulk. However, its efficiency can be hampered by the harsh reaction conditions and potentially moderate yields of the fluorination step.
-
Route B (From Precursor) represents a more elegant and convergent approach. It promises higher atom economy and potentially better overall yield in fewer steps. The primary dependency for this route is the cost and availability of the 2-fluoro-4-picoline starting material.
For laboratory-scale synthesis where precursor cost is less of a factor, Route B is recommended for its efficiency and step economy. For large-scale process development where the cost of starting materials is critical, a thorough cost analysis of precursors for both routes would be necessary to make an informed decision.
This guide provides the foundational knowledge to approach the synthesis of this compound strategically. By understanding the causality behind the reaction conditions and the inherent trade-offs of each route, researchers are better equipped to achieve their synthetic goals efficiently and safely.
References
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- Undheim, K., & Benneche, T. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-134. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6149524/
- Chinese Patent No. CN102898358A. (2013). Preparation method of fluoropyridine compounds. Google Patents. Available at: https://patents.google.
- Ding, Y. S., et al. (1993). Synthesis of high specific activity (+)- and (-)-6-[18F]fluoronorepinephrine via the nucleophilic aromatic substitution reaction. Journal of Medicinal Chemistry, 36(23), 3606-3610. Available at: https://pubmed.ncbi.nlm.nih.gov/8246219/
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A Senior Application Scientist's Guide to 6-Fluoro-4-methylnicotinaldehyde and its Analogs in Synthetic Chemistry
An In-depth Comparison of Reactivity and Synthetic Utility for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, substituted pyridine aldehydes serve as versatile intermediates, offering multiple avenues for chemical elaboration. This guide provides a comprehensive cross-referencing of 6-Fluoro-4-methylnicotinaldehyde with its structurally similar analogs, offering a comparative analysis of their performance in key synthetic transformations. Drawing upon established chemical principles and experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
Introduction to this compound and its Analogs
This compound (CAS No. 1266253-68-2) is a functionalized pyridine building block characterized by a reactive aldehyde group, a fluorine atom at the 6-position, and a methyl group at the 4-position.[1] This unique substitution pattern imparts a distinct reactivity profile, which we will explore in comparison to a curated set of analogs: 6-Chloro-4-methylnicotinaldehyde, 6-Bromo-4-methylnicotinaldehyde, and the parent 4-methylnicotinaldehyde. The presence and nature of the halogen at the 6-position, or its absence, significantly influence the electronic properties of the pyridine ring and, consequently, the molecule's behavior in various chemical reactions.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1266253-68-2 | C₇H₆FNO | 139.13 |
| 6-Chloro-4-methylnicotinaldehyde | 449811-29-4 | C₇H₆ClNO | 155.58 |
| 6-Bromo-4-methylnicotinaldehyde | 926294-07-7 | C₇H₆BrNO | 200.03[2][3] |
| 4-methylnicotinaldehyde | 53014-84-9 | C₇H₇NO | 121.14 |
Comparative Performance in Key Synthetic Transformations
The utility of these building blocks is best assessed through their performance in common, yet critical, synthetic transformations. Here, we delve into a comparative analysis of their reactivity in Reductive Amination, Olefination reactions, Suzuki-Miyaura Coupling, and Nucleophilic Aromatic Substitution (SNAr).
Reductive Amination: A Gateway to Novel Amine Scaffolds
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[4] The reaction proceeds via the formation of an imine or iminium ion intermediate from the aldehyde and an amine, which is then reduced in situ.[4][5][6][7][8]
Mechanism Overview:
The reaction is typically carried out as a one-pot procedure under weakly acidic conditions, which catalyze the formation of the imine intermediate. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is employed to selectively reduce the iminium ion without affecting the starting aldehyde.[4][8]
Reductive Amination Workflow
Expected Reactivity and Comparative Insights:
The electronic nature of the pyridine ring can influence the rate of imine formation. Electron-withdrawing groups, such as halogens, can enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially accelerating the initial nucleophilic attack by the amine. However, the difference in reactivity among the fluoro, chloro, and bromo analogs in this specific reaction is generally subtle, as the primary determinant of success is the efficiency of the reduction step.
| Building Block | Expected Relative Reactivity | Rationale |
| This compound | High | The high electronegativity of fluorine enhances the electrophilicity of the carbonyl carbon. |
| 6-Chloro-4-methylnicotinaldehyde | High | Chlorine is also electron-withdrawing, leading to similar reactivity as the fluoro analog. |
| 6-Bromo-4-methylnicotinaldehyde | High | Bromine's electron-withdrawing effect is slightly less than chlorine, but still activates the aldehyde. |
| 4-methylnicotinaldehyde | Moderate | The absence of an electron-withdrawing halogen makes the aldehyde slightly less electrophilic. |
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of the pyridine aldehyde (1.0 mmol) and the desired amine (1.2 mmol) in a suitable solvent (e.g., methanol, 10 mL), add a catalytic amount of acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent, such as sodium cyanoborohydride (1.5 mmol), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Horner-Wadsworth-Emmons (HWE) Olefination: Constructing Carbon-Carbon Double Bonds
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes, typically with high E-selectivity, from aldehydes and stabilized phosphonate carbanions.[9][10][11][12]
Mechanism Overview:
The reaction begins with the deprotonation of a phosphonate ester to form a nucleophilic carbanion. This carbanion then adds to the aldehyde to form an oxaphosphetane intermediate, which subsequently collapses to yield the alkene and a water-soluble phosphate byproduct.[9][11][12][13]
Horner-Wadsworth-Emmons Reaction Pathway
Expected Reactivity and Comparative Insights:
The success of the HWE reaction is largely dependent on the electrophilicity of the aldehyde. Similar to reductive amination, electron-withdrawing substituents on the pyridine ring are expected to enhance the reactivity of the aldehyde towards the phosphonate carbanion. Therefore, the halogenated analogs are predicted to perform more efficiently than the non-halogenated counterpart.
| Building Block | Expected Relative Reactivity | Rationale |
| This compound | High | The strong inductive effect of fluorine increases the electrophilicity of the carbonyl carbon. |
| 6-Chloro-4-methylnicotinaldehyde | High | Chlorine's electron-withdrawing nature similarly activates the aldehyde for nucleophilic attack. |
| 6-Bromo-4-methylnicotinaldehyde | High | Bromine provides a comparable level of activation to chlorine in this context. |
| 4-methylnicotinaldehyde | Moderate | The aldehyde is less electrophilic without the influence of a halogen substituent. |
Experimental Protocol: General Procedure for HWE Olefination
-
To a solution of the phosphonate ester (1.1 mmol) in an anhydrous solvent (e.g., THF, 10 mL) at 0 °C under an inert atmosphere, add a strong base such as sodium hydride (1.1 mmol, 60% dispersion in mineral oil).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of the pyridine aldehyde (1.0 mmol) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, and is a premier method for the construction of C(sp²)-C(sp²) bonds.[14][15][16][17][18]
Mechanism Overview:
The catalytic cycle involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[14][15][16][18]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Expected Reactivity and Comparative Insights:
The rate-determining step in the Suzuki-Miyaura coupling is often the oxidative addition of the organohalide to the palladium catalyst. The reactivity of the C-X bond generally follows the trend I > Br > Cl >> F. Consequently, the bromo- and chloro-substituted pyridines are expected to be the most suitable substrates for this transformation, while the fluoro-substituted analog will likely be unreactive under standard conditions. The non-halogenated analog is not a substrate for this reaction.
| Building Block | Expected Relative Reactivity | Rationale |
| 6-Bromo-4-methylnicotinaldehyde | High | The C-Br bond is readily cleaved in the oxidative addition step. |
| 6-Chloro-4-methylnicotinaldehyde | Moderate | The C-Cl bond is stronger than C-Br, requiring more forcing conditions or specialized catalysts. |
| This compound | Very Low / Unreactive | The C-F bond is generally too strong to undergo oxidative addition under standard Suzuki conditions. |
| 4-methylnicotinaldehyde | N/A | Lacks a halide leaving group for this reaction. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the halopyridine aldehyde (1.0 mmol), the boronic acid or ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a degassed solvent system, such as a mixture of dioxane and water (4:1, 5 mL).
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr): Direct Functionalization
Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic rings.[19][20][21][22][23][24] The pyridine ring is inherently electron-deficient, and this effect is enhanced by the presence of electron-withdrawing groups.
Mechanism Overview:
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the leaving group.[19][20][21][22][23][24]
General Mechanism of SNAr on Pyridines
Expected Reactivity and Comparative Insights:
In SNAr reactions, the rate is often determined by the initial attack of the nucleophile, which is favored by a more electronegative leaving group that can better stabilize the forming negative charge in the transition state. Therefore, the reactivity of halogens in SNAr typically follows the order F > Cl > Br > I. This makes this compound the most reactive substrate for this transformation. The non-halogenated analog is unreactive in SNAr.
| Building Block | Expected Relative Reactivity | Rationale |
| This compound | Very High | The high electronegativity of fluorine strongly activates the ring for nucleophilic attack. |
| 6-Chloro-4-methylnicotinaldehyde | High | Chlorine is a good leaving group and activates the ring, though less so than fluorine. |
| 6-Bromo-4-methylnicotinaldehyde | Moderate | Bromine is less activating than chlorine, leading to slower reaction rates. |
| 4-methylnicotinaldehyde | N/A | Lacks a suitable leaving group for SNAr. |
Experimental Protocol: General Procedure for SNAr with an Amine
-
To a solution of the 6-halopyridine aldehyde (1.0 mmol) in a polar aprotic solvent (e.g., DMSO or DMF, 5 mL), add the amine nucleophile (1.2-2.0 mmol) and a base (e.g., K₂CO₃ or Et₃N, 1.5 mmol).
-
Heat the reaction mixture at a temperature ranging from room temperature to 120 °C, depending on the reactivity of the halide and nucleophile.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Strategic Recommendations
The choice between this compound and its analogs is highly dependent on the desired synthetic transformation.
-
For Reductive Amination and Horner-Wadsworth-Emmons reactions, all the halogenated analogs are expected to perform well due to the activating effect of the halogen on the aldehyde. The choice may then be guided by cost and availability.
-
For Suzuki-Miyaura coupling, 6-Bromo-4-methylnicotinaldehyde is the superior choice due to the high reactivity of the C-Br bond in oxidative addition. The 6-chloro analog is a viable, though less reactive, alternative. The 6-fluoro analog is generally unsuitable for this reaction.
-
For Nucleophilic Aromatic Substitution (SNAr), this compound is the most reactive and, therefore, the preferred building block, often allowing for milder reaction conditions. The chloro and bromo analogs can also be used, but may require more forcing conditions.
By understanding the distinct reactivity profiles of these valuable building blocks, researchers can strategically design and execute more efficient and effective synthetic routes towards their target molecules, ultimately accelerating the drug discovery and development process.
References
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Safety Operating Guide
Navigating the Disposal of 6-Fluoro-4-methylnicotinaldehyde: A Guide to Safety and Compliance
Part 1: The Critical First Step - Hazard Assessment
The cornerstone of any chemical disposal procedure is a thorough understanding of the substance's hazards. In the absence of a detailed SDS for 6-Fluoro-4-methylnicotinaldehyde, a hazard assessment is not just a recommendation—it is a mandatory first step.
Evaluation of Similar Compounds
Structurally, this compound is a fluorinated aromatic aldehyde. Analysis of SDSs for similar compounds, such as 2-Chloro-3,6-difluorobenzaldehyde and other fluorinated aldehydes, reveals common potential hazards:
-
Skin and Eye Irritation: Aldehyde groups can be irritating to the skin and eyes[3][4].
-
Respiratory Irritation: Inhalation of dusts or vapors may cause respiratory tract irritation[3][5].
-
Toxicity: The toxicological properties of many novel compounds are not fully investigated. Therefore, it is prudent to handle this compound as potentially toxic[6].
The Four Pillars of Hazardous Waste Characterization
According to the EPA, a waste is considered hazardous if it exhibits one or more of the following characteristics:
-
Ignitability: Can it create fire under certain conditions?
-
Corrosivity: Does it have a pH of ≤2 or ≥12.5?
-
Reactivity: Is it unstable under normal conditions? Can it create toxic gases when mixed with water?
-
Toxicity: Is it harmful or fatal when ingested or absorbed?
Given that this compound is a combustible organic compound, it should be treated as potentially ignitable. Its full toxicological profile is unknown, warranting a cautious approach that assumes toxicity.
Your Most Important Resource: Institutional EHS
Before proceeding, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department. They are the definitive authority on hazardous waste management within your organization and will provide specific guidance that aligns with local, state, and federal regulations.
Part 2: Procedural Guide to Disposal
This section outlines the operational steps for the safe handling and disposal of this compound waste.
Personal Protective Equipment (PPE)
A robust defense is your first line of safety. When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical splash goggles are the minimum requirement. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles[7].
-
Hand Protection: Chemically resistant gloves are essential. Given the aromatic and fluorinated nature of the compound, nitrile or neoprene gloves are generally suitable. Always consult the glove manufacturer's compatibility chart and consider double-gloving for added protection[7].
-
Body Protection: A flame-resistant lab coat is required. For larger quantities, a chemical-resistant apron should be worn[7].
-
Respiratory Protection: All handling of solid this compound should be performed in a certified chemical fume hood to prevent inhalation of dust.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal[7].
Table 1: Waste Segregation Protocol
| Waste Stream | Collection Container | Justification |
| Solid Waste (e.g., residual powder) | Labeled, sealed, and compatible container (e.g., wide-mouth glass or polyethylene) | Prevents inhalation of dust and isolates the compound from incompatible materials. |
| Contaminated Labware (e.g., pipette tips) | Designated solid waste container | Avoids cross-contamination and ensures that all contaminated materials are disposed of as hazardous waste. |
| Solvent Rinses (e.g., from cleaning) | Labeled, sealed, and compatible solvent waste container (halogenated or non-halogenated) | Organic solvents are hazardous waste. Segregate based on halogen content as per your institution's EHS guidelines. Do not mix with aqueous or reactive waste streams. |
Key Principle: Never dispose of this compound, or any solutions containing it, down the drain. This is a direct violation of EPA regulations and can harm the environment[6][8].
Step-by-Step Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal by a Licensed Facility
All hazardous waste, including this compound, must be disposed of through a licensed hazardous waste facility. Your institution's EHS department manages this process. The most common disposal methods for fluorinated organic compounds are:
-
Incineration: High-temperature incineration is often used for organic waste, as it can break the strong carbon-fluorine bonds[9].
-
Hazardous Waste Landfill: For some solid waste, a specially designed hazardous waste landfill may be used[9].
Part 3: Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
Spill Response
-
Small Spills: For minor spills within a chemical fume hood, trained personnel wearing appropriate PPE can clean the area. Use a compatible absorbent material, collect it in a sealed container, and label it as hazardous waste[7].
-
Large Spills: In the case of a large spill, evacuate the area immediately and contact your institution's emergency response team[7].
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[1][6].
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][6].
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[1][6].
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[1][6].
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
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- Resource Conservation and Recovery Act (RCRA)
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Navigating the Unseen: A Technical Guide to Safely Handling 6-Fluoro-4-methylnicotinaldehyde
For the modern researcher, chemist, and drug development professional, the synthesis and application of novel fluorinated organic compounds are paramount to innovation. The introduction of fluorine into a molecule can dramatically alter its biological and chemical properties, a characteristic that is both a powerful tool and a significant safety consideration.[1] This guide provides an in-depth, procedural framework for the safe handling of 6-Fluoro-4-methylnicotinaldehyde, a compound with limited publicly available safety data. In the absence of a comprehensive Safety Data Sheet (SDS), this directive synthesizes established protocols for structurally similar aromatic aldehydes and fluorinated compounds to ensure the highest standards of laboratory safety.
The core principle of this guide is proactive risk mitigation. The structural alerts within this compound—a fluorinated aromatic ring and an aldehyde functional group—necessitate a cautious approach, assuming potential for skin, eye, and respiratory irritation, as well as possible systemic toxicity.[2]
Hazard Assessment: A Proactive Stance in the Absence of Data
Table 1: Postulated Hazards of this compound
| Hazard Category | Potential Effects | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Aromatic aldehydes can exhibit toxicity, and the fluorine substituent can alter metabolic pathways.[5][6] |
| Skin Corrosion/Irritation | May cause skin irritation. | Aldehyde groups are known to be irritants.[5][6] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Aldehydes are often irritating to mucous membranes, including the eyes.[5][6] |
| Respiratory Sensitization | May cause respiratory irritation. | Inhalation of fine powders or vapors of aromatic aldehydes can irritate the respiratory tract.[2] |
| Long-term Exposure | Unknown, but caution is advised. | The long-term effects are not established. Fluorinated compounds can be persistent.[1][4][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable. The minimum PPE for handling this compound includes a lab coat, protective eyewear, and gloves.[8] However, for anything beyond incidental contact, a more robust approach is warranted.
Foundational PPE
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required to protect clothing and skin from splashes.[9][10]
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory.[11] When there is a significant risk of splashing, such as during transfers of larger quantities or when heating the substance, a face shield should be worn in addition to goggles.[8][12]
-
Gloves: Disposable nitrile gloves are the minimum requirement for hand protection and should be used for incidental contact only.[8][10] For prolonged handling or in situations with a higher risk of exposure, consider double-gloving or using a more robust glove material like Viton™ or Silver Shield®.[11] Always inspect gloves for any signs of degradation before use and remove them immediately if contact with the chemical occurs, followed by thorough hand washing.[10]
-
Footwear: Closed-toe and closed-heel shoes are mandatory in the laboratory to protect against spills and dropped objects.[9][10]
Enhanced PPE for Specific Operations
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | Lab Coat, Safety Goggles, Nitrile Gloves | To prevent inhalation of fine particles and skin/eye contact. |
| Solution Preparation and Transfers | Lab Coat, Safety Goggles, Face Shield, Nitrile or Chemical-Resistant Gloves | Increased risk of splashes and direct contact.[8] |
| Running Reactions (Heating/Refluxing) | Lab Coat, Safety Goggles, Face Shield, Chemical-Resistant Gloves, Work in a Fume Hood | Potential for vapor generation and increased reactivity. |
| Large-Scale Operations (>5g) | Chemical-Resistant Apron over Lab Coat, Safety Goggles, Face Shield, Double Gloves (Nitrile inner, chemical-resistant outer) | To provide an additional barrier against significant splashes and exposure. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and ensures a controlled laboratory environment.
Preparation and Engineering Controls
-
Designated Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[13]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Review Protocols: Familiarize yourself with the entire procedure before handling the chemical.[14]
Handling Procedure
Caption: A streamlined workflow for the safe handling of this compound.
-
Don PPE: Put on all required personal protective equipment as outlined in Section 2.
-
Weighing: If the compound is a solid, carefully weigh it in the chemical fume hood. Use a spatula for transfers and avoid creating dust.
-
Transfers: When transferring the compound, whether as a solid or in solution, do so slowly and carefully to avoid splashes.
-
Reaction Monitoring: Monitor the reaction from outside the fume hood sash as much as possible.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[13][15]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is crucial to protect both laboratory personnel and the environment.[13]
Waste Segregation
-
Halogenated Organic Waste: Due to the presence of fluorine, this compound must be disposed of as halogenated organic waste.[13]
-
Solid Waste: Contaminated solid waste, such as gloves, weighing paper, and absorbent materials, should be collected in a separate, clearly labeled container for solid hazardous waste.[13]
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated, sealed, and properly labeled container for liquid halogenated organic waste.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Container Labeling and Storage
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the major components and their approximate percentages.[13] Store waste containers in a designated, secondary containment area away from incompatible materials.[14][16]
Final Disposal
Contact your institution's EHS office to arrange for the pickup and disposal of all hazardous waste. Do not pour any amount of this compound down the drain.[13]
Caption: A logical flow for the proper disposal of this compound waste.
By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, ensuring their personal safety and the integrity of their research environment.
References
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- National Purity. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
- CDC. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
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- CDC. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
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- US EPA. (2025, September 12). Personal Protective Equipment.
- University of California, Berkeley. (n.d.). Personal Protective Equipment (PPE).
- ResearchGate. (2025, August 9). (PDF) Fluorinated Organic Chemicals: A Review.
- CDC. (2025, January 17). About National Personal Protective Technology Laboratory | NIOSH.
- The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
- Defense Technical Information Center. (1989, February 7). Toxicology of Some Fluoro-Organic Compounds.
- American Chemical Society Publications. (2023, August 2). Fluorinated Organic Compounds: How to Imagine a Future.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
